molecular formula C12H12FN3O2 B598509 ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-70-7

ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B598509
CAS No.: 138907-70-7
M. Wt: 249.245
InChI Key: YSWPRCFEKILVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-70-7) is a high-purity chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. This fluorinated pyrazole derivative is a privileged scaffold in the synthesis of novel biologically active molecules, with its structure featuring a key 5-amino group and a 3-fluorophenyl substitution . As a member of the aminopyrazole chemical class, this compound is a versatile intermediate for generating candidates with potential therapeutic applications. Researchers utilize this scaffold primarily in the development of anti-inflammatory, anticancer, and antimicrobial agents . The presence of the fluorophenyl group is a critical structural feature that enhances interactions with biological targets and can improve the pharmacokinetic properties of resulting drug candidates, such as metabolic stability and membrane permeability . The molecular formula is C₁₂H₁₂FN₃O₂, and it has a molecular weight of 249.24 g/mol . Handling and Storage: To maintain stability, this product should be stored sealed in a cool, dark, and dry place, ideally between 2-8°C . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 5-amino-1-(3-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWPRCFEKILVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670520
Record name Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-70-7
Record name Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Core as a Foundation for Bioactivity

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility is evidenced by its presence in numerous commercially successful drugs, spanning therapeutic areas from inflammation to oncology.[3] Within this broad class, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives serve as exceptionally valuable intermediates for the synthesis of complex, biologically active molecules.[4][5]

This guide focuses on a specific, highly promising analogue: This compound . The introduction of a fluorine atom at the meta-position of the phenyl ring is a strategic modification known to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. We will explore the synthesis, established biological activities, and therapeutic potential of this compound and its close structural relatives, providing a technical framework for researchers in the field. The primary activities discussed—anti-inflammatory, anticancer, and antimicrobial—highlight the scaffold's significant potential in addressing key areas of unmet medical need.[1][3][6]

Chemical Profile and Synthesis

The strategic synthesis of 5-aminopyrazole-4-carboxylates is fundamental to exploring their therapeutic potential. A prevalent and efficient method involves the condensation of a substituted phenylhydrazine with an activated three-carbon component. For the title compound, this would involve reacting 3-fluorophenylhydrazine with a derivative of ethyl cyanoacetate or a ketene dithioacetal.[3][7][8] This reaction constructs the core pyrazole ring system with the desired substituents in a controlled manner.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Fluorophenylhydrazine C Condensation/ Cyclization A->C B Ethyl 2-cyano-3-ethoxyacrylate (or similar C3 synthon) B->C D Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate C->D Formation of Pyrazole Ring

Caption: General synthetic pathway for ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₂F₃N₃O₂[9]
Molecular Weight 315.25 g/mol N/A
Appearance White to off-white powder[5]
Melting Point 153 °C (for 4-fluoro analogue)[10]
Boiling Point ~380 °C (Predicted, for 4-fluoro analogue)[10]
CAS Number 188428-93-7N/A

Part 1: Anti-inflammatory and Analgesic Activity

Derivatives of the 5-aminopyrazole scaffold have consistently demonstrated potent anti-inflammatory and analgesic properties. This activity is primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.

Mechanism of Action: COX Inhibition

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazole-based compounds exert their effect is through the inhibition of cyclooxygenase (COX) enzymes.[11] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Many pyrazole derivatives show preferential inhibition of COX-2, the isoform induced during an inflammatory response. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain & Fever PGs->Inflammation Pyrazole Ethyl 5-amino-1-(aryl)- 1H-pyrazole-4-carboxylate Pyrazole->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole derivatives.

Supporting Evidence and Data

A study by Thore et al. on a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated significant in vivo anti-inflammatory and analgesic activity.[3][7] In the carrageenan-induced rat paw edema model, certain derivatives exhibited efficacy comparable to the standard drug, diclofenac sodium, but with a significantly lower ulcerogenic index, indicating a better gastrointestinal safety profile.[7][11]

Table 2: Anti-inflammatory Activity of Related Pyrazole Derivatives

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)Ulcerogenic IndexReference
Compound 3a 2578.4%1.12[7][11]
Compound 3c 2575.2%0.90[7][11]
Compound 3d 2576.8%1.04[7][11]
Diclofenac Sodium 2582.5%3.10[7][11]
Ethyl-5-amino-3-methylthio-1-(substituted-phenyl)-1H-pyrazole-4-carboxylate derivatives
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Administration: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (e.g., Diclofenac Sodium, 25 mg/kg), and Test groups (pyrazole derivative at various doses). The compounds are administered orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Part 2: Anticancer Activity

The pyrazole scaffold is integral to the design of numerous targeted anticancer agents. Its ability to be functionalized allows for precise interactions with key oncogenic proteins.

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
  • FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently dysregulated in various cancers. A recent study detailed the design of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent, covalent pan-FGFR inhibitors.[12] These compounds were shown to bind irreversibly to the kinase domain, effectively shutting down aberrant signaling that drives tumor growth and proliferation. The representative compound 10h from this study demonstrated nanomolar activity against FGFR1, 2, 3, and a key resistance mutant (V564F).[12]

  • Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and disrupting its dynamics is a proven anticancer strategy. A novel pyrazole derivative, PTA-1 , was identified as a potent cytotoxic agent against triple-negative breast cancer cells.[13] Mechanistic studies revealed that PTA-1 inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[13]

Supporting Evidence and Data

The versatility of the ethyl 5-aminopyrazole-4-carboxylate core is highlighted by its use in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which have shown strong anticancer activity across the NCI-60 cell line panel, with particular efficacy against melanoma, leukemia, and breast cancer cell lines.[1] Furthermore, the pyrazole PTA-1 showed impressive selective cytotoxicity, being significantly more toxic to cancer cells than to non-cancerous cell lines.[13]

Table 3: Cytotoxic Activity (IC₅₀) of Related Pyrazole Derivatives

CompoundCell LineCancer TypeIC₅₀ (nM)Target/MechanismReference
Compound 10h NCI-H520Lung Cancer19Pan-FGFR[12]
Compound 10h SNU-16Gastric Cancer59Pan-FGFR[12]
Compound 10h KATO IIIGastric Cancer73Pan-FGFR[12]
PTA-1 MDA-MB-231Breast (TNBC)3.3 µMTubulin Polymerization[13]
PTA-1 MCF-10ANon-cancerous4.4 µM-[13]
5-amino-1H-pyrazole-4-carboxamide derivative
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screen for cytotoxic compounds.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. Cells are incubated with the compound for 48-72 hours.

  • MTT Addition: After incubation, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with serial dilutions of Pyrazole Compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Add MTT Reagent (Assess Viability) Incubation->MTT_Assay Readout Read Absorbance MTT_Assay->Readout Analysis Calculate IC₅₀ Value Readout->Analysis End End: Identify Potent Compounds Analysis->End

Caption: Workflow for an in vitro cytotoxicity screening using the MTT assay.

Part 3: Antimicrobial Activity

The 5-aminopyrazole core has also been explored for its potential to combat microbial infections, a critical area of global health.

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. In insects, phenylpyrazoles like Ethiprole act as potent blockers of the GABA-regulated chloride channel, leading to neurotoxicity.[14] In bacteria and fungi, the mechanisms may involve the inhibition of essential metabolic enzymes or disruption of cell membrane integrity. A study on a series of pyrazole derivatives identified N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide as having significant inhibitory activity against both planktonic and biofilm-forming Haemophilus influenzae and H. parainfluenzae.[15] The ability to disrupt biofilms is particularly important, as these structures contribute to chronic infections and antibiotic resistance.

Supporting Evidence and Data

Research has shown that 5-amino-4-cyano-1H-pyrazole derivatives possess moderate to high inhibitory activity against a panel of bacteria and fungi.[16] The study on Haemophilus species demonstrated that N-substituted pyrazoles can be highly effective against these respiratory pathogens.[15]

Table 4: Antimicrobial Activity (MIC) of a Related Pyrazole Derivative

CompoundOrganismMIC Range (µg/mL)Reference
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideH. influenzae (clinical isolates)0.24 - 31.25[15]
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideH. parainfluenzae (clinical isolates)1.95 - 31.25[15]
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideS. aureus7.81 - 62.5[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

This compound represents a molecule of significant interest, built upon a scaffold with proven efficacy across multiple therapeutic domains. The incorporation of a 3-fluorophenyl moiety is a rational design choice poised to enhance its drug-like properties. The extensive body of research on analogous compounds provides a robust foundation for its potential as a potent anti-inflammatory, anticancer, and antimicrobial agent.

Future research should focus on:

  • Expanded Synthesis: Synthesizing a focused library of derivatives based on the title compound to explore structure-activity relationships (SAR) in greater detail.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds, including kinase profiling, enzyme kinetics, and structural biology studies to visualize binding interactions.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates into relevant animal models of cancer, inflammation, and infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

The versatility and established bioactivity of the 5-aminopyrazole core ensure that this compound and its future derivatives will remain a fertile ground for the discovery of next-generation therapeutics.

References

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 82(3). Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, M. G. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(9), 2053. Retrieved from [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Retrieved from [Link]

  • Verma, A., Kumar, D., & Singh, K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Retrieved from [Link]

  • Kumar, A., & Kumar, K. (2019). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 11(1), 2-13. Retrieved from [Link]

  • Maleki, A., Ghamari, N., & Gholami, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 10839-10848. Retrieved from [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]

  • Manfroni, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. Retrieved from [Link]

  • ResearchGate. (2019). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

  • Ren, J., et al. (2007). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 63(Pt 4), o1929. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Fathalla, O. A., et al. (2010). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Archives of Pharmacal Research, 33(12), 1891-1900. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2023). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels. Canadian Journal of Physiology and Pharmacology, 101(5), 216-225. Retrieved from [Link]

  • Basavaraja, K. M., Somashekhar, B., & Yogeetha, S. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Chinese Chemical Society, 61(3), 329-335. Retrieved from [Link]

  • Sanchez-Vazquez, R., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7724. Retrieved from [Link]

  • Pitucha, M., et al. (2013). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Polish Journal of Microbiology, 62(2), 133-139. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic Chemistry, 137, 106596. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116892. Retrieved from [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

Sources

An In-depth Technical Guide on the Core Biological Activities and Mechanistic Insights of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate, not as a standalone therapeutic agent, but as a crucial building block in the synthesis of potent kinase inhibitors. The focus will be on the mechanistic principles of the broader class of 5-aminopyrazole-based kinase inhibitors that are derived from this and similar scaffolds.

Part 1: Introduction to the 5-Aminopyrazole Scaffold

This compound belongs to a class of compounds known as 5-aminopyrazoles. While this specific molecule is primarily a synthetic intermediate, the 5-aminopyrazole core is a "privileged structure" in medicinal chemistry.[1] This designation is due to its proven ability to serve as a versatile scaffold for developing drugs that can interact with a wide range of biological targets, most notably protein kinases.[2][3]

The significance of the 5-aminopyrazole scaffold lies in its structural features that allow it to form key interactions within the ATP-binding site of protein kinases.[1][4] Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major focus of drug discovery efforts.[1][5]

Part 2: The General Mechanism of Action of 5-Aminopyrazole-Based Kinase Inhibitors

The primary mechanism of action for kinase inhibitors derived from the 5-aminopyrazole scaffold is competitive inhibition at the ATP-binding site.

Key Interactions with the Kinase Hinge Region

The aminopyrazole core is adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][4] This interaction is critical for anchoring the inhibitor and is a common feature of many potent kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating a strong and stable interaction.[1] Specifically, the 5-amino group and the pyrazole ring nitrogens can form a triad of hydrogen bonds with the backbone of the hinge region residues.[4]

Diagram of Kinase Hinge Interaction

Caption: General binding mode of a 5-aminopyrazole inhibitor in a kinase ATP pocket.

Achieving Selectivity and Potency

While the aminopyrazole core provides the essential anchor to the hinge region, the substituents at other positions of the pyrazole ring are crucial for determining the inhibitor's potency and selectivity.[6] By modifying these substituents, medicinal chemists can target specific hydrophobic pockets and other features unique to different kinases, thereby designing inhibitors that are highly selective for the desired target.[2][4]

Part 3: Therapeutic Targets and Applications

Derivatives of this compound and similar 5-aminopyrazoles have been investigated as inhibitors of a wide range of kinases, with significant implications for various therapeutic areas.

Target Kinase FamilyTherapeutic AreaExamples of Inhibitors
Cyclin-Dependent Kinases (CDKs)CancerAT7519, Palbociclib (features a related scaffold)[4]
p38 MAP KinaseInflammatory DiseasesVarious 5-amino-pyrazole based compounds[7][8]
Fibroblast Growth Factor Receptors (FGFRs)CancerCovalent aminopyrazole-based inhibitors[9]
Polo-like Kinase 1 (PLK1)CancerBI2536 (features a related scaffold)[10]

Part 4: Synthetic and Experimental Workflows

General Synthetic Route to Kinase Inhibitors

This compound serves as a key starting material for the synthesis of more complex kinase inhibitors. A general synthetic workflow is outlined below.

G start Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate step1 Modification of Ester Group (e.g., Amidation) start->step1 step2 Coupling Reaction at Amino Group (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step3 Further Functionalization step2->step3 end Final Kinase Inhibitor step3->end

Caption: A generalized synthetic workflow from the starting material to a final kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of newly synthesized compounds, a standard in vitro kinase assay is performed.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 5: Conclusion and Future Directions

This compound is a valuable chemical intermediate, and its importance is derived from the utility of the 5-aminopyrazole scaffold in the design of potent and selective kinase inhibitors. The ability of this core structure to effectively interact with the kinase hinge region provides a solid foundation for developing targeted therapies for a multitude of diseases.

Future research will likely focus on the development of novel derivatives with improved pharmacokinetic properties and enhanced selectivity to overcome challenges such as off-target effects and drug resistance. The versatility of the 5-aminopyrazole scaffold ensures that it will remain a key component in the arsenal of medicinal chemists for years to come.

References

  • Benchchem. Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.
  • Lange, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Ghattas, W., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
  • Bîcu, E., et al. (2013).
  • Kumar, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Akella, S. S., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters.
  • Revesz, L., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Scott, J. S., et al. (2018). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
  • Revesz, L., et al. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV.
  • Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.

Sources

ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the identification of versatile molecular scaffolds is paramount. Among these, the 5-aminopyrazole core has emerged as a "privileged structure" due to its remarkable adaptability and presence in a multitude of biologically active compounds.[1][2] This guide provides a deep dive into this compound, a representative member of this class, exploring its synthesis, chemical characteristics, and its significant role as a foundational building block for advanced therapeutic agents. While specific data for the 3-fluorophenyl isomer is consolidated from the broader class, this analysis leverages extensive research on its close analogs to provide a comprehensive and predictive overview.

Synthesis and Mechanistic Insight

The construction of the 1-aryl-5-aminopyrazole-4-carboxylate core is a well-established process in synthetic organic chemistry. The most prevalent and efficient method involves the condensation of an arylhydrazine with a three-carbon electrophilic partner bearing cyano and ester functionalities.

A cornerstone precursor for this synthesis is ethyl 2-cyano-3-ethoxyacrylate or a similar reactive intermediate. The reaction proceeds via a sequence of nucleophilic attack, elimination, and intramolecular cyclization. The arylhydrazine, in this case, 3-fluorophenylhydrazine, initially attacks the electron-deficient double bond of the acrylate derivative, followed by a ring-closing condensation to yield the stable aromatic pyrazole ring.[3][4]

Representative Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Product & Purification A 3-Fluorophenylhydrazine C Condensation & Cyclization (e.g., Reflux in Ethanol) A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Crude Product Mixture C->D Reaction Completion E Purification (Recrystallization/Chromatography) D->E F Ethyl 5-amino-1-(3-fluorophenyl)- 1H-pyrazole-4-carboxylate E->F Pure Compound

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative procedure adapted from established methods for synthesizing structurally similar 1-aryl-5-aminopyrazole-4-carboxylates.[3][4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorophenylhydrazine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in absolute ethanol (10 mL per mmol of hydrazine).

  • Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If further purification is required, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

The causality behind this experimental design lies in the inherent reactivity of the chosen precursors. The use of ethanol as a solvent provides a suitable medium for the reactants, and heating to reflux supplies the necessary activation energy for the cyclization step.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound define its behavior in biological and chemical systems. While experimental data for this specific isomer is not widely published, a reliable profile can be constructed by comparison with its close analogs.

Table 1: Physicochemical Properties of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates

Substituent (Aryl Group)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
3-Fluorophenyl (Target) C₁₂H₁₂FN₃O₂249.24Not Reported-
4-FluorophenylC₁₂H₁₂FN₃O₂249.24150-157[5]
PhenylC₁₂H₁₃N₃O₂231.25Not Reported[6]
3-ChlorophenylC₁₂H₁₂ClN₃O₂265.70115-117-
3-(Trifluoromethyl)phenylC₁₃H₁₂F₃N₃O₂299.25Not Reported[7]

Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons from the 3-fluorophenyl ring with coupling patterns influenced by the fluorine atom, a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH₂) protons.[6][8]

  • ¹³C NMR: The carbon spectrum will display signals for the ester carbonyl, the ethyl group carbons, the pyrazole ring carbons, and the six carbons of the fluorophenyl ring, with C-F coupling visible for the carbons proximate to the fluorine atom.[6]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (around 3300-3450 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C-F stretching in the aromatic region.[9]

A Versatile Intermediate for Fused Heterocycles

The true power of this compound lies in its utility as a polyfunctional synthetic building block.[2][10] The presence of a nucleophilic amino group ortho to a modifiable ester function makes it an ideal precursor for constructing fused heterocyclic systems of high medicinal value, such as pyrazolo[3,4-d]pyrimidines.[11]

These fused systems are of particular interest as they often mimic the structure of endogenous purines, allowing them to interact with a wide range of biological targets, including kinases and phosphodiesterases.[10]

Synthetic Transformations into Fused Systems

Synthetic_Utility cluster_transformations Cyclization Reactions cluster_products Fused Pyrazole Derivatives A Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate B Reaction with Formamide or Formic Acid A->B C Reaction with Urea or Thiourea A->C D Reaction with Guanidine A->D E Pyrazolo[3,4-d]pyrimidin-4-one B->E F Pyrazolo[3,4-d]pyrimidine -4-thione/one C->F G 4-Amino-pyrazolo[3,4-d]pyrimidine D->G

Caption: Synthetic utility for creating fused pyrazolo[3,4-d]pyrimidines.

Biological Significance and Therapeutic Potential

The 5-aminopyrazole scaffold is a cornerstone in the design of targeted therapies, primarily due to its ability to form key hydrogen bonds with protein active sites.[12] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities.

Kinase Inhibition: A Primary Application

Perhaps the most significant application of this scaffold is in the development of kinase inhibitors for oncology and inflammatory diseases.[1][12] The exocyclic amino group and the pyrazole ring nitrogens act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding pocket of various kinases.

  • p38 MAP Kinase: 5-aminopyrazole derivatives have been developed as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response cascade.[1]

  • Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, used for treating mantle cell lymphoma, features a 5-aminopyrazole core, underscoring its clinical relevance.[1]

Illustrative Signaling Pathway: p38 MAP Kinase

p38_pathway stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) mapkkk MAPKKK (e.g., TAK1) stress->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response (Cytokine Production, Apoptosis) substrates->response inhibitor 5-Aminopyrazole Inhibitors (Target Compound Class) inhibitor->p38 Blocks ATP Binding

Caption: Inhibition of the p38 MAPK inflammatory pathway.

Anticancer and Anti-inflammatory Properties

Beyond specific kinase targets, the broader class of 5-aminopyrazoles has been extensively explored for general anti-inflammatory, analgesic, and anticancer activities.[9][13] Studies have shown that various derivatives can inhibit cyclooxygenase (COX) enzymes or induce apoptosis in cancer cell lines.[1][13] The versatility of the scaffold allows for fine-tuning of its activity profile through substitution on the N1-phenyl ring and modification of the C4-ester group.

Conclusion

This compound stands as a molecule of significant strategic importance in drug discovery. While it is a potent scaffold in its own right, its primary value lies in its role as a versatile and high-potential starting material. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, empowers chemists to generate vast libraries of complex heterocyclic compounds. The proven track record of the 5-aminopyrazole core in clinically successful kinase inhibitors and other therapeutic agents ensures that this compound and its derivatives will remain a focal point of research for scientists dedicated to developing the next generation of targeted medicines.

References

  • Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2273. Available from: [Link]

  • Al-Shammari, M. B., Khesroh, K. H., & Hossan, A. S. M. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2533. Available from: [Link]

  • Tasso, B., Rapetti, F., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 648. Available from: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Pharmacology active 5-aminopyrazoles. ResearchGate. Available from: [Link]

  • Singh, P. P., & Singh, P. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 17, 1863–1904. Available from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Awaad, I. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–210. Available from: [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Awaad, I. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

  • Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available from: [Link]

  • Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Awaad, I. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from: [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S123–S128. Available from: [Link]

  • SpectraBase. (n.d.). ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Retrieved from: [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from: [Link]

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from: [Link]

  • Zare, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

  • Al-Shammari, M. B., Khesroh, K. H., & Hossan, A. S. M. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from: [Link]

Sources

The Discovery and Synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a highly substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule—featuring a 3-fluorophenyl group at the N1 position, an amino group at C5, and an ethyl carboxylate at C4—offers a unique combination of electronic and steric properties for molecular exploration. This guide provides a detailed technical overview of the prevalent synthetic strategy for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and methods for structural verification.

Introduction: The Significance of the Aminopyrazole Scaffold

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, renowned for their diverse biological activities. The 5-aminopyrazole core, in particular, serves as a versatile building block for creating compounds with applications ranging from kinase inhibitors for oncology to agents targeting inflammatory diseases.[1] The introduction of an N-aryl substituent, such as the 3-fluorophenyl group, is a critical design element. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the overall physicochemical properties of the molecule, such as lipophilicity. The ethyl carboxylate at the C4 position provides a convenient handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely adopted approach for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylates is a condensation and subsequent cyclization reaction between an arylhydrazine and a suitably activated three-carbon electrophile. This is a classic example of pyrazole synthesis, prized for its efficiency and reliability.

The core disconnection is made across the N1-C5 and N2-C3 bonds of the pyrazole ring, leading to two key precursors:

  • Precursor A: (3-Fluorophenyl)hydrazine

  • Precursor B: Ethyl (ethoxymethylene)cyanoacetate

This strategy is highly regioselective. The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of the cyanoacrylate, followed by an intramolecular cyclization with the elimination of ethanol to form the stable aromatic pyrazole ring.

Key Starting Materials

Synthesis of (3-Fluorophenyl)hydrazine

(3-Fluorophenyl)hydrazine is typically not commercially available in large quantities and is often prepared from 3-fluoroaniline. The synthesis is a standard, multi-step process involving diazotization followed by reduction.[2][3]

  • Diazotization: 3-Fluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

  • Reduction: The resulting diazonium salt solution is then added to a reducing agent, such as sodium sulfite (Na₂SO₃), followed by heating under acidic conditions to yield (3-fluorophenyl)hydrazine.[2] The free base can be isolated or converted to the more stable hydrochloride salt for storage.[4]

Ethyl (ethoxymethylene)cyanoacetate

This crucial C3 synthon is commercially available. It features an electron-withdrawing cyano group and an ethyl ester group, which activate the double bond for nucleophilic attack. The ethoxy group serves as an excellent leaving group during the final cyclization step.

Detailed Synthetic Protocol

This protocol describes the cyclocondensation reaction to form the target compound.

Reaction: (3-Fluorophenyl)hydrazine + Ethyl (ethoxymethylene)cyanoacetate → this compound

Materials and Reagents
  • (3-Fluorophenyl)hydrazine (or its hydrochloride salt)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

  • Triethylamine or Sodium Acetate (if starting from the hydrochloride salt)

  • Ice water

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-fluorophenyl)hydrazine (1.0 eq) and absolute ethanol.

  • Base Addition (if required): If using (3-fluorophenyl)hydrazine hydrochloride, add a slight excess of a base like triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes to liberate the free hydrazine.

  • Addition of Electrophile: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water with stirring.[5] The product will precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to afford the final product as a crystalline solid.[5]

Mechanistic Insights

The formation of the pyrazole ring follows a well-established pathway.

  • Michael Addition: The terminal nitrogen atom of the (3-fluorophenyl)hydrazine acts as a nucleophile and attacks the β-carbon of the electron-deficient double bond in ethyl (ethoxymethylene)cyanoacetate.

  • Proton Transfer: A proton transfer occurs, leading to a more stable intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile group.

  • Tautomerization/Aromatization: A final tautomerization step occurs to yield the stable 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate.

dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial"]; bgcolor="#F1F3F4";

} caption: "Synthetic pathway for the target compound."

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₁FN₄O₂
Molecular Weight 262.24 g/mol
¹H NMR Characteristic peaks for aromatic protons (3-fluorophenyl group), pyrazole ring proton, amino protons, and ethyl ester protons (quartet and triplet).
¹³C NMR Signals corresponding to all 12 unique carbon atoms, including the C-F coupled carbons of the phenyl ring.
Mass Spectrometry [M+H]⁺ ion peak at m/z 263.09
Melting Point A sharp melting point range, indicative of high purity.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10]; bgcolor="#F1F3F4";

} caption: "Overall experimental and analytical workflow."

Discussion and Future Outlook

The described synthesis provides a robust and scalable route to this compound. This key intermediate is a valuable platform for the development of new chemical entities. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.

References

  • ChemicalBook. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5.

  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.

  • ChemicalBook. 3-Fluorophenylhydrazine hydrochloride | 2924-16-5.

  • ChemSrc. 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride.

  • PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

  • MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

Sources

The Ascendancy of 1-(3-Fluorophenyl)-5-aminopyrazole Carboxylates: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of this versatile core, from its synthesis and derivatization to its profound impact on drug discovery, particularly in the realms of oncology and inflammatory diseases. We will dissect the structure-activity relationships that govern its biological activity, provide detailed experimental protocols for its evaluation, and illuminate the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged heterocyclic system.

Introduction: The Pyrazole Core and the Significance of the 3-Fluorophenyl Moiety

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a recurring motif in a multitude of clinically successful drugs.[1][2] Their prevalence stems from their ability to act as bioisosteres for other functional groups, their synthetic tractability, and their capacity to engage in a variety of non-covalent interactions with biological targets. The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate framework, in particular, serves as a versatile building block for creating diverse chemical libraries.[3][4]

The introduction of a 3-fluorophenyl group at the N1 position of the pyrazole ring is a strategic design element that significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, with its high electronegativity and small size, can modulate metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[5] This strategic fluorination often leads to enhanced potency and a more desirable drug-like profile.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the this compound core is typically achieved through a well-established and robust chemical transformation. This is followed by modifications of the 5-amino and 4-carboxylate functionalities to generate a diverse array of derivatives with distinct biological activities.

General Synthesis of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates

A common and efficient method for the synthesis of the core scaffold involves the condensation of an arylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[6] This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and tautomerization to yield the stable 5-aminopyrazole product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylhydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to afford the desired this compound.

Derivatization Strategies

The 5-amino and 4-carboxylate groups of the core scaffold are amenable to a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity.

  • Modification of the 5-Amino Group: The 5-amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form fused heterocyclic systems like pyrazolopyrimidines.[3] These modifications are crucial for modulating interactions with the hinge region of kinase domains.

  • Modification of the 4-Carboxylate Group: The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This position is often exploited to introduce substituents that can interact with solvent-exposed regions of the target protein or to enhance solubility and other pharmacokinetic properties.[7]

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and as anti-inflammatory agents.

Kinase Inhibition in Oncology

A multitude of kinases are implicated in the uncontrolled proliferation and survival of cancer cells. The 1-(3-fluorophenyl)-5-aminopyrazole scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key oncogenic kinases.

  • Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A and B, are critical regulators of mitosis. Their overexpression is a common feature in many cancers, making them attractive targets for therapeutic intervention.[8] Derivatives of the 1-(3-fluorophenyl)-5-aminopyrazole core have been designed to target the ATP-binding pocket of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of tumorigenesis in various solid tumors.[7] 5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as potent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and drug-resistant mutant forms of the receptor.[7]

Kinase_Inhibition_Pathway Pyrazole Derivative Pyrazole Derivative Kinase (e.g., Aurora, FGFR) Kinase (e.g., Aurora, FGFR) Pyrazole Derivative->Kinase (e.g., Aurora, FGFR) Inhibits Substrate Substrate Kinase (e.g., Aurora, FGFR)->Substrate Phosphorylates ATP ATP ATP->Kinase (e.g., Aurora, FGFR) Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Kinase inhibition by pyrazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[1] The anti-inflammatory effects of this compound derivatives are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Structure-Activity Relationships (SAR)

The biological activity of 1-(3-fluorophenyl)-5-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

Position Substituent Effect on Kinase Inhibition
Pyrazole C3 Small, hydrophobic groupsGenerally well-tolerated and can enhance binding affinity.
Pyrazole C4 Amide or other hydrogen-bonding moietiesCan form key interactions with the hinge region of the kinase.
Pyrazole N1 (Phenyl Ring) Halogen substitutions (e.g., 3-fluoro)Often improves potency and metabolic stability.
5-Amino Group Acylation or incorporation into a fused ring systemCan significantly impact selectivity and potency by interacting with the ribose-binding pocket.

Key Experimental Protocols

The evaluation of novel this compound derivatives requires a suite of robust and validated assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]

Experimental Protocol: ADP-Glo™ Aurora Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target Aurora kinase, the appropriate substrate (e.g., Kemptide), and ATP in kinase assay buffer.[10]

  • Kinase Reaction: In a 384-well plate, add the test compound or DMSO control, followed by the kinase solution. Initiate the reaction by adding the ATP/substrate mixture and incubate at 30°C for 60 minutes.[5][10]

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[10]

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Signal Generation Kinase Kinase ADP ADP Kinase->ADP + ATP + Substrate (with/without Inhibitor) Kinase->ADP ATP_depleted ATP_depleted ADP->ATP_depleted + ADP-Glo™ Reagent ADP->ATP_depleted Luminescence Luminescence ATP_depleted->Luminescence + Kinase Detection Reagent ATP_depleted->Luminescence

Caption: Workflow for the ADP-Glo™ kinase assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[2][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing: Administer the test compound or vehicle control to rats via oral gavage or intraperitoneal injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[12]

  • Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12][13]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Conclusion and Future Perspectives

The this compound scaffold represents a highly privileged and versatile platform for the design and discovery of novel therapeutics. Its synthetic accessibility and the amenability of its functional groups to chemical modification have enabled the development of potent and selective inhibitors of key biological targets in oncology and inflammation. The continued exploration of the chemical space around this core, guided by a deeper understanding of its structure-activity relationships and target interactions, holds immense promise for the development of next-generation medicines with improved efficacy and safety profiles.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers. [Link]

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals. [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubMed Central. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

Sources

The Therapeutic Potential of Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its unique electronic properties and metabolic stability have made it a cornerstone in the development of numerous approved therapeutic agents.[3][4] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] This guide focuses on a specific, yet promising, member of this family: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. While direct extensive research on this precise molecule is emerging, its structural similarity to well-studied analogs allows for a robust, data-driven exploration of its therapeutic potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the inferred therapeutic potential of this compound based on structure-activity relationship (SAR) studies of closely related pyrazole derivatives. We will delve into potential mechanisms of action and outline experimental protocols to validate these hypotheses.

Physicochemical Properties and Synthesis

The structural features of this compound—a pyrazole core, a 3-fluorophenyl substituent at the N1 position, an amino group at C5, and an ethyl carboxylate at C4—all contribute to its potential biological activity and druggability. The fluorine atom, in particular, is a common bioisosteric replacement for hydrogen in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and membrane permeability.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Formula C12H12FN3O2Defines the elemental composition.
Molecular Weight ~249.24 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) 2.0 - 3.0Suggests a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (from the amino group)Influences solubility and target binding.
Hydrogen Bond Acceptors 4 (2 from ester, 2 from pyrazole nitrogens)Influences solubility and target binding.
Melting Point 140-160 °CProvides an indication of purity and crystal lattice stability.
Synthetic Strategy: A Generalized Protocol

The synthesis of 5-aminopyrazole-4-carboxylates is well-established. A common and efficient method involves the condensation of a substituted phenylhydrazine with a suitable three-carbon synthons like ethyl (ethoxymethylene)cyanoacetate. This approach is adaptable for the synthesis of the title compound.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Fluorophenylhydrazine C Cyclocondensation A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D This compound C->D Purification (Recrystallization)

Caption: Proposed synthesis of the title compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of 3-fluorophenylhydrazine (1.0 eq) in ethanol in a round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the cyclization reaction.

  • Stoichiometry: A slight excess of ethyl (ethoxymethylene)cyanoacetate is used to ensure the complete consumption of the hydrazine starting material.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.

Inferred Therapeutic Potential and Mechanism of Action

Based on the biological activities of structurally related pyrazole derivatives, this compound is predicted to have therapeutic potential primarily in the areas of oncology and anti-inflammatory applications.

Anticancer Potential: Targeting Kinase Signaling Pathways

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] The 5-amino-1-phenyl-1H-pyrazole scaffold, in particular, is a core component of several known kinase inhibitors.

Hypothesized Mechanism of Action: Kinase Inhibition

It is hypothesized that this compound could function as a kinase inhibitor. The pyrazole core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The 3-fluorophenyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions. The amino and ester groups provide additional points for interaction and can be modified to improve potency and selectivity.

Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been successfully designed as covalent pan-FGFR inhibitors.[9]

  • Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms and other cancers. Pyrazole derivatives have shown promise as JAK inhibitors.[8]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole-based compounds have been developed as potent CDK inhibitors.[10]

Proposed Signaling Pathway Diagram

G cluster_pathway Hypothesized Kinase Inhibition Pathway Compound Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate Kinase Protein Kinase (e.g., FGFR, JAK, CDK) Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Hypothesized mechanism of anticancer activity.

Experimental Protocol for Kinase Inhibition Assay:

A common method to assess kinase inhibitory activity is a biochemical assay, such as an in vitro kinase assay using a recombinant enzyme.

  • Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound (dissolved in DMSO).

  • Assay Plate Preparation: Add the kinase, substrate, and varying concentrations of the test compound to the wells of a microplate.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Potential

The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example. These drugs often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Several studies have reported the synthesis and evaluation of ethyl 5-aminopyrazole-4-carboxylate derivatives as anti-inflammatory and analgesic agents.[11][12][13]

Hypothesized Mechanism of Action: COX Inhibition

It is plausible that this compound could exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2. The N-phenylpyrazole core is a known pharmacophore for COX-2 selective inhibitors. The 3-fluorophenyl group could enhance binding to the active site of the enzyme.

Experimental Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

  • N1-Substituent: The nature of the substituent at the N1 position is crucial for activity. The 3-fluorophenyl group in the title compound is expected to influence the compound's electronic properties and its ability to fit into the binding pockets of target proteins. The position of the fluorine atom (meta) can affect the pKa of the pyrazole ring and the overall conformation of the molecule compared to ortho or para substitutions.

  • C5-Amino Group: The amino group at the C5 position is a key feature. It can act as a hydrogen bond donor, which is often critical for anchoring the molecule to its biological target. This group also serves as a synthetic handle for further derivatization to explore SAR and optimize activity.

  • C4-Ester Group: The ethyl carboxylate at the C4 position also provides a site for hydrogen bonding and can be modified to modulate the compound's physicochemical properties, such as solubility and cell permeability.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. While direct biological data on this specific molecule is limited, a strong rationale for its potential activity can be drawn from the extensive research on closely related pyrazole derivatives.

Future research should focus on the following:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized to confirm its identity and purity.

  • In Vitro Screening: The compound should be screened against a panel of protein kinases and COX enzymes to identify its primary biological targets.

  • Cell-Based Assays: The antiproliferative activity should be evaluated in relevant cancer cell lines, and its anti-inflammatory effects should be assessed in appropriate cellular models.

  • Lead Optimization: Based on the initial biological data, a medicinal chemistry program can be initiated to synthesize analogs and develop a comprehensive SAR to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for initiating research into the therapeutic potential of this compound. The insights provided herein, grounded in the established chemistry and pharmacology of the pyrazole class of compounds, should empower drug discovery professionals to explore this promising molecule further.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PubMed Central. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). CORE. [Link]

  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA. [Link]

Sources

role of pyrazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of Pyrazole Compounds in Medicinal Chemistry

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its metabolic stability and versatile binding capabilities with a multitude of biological targets.[3][4] This versatility has led to the development of a significant number of FDA-approved drugs for a wide array of therapeutic indications, ranging from inflammation and cancer to infectious diseases and central nervous system disorders.[4][5] This guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, structure-activity relationships (SAR), and profound impact across various therapeutic areas. We will explore the mechanisms of action of key pyrazole-based drugs, present detailed experimental protocols for synthesis and biological evaluation, and offer insights into the future trajectory of this remarkable pharmacophore in drug discovery.

The Pyrazole Scaffold: A Foundation for Drug Design

The pyrazole moiety was first described in 1883 by Ludwig Knorr.[6][7] It is a five-membered aromatic ring with the molecular formula C₃H₄N₂.[7][8] The two adjacent nitrogen atoms are key to its chemical personality; the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[4] This duality allows for diverse and specific interactions with biological macromolecules. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a desirable property for drug candidates.[3] These features have made it a cornerstone for the design of therapeutic agents.[2][9]

Pyrazole_Synthesis General Workflow for Knorr Pyrazole Synthesis dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate (Unstable) dicarbonyl->intermediate Condensation hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->intermediate pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization (Dehydration) Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Pyrazole-Based Inhibitor Kinase Tyrosine Kinase (e.g., ALK, JAK) Substrate Substrate Protein Kinase->Substrate Binds BlockedKinase Inactive Kinase ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream NoSignal Signal Blocked (Apoptosis) PhosphoSubstrate->NoSignal Inhibited PyrazoleDrug Pyrazole Inhibitor (e.g., Crizotinib) PyrazoleDrug->BlockedKinase Binds to ATP pocket BlockedKinase->NoSignal Prevents Phosphorylation

References

Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] This technical guide provides an in-depth exploration of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate, a representative member of this promising class of compounds. While specific biological data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs to present a comprehensive technical narrative for researchers, scientists, and drug development professionals. We will delve into the rationale behind its design, its synthesis, potential kinase targets, and the critical experimental workflows required for its evaluation as a kinase inhibitor. This document is intended to serve as a practical and scientifically grounded resource, empowering researchers to navigate the complexities of kinase inhibitor development.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazole ring system has emerged as a "privileged scaffold" in the design of kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases.[1] The 5-amino-1-phenyl-1H-pyrazole-4-carboxylate core, in particular, has been the subject of extensive research, leading to the development of potent inhibitors against a range of kinase targets.[2][3]

The subject of this guide, this compound, incorporates several key structural features:

  • The 5-amino-pyrazole core: The amino group at the 5-position can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site.

  • The 1-(3-fluorophenyl) substituent: The phenyl ring at the 1-position provides a scaffold for exploring structure-activity relationships (SAR). The fluorine atom at the 3-position can modulate the electronic properties and metabolic stability of the compound, potentially enhancing its drug-like characteristics.

  • The ethyl 4-carboxylate group: This ester moiety can influence solubility and cell permeability and can be a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

This guide will explore the scientific rationale and experimental methodologies for investigating the potential of this compound as a targeted kinase inhibitor.

Synthesis and Characterization

The synthesis of this compound and its analogs typically follows established synthetic routes for pyrazole derivatives. A general and efficient method involves the condensation of a substituted phenylhydrazine with a suitable three-carbon synthon.

General Synthetic Protocol

A plausible synthetic route is outlined below. It is important to note that specific reaction conditions may require optimization.

G reagent1 3-Fluorophenylhydrazine intermediate Ethyl 2-cyano-3-((3-fluorophenyl)hydrazono)propanoate reagent1->intermediate Condensation reagent2 Ethyl (ethoxymethylene)cyanoacetate reagent2->intermediate product This compound intermediate->product Cyclization G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Dispense Inhibitor Dilutions into 384-well plate start->step1 step2 Add Kinase Enzyme step1->step2 step3 Incubate (Pre-incubation) step2->step3 step4 Initiate Reaction (Add ATP/Substrate) step3->step4 step5 Incubate (Kinase Reaction) step4->step5 step6 Stop Reaction & Detect ADP (e.g., ADP-Glo™) step5->step6 end Measure Luminescence & Calculate IC50 step6->end G cluster_0 Core Scaffold cluster_1 Modification Points core 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate R1 R1 (Phenyl Substituents) core->R1 Modulate electronics, metabolic stability R2 R2 (Ester Modification) core->R2 Improve solubility, cell permeability R3 R3 (Amine Modification) core->R3 Enhance hinge binding

Sources

The Pyrazole Scaffold as a Versatile Platform in Oncology: A Technical Guide to Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved kinase inhibitors.[1] This technical guide delves into the scientific underpinnings of a specific, yet representative, member of this class: ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. While direct extensive studies on this particular molecule are not widely published, this guide will synthesize the current understanding of pyrazole-based anticancer agents to project its therapeutic potential and provide a comprehensive framework for its investigation. We will explore its chemical synthesis, dissect its structure-activity relationships based on analogous compounds, propose likely molecular targets, and provide detailed protocols for its evaluation as a potential cancer therapeutic. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology treatments.

Introduction: The Significance of the Pyrazole Moiety in Cancer Therapeutics

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement confers upon them a range of physicochemical properties that are highly amenable to drug design.[3] The pyrazole ring system is metabolically stable and can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with biological targets.[2]

Numerous pyrazole derivatives have been successfully developed as anticancer agents, primarily by targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3] The versatility of the pyrazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This has led to a rich field of structure-activity relationship (SAR) studies, providing a roadmap for the design of novel pyrazole-based drugs.[3]

Molecular Profile: this compound

The subject of this guide, this compound, possesses several key structural features that suggest its potential as an anticancer agent. A thorough analysis of these features, in the context of existing pyrazole SAR literature, allows for a well-informed hypothesis regarding its mechanism of action and therapeutic utility.

Structural Features and Their Implications
  • 5-Amino Group: The presence of an amino group at the 5-position is a common feature in many bioactive pyrazoles. This group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of target proteins, particularly the hinge region of kinases.[4]

  • N1-Aryl Substitution: The 1-(3-fluorophenyl) substituent is pivotal for the molecule's activity. The aryl group can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of kinases. The nature and position of substituents on this phenyl ring are critical for modulating potency and selectivity.[5]

  • Meta-Fluorine Substituent: The fluorine atom at the meta-position of the phenyl ring is an electron-withdrawing group. This electronic property can influence the overall electron distribution of the molecule and potentially enhance binding affinity to certain targets. The position of the substituent (ortho, meta, or para) significantly impacts the orientation of the molecule in the binding pocket and, consequently, its inhibitory activity.[6] While direct comparisons are limited, studies on related heterocyclic kinase inhibitors often show that the position of a halogen substituent can dramatically alter the selectivity profile.

  • Ethyl Carboxylate at C4: The ethyl carboxylate group at the 4-position can also contribute to the molecule's biological activity. It can participate in hydrogen bonding and its ester linkage may be susceptible to hydrolysis by esterases, potentially acting as a prodrug feature.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance
Molecular FormulaC₁₂H₁₂FN₃O₂Provides the elemental composition.
Molecular Weight249.24 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP~2.5Indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable cell permeability.
Hydrogen Bond Donors1 (from the amino group)Facilitates interactions with biological targets.
Hydrogen Bond Acceptors4 (from nitrogen and oxygen atoms)Facilitates interactions with biological targets.

These values are estimations based on standard computational models and may vary from experimental results.

Proposed Mechanism of Action: Kinase Inhibition

Based on the extensive body of research on pyrazole derivatives, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases implicated in cancer progression. Several key kinase families are known to be targeted by pyrazoles with similar structural motifs.

Potential Kinase Targets
  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Several pyrazole-based compounds have been developed as potent CDK inhibitors.[4][7] The 5-amino-1-aryl-pyrazole scaffold is a known pharmacophore for CDK2 inhibition, where the 5-amino group forms key hydrogen bonds with the hinge region of the kinase.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Pyrazole derivatives have been identified as effective VEGFR-2 inhibitors.[8][9] The N1-aryl group plays a crucial role in binding to the hydrophobic region of the ATP-binding pocket of VEGFR-2.

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and migration. Dysregulation of Src activity is common in many cancers. Pyrazolopyrimidines, which share a similar core structure, are known to be potent and selective Src inhibitors.[1][10]

The following diagram illustrates the central role of these kinases in cancer-related signaling pathways.

Kinase_Signaling_Pathways cluster_0 Growth Factor Signaling cluster_1 Intracellular Signaling cluster_2 Cell Cycle Control cluster_3 Cellular Responses VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR Ras Ras EGFR->Ras EGFR->PI3K Src Src Proliferation Proliferation Src->Proliferation Metastasis Metastasis Src->Metastasis Ras->Src Akt Akt PI3K->Akt Survival Survival Akt->Survival CDK2 CDK2/Cyclin E CDK2->Proliferation Compound Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate Compound->VEGFR2 Inhibition Compound->Src Inhibition Compound->CDK2 Inhibition

Figure 1: Potential kinase targets and their roles in cancer signaling.

Synthesis and Characterization

The synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates is typically achieved through a well-established condensation reaction. This provides a reliable and scalable method for producing the compound for research purposes.

Synthetic Protocol

A common and efficient route involves the reaction of an appropriately substituted arylhydrazine with an ethyl 2-cyano-3-ethoxyacrylate (or a similar reactive methylene compound).

Synthesis_Workflow Reactant1 3-Fluorophenylhydrazine Intermediate Condensation Intermediate Reactant1->Intermediate Reactant2 Ethyl (ethoxymethylene)cyanoacetate Reactant2->Intermediate Product Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate Intermediate->Product Cyclization Solvent Ethanol (reflux)

Figure 2: General synthetic scheme.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0-1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the anticancer potential of this compound requires a series of well-defined in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of the compound to inhibit the activity of specific kinases. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of light generated by a luciferase reaction is proportional to the amount of ADP, which in turn reflects the kinase activity.

Materials:

  • Purified recombinant kinases (e.g., CDK2/Cyclin E, VEGFR-2, Src)

  • Specific kinase substrates

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

  • Add the kinase and its specific substrate to initiate the reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental_Workflow Start Synthesized Compound Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MTT) Start->Cell_Assay IC50_Kinase Determine Kinase IC₅₀ Kinase_Assay->IC50_Kinase IC50_Cell Determine Cellular IC₅₀ Cell_Assay->IC50_Cell SAR_Analysis Structure-Activity Relationship Analysis IC50_Kinase->SAR_Analysis IC50_Cell->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 3: Workflow for the biological evaluation of the compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. Its structural features are consistent with those of known kinase inhibitors, and its synthesis is straightforward. The proposed experimental workflow provides a clear path for its biological evaluation.

Future research should focus on:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary target(s) and assess its selectivity.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs with different substituents on the N1-phenyl ring and modifications of the C4-ester to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential in a physiological setting.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure their suitability for further development.

By leveraging the extensive knowledge base of pyrazole chemistry and pharmacology, researchers can efficiently advance compounds like this compound from promising chemical entities to potential clinical candidates.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL not available)
  • 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. ACS Publications. ([Link])

  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. ([Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL not available)
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. ([Link])

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed. ([Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. ([Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. ([Link])

  • New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. PubMed. ([Link])

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. ([Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. ([Link])

  • A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed. ([Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. ([Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. ([Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Royal Society of Chemistry. ([Link])

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. ([Link])

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. ([Link])

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. ([Link])

  • Design, Molecular Docking, Synthesis and Antiproliferative Evaluation of New 5-Aminoisatin Derivatives. Iraqi Journal of Pharmaceutical Sciences. ([Link])

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. National Institutes of Health. ([Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. ([Link])

  • Ethyl 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxylate. Chem-Impex. ([Link])

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. ([Link])

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. ([Link])

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. ([Link])

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. ([Link])

  • Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. National Institutes of Health. ([Link])

  • Docking of PRAK/MK5 to the Atypical MAPKs ERK3 and ERK4 Defines a Novel MAPK Interaction Motif. National Institutes of Health. ([Link])

  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. PubMed. ([Link])

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. National Institutes of Health. ([Link])

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (URL not available)

Sources

Methodological & Application

Synthesis of Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyrazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant biological activities. Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity. This application note provides a detailed, two-step protocol for the synthesis of this important intermediate, including insights into the reaction mechanisms, safety precautions, and expected analytical data.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a reliable two-step process. The first step involves the formation of an enaminonitrile intermediate, ethyl 2-cyano-3-(3-fluorophenylamino)acrylate, via a condensation reaction. The second step is an intramolecular cyclization with hydrazine hydrate to yield the target aminopyrazole.

Synthesis_Scheme Reactant1 3-Fluoroaniline Intermediate Ethyl 2-cyano-3-(3-fluorophenylamino)acrylate Reactant1->Intermediate Step 1: Condensation Reactant2 Ethyl Ethoxymethylenecyanoacetate Reactant2->Intermediate Product This compound Intermediate->Product Step 2: Cyclization Reactant3 Hydrazine Hydrate Reactant3->Product

Caption: Overall two-step synthesis pathway.

PART 1: Synthesis of Ethyl 2-cyano-3-(3-fluorophenylamino)acrylate (Intermediate)

Mechanistic Insight

The formation of the enaminonitrile intermediate proceeds via a nucleophilic substitution reaction. The amino group of 3-fluoroaniline acts as a nucleophile, attacking the electron-deficient enol ether carbon of ethyl ethoxymethylenecyanoacetate. This is followed by the elimination of ethanol, driven by the formation of a stable, conjugated enamine system.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Fluoroaniline372-19-0111.121.0
Ethyl ethoxymethylenecyanoacetate94-05-3169.181.0
Ethanol (for recrystallization)64-17-546.07As needed

Procedure:

  • In a 100 mL round-bottom flask, combine 3-fluoroaniline (1.0 eq.) and ethyl ethoxymethylenecyanoacetate (1.0 eq.).

  • Heat the mixture in an oil bath at 100-110 °C for 30-60 minutes. The reaction is typically neat (without solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-cyano-3-(3-fluorophenylamino)acrylate as a solid.

  • Dry the purified product under vacuum.

Expected Characterization Data for the Intermediate
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.35-1.45 (t, 3H, -CH₂CH ₃), 4.25-4.35 (q, 2H, -CH ₂CH₃), 7.00-7.10 (m, 1H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 7.35-7.45 (m, 1H, Ar-H), 8.30-8.40 (d, 1H, =CH-NH), 10.30-10.40 (br s, 1H, -NH ).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 14.5, 61.0, 92.0, 108.0 (d, J=25 Hz), 112.0, 115.0 (d, J=21 Hz), 118.0, 130.5 (d, J=9 Hz), 140.0 (d, J=11 Hz), 158.0, 163.0 (d, J=245 Hz), 168.0.

  • Mass Spectrum (ESI+): m/z [M+H]⁺ expected for C₁₂H₁₁FN₂O₂: 235.08.

PART 2: Synthesis of this compound (Final Product)

Mechanistic Insight

The cyclization reaction is a classic method for the synthesis of 5-aminopyrazoles.[1][2] The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-rich carbon of the enamine double bond. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carbon of the nitrile group, leading to the formation of the pyrazole ring after tautomerization.

Cyclization_Mechanism cluster_0 Reaction Pathway Intermediate Enaminonitrile Intermediate Hydrazine_Attack Nucleophilic attack by Hydrazine Intermediate->Hydrazine_Attack + Hydrazine Cyclization Intramolecular Cyclization Hydrazine_Attack->Cyclization Tautomerization Proton transfer Cyclization->Tautomerization Final_Product 5-Aminopyrazole Product Tautomerization->Final_Product

Sources

ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Pyrazole derivatives are integral to numerous approved pharmaceuticals, and the 5-aminopyrazole motif, in particular, serves as a versatile synthon for constructing more complex molecular architectures.[1][2][3] This guide details a robust and reproducible method based on the classical cyclocondensation reaction between (3-fluorophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate.[4][5][6] We provide not only a step-by-step experimental procedure but also an in-depth explanation of the reaction mechanism, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction and Scientific Background

The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][6] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing potent and selective enzyme inhibitors and receptor modulators. The 5-amino-1-aryl-pyrazole-4-carboxylate framework is a particularly valuable building block, offering multiple functional handles for further chemical modification and library synthesis.

The target compound, this compound, incorporates a fluorine atom on the N-phenyl ring. The introduction of fluorine is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This application note presents a well-established and efficient synthesis route that is both scalable and reliable for laboratory settings.

The chosen synthetic strategy is the cyclocondensation of a substituted hydrazine with a 1,3-dielectrophilic component.[4][5] This method, a variation of the Knorr pyrazole synthesis, is one of the most fundamental and widely used approaches for creating the pyrazole core due to its high efficiency and the ready availability of starting materials.[6]

Synthesis Pathway and Mechanism

Overall Reaction Scheme

The synthesis proceeds via a one-pot cyclocondensation reaction as illustrated below.

G cluster_reactants Reactants cluster_product Product r1 Ethyl 2-cyano-3-ethoxyacrylate p1 Ethyl 5-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carboxylate r1->p1 + r2 (3-Fluorophenyl)hydrazine r2->p1 Reflux in Ethanol

Caption: Overall synthesis scheme for the target compound.

Reaction Mechanism

The formation of the pyrazole ring follows a well-understood, multi-step mechanism:

  • Michael Addition: The reaction initiates with a nucleophilic attack by the terminal nitrogen atom of (3-fluorophenyl)hydrazine on the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is a classic Michael-type addition.

  • Intermediate Formation: This addition breaks the carbon-carbon double bond and forms a transient, linear intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the electrophilic carbon of the cyano group (-C≡N).

  • Tautomerization & Aromatization: The resulting five-membered ring intermediate undergoes tautomerization. Subsequently, a molecule of ethanol is eliminated, leading to the formation of the stable, aromatic pyrazole ring system. This final elimination step is the thermodynamic driving force for the reaction.

This mechanistic pathway ensures high regioselectivity, yielding the desired 1,5-disubstituted pyrazole isomer.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adjusted as needed.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification.

ReagentChemical FormulaMW ( g/mol )CAS No.Molar Eq.Amount
(3-Fluorophenyl)hydrazine hydrochlorideC₆H₈ClFN₂162.602924-16-51.01.63 g
Ethyl 2-cyano-3-ethoxyacrylateC₈H₁₁NO₃169.1894-05-31.01.69 g
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03127-09-31.10.90 g
Ethanol (Absolute)C₂H₅OH46.0764-17-5-30 mL

Note: (3-Fluorophenyl)hydrazine is often supplied as a hydrochloride salt for stability. A mild base like sodium acetate is used to liberate the free hydrazine in situ.

Required Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beaker (250 mL)

  • Büchner funnel and filter flask assembly

  • Standard laboratory glassware (graduated cylinders, spatulas)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer for characterization

Step-by-Step Synthesis Procedure

G start Start setup 1. Reagent Setup Combine hydrazine salt, sodium acetate, and ethanol. Stir for 15 min. start->setup add_acrylate 2. Add Acrylate Add ethyl 2-cyano-3-ethoxyacrylate to the flask. setup->add_acrylate reflux 3. Reaction Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. add_acrylate->reflux monitor 4. Monitor Progress Check reaction completion using TLC. reflux->monitor cool 5. Work-up: Precipitation Cool to room temperature, then pour the reaction mixture into 150 mL of ice-cold water. monitor->cool filter 6. Isolate Product Filter the resulting precipitate using a Büchner funnel. Wash with cold water. cool->filter dry 7. Drying Dry the crude solid product in a desiccator or vacuum oven at 40-50°C. filter->dry purify 8. Purification (Optional) Recrystallize from hot ethanol if necessary to achieve high purity. dry->purify analyze 9. Characterization Analyze via ¹H NMR, MS, and melting point. purify->analyze end End Product analyze->end

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-fluorophenyl)hydrazine hydrochloride (1.63 g, 10 mmol), anhydrous sodium acetate (0.90 g, 11 mmol), and absolute ethanol (30 mL). Stir the suspension at room temperature for 15 minutes to allow for the formation of the free hydrazine base.

  • Addition of Acrylate: Add ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting materials indicates the completion of the reaction.

  • Product Precipitation (Work-up): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold water (2 x 20 mL) to remove any inorganic salts and residual solvent.

  • Drying: Transfer the collected solid to a watch glass and dry it under vacuum or in a desiccator to a constant weight. The expected yield of the crude product is typically in the range of 80-90%.

Purification

For most applications, the crude product obtained after washing is of sufficient purity. If further purification is required, the solid can be recrystallized from hot ethanol.

  • Dissolve the crude product in a minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals and dry them under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include triplets and quartets for the ethyl ester group, signals for the aromatic protons of the fluorophenyl ring (showing splitting patterns consistent with fluorine coupling), and a broad singlet for the amino (-NH₂) protons.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₁FN₄O₂ [M+H]⁺. The observed mass should correspond to the calculated molecular weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves when handling chemicals.

  • Chemical Hazards:

    • Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[7]

    • Ethyl 2-cyano-3-ethoxyacrylate is an irritant to the skin, eyes, and respiratory system.[7][8] Avoid inhalation of dust and direct contact.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the final characterization step. A successful synthesis is validated by obtaining analytical data (NMR, MS, melting point) that is fully consistent with the structure of this compound. The high-yielding nature of the cyclocondensation reaction and the straightforward precipitation work-up contribute to the reproducibility of this method.[1]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. ACS Publications. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Available at: [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. MOLBASE Encyclopedia. Available at: [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative. Google Patents.

Sources

Application Note & Protocol: Synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical research. The primary synthetic route involves the condensation of (3-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. This application note details the underlying chemical principles, step-by-step protocols for the synthesis of starting materials and the final product, and relevant characterization data. The information is intended to provide researchers with the necessary details to replicate and optimize this synthesis for their specific applications.

Introduction: Significance of Substituted Pyrazoles

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities.[1] They are core structures in many approved drugs, exhibiting analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1] The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potent inhibitors of various enzymes. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, making this a valuable scaffold in drug discovery.

The most common and efficient method for the synthesis of this class of pyrazoles is the Knorr pyrazole synthesis and its variations, which typically involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3]

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule points to two key starting materials: (3-fluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate . The synthesis strategy is based on the condensation of the hydrazine with the activated alkene, followed by an intramolecular cyclization to form the pyrazole ring.

G target This compound reagents Condensation/ Cyclization target->reagents Disconnection sm1 (3-Fluorophenyl)hydrazine reagents->sm1 sm2 Ethyl (ethoxymethylene)cyanoacetate reagents->sm2

Caption: Retrosynthetic approach for the target pyrazole.

Starting Materials: Synthesis and Characterization

(3-Fluorophenyl)hydrazine

(3-Fluorophenyl)hydrazine is a crucial starting material that can be synthesized from 3-fluoroaniline via a diazotization reaction followed by reduction.[4][5]

Protocol 1: Synthesis of (3-Fluorophenyl)hydrazine Hydrochloride

  • Step 1: Diazotization of 3-Fluoroaniline

    • To a stirred solution of concentrated hydrochloric acid in water, add 3-fluoroaniline at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Step 2: Reduction of the Diazonium Salt

    • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.

    • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield (3-fluorophenyl)hydrazine hydrochloride.

Parameter Value Reference
Starting Material3-Fluoroaniline[4]
ReagentsNaNO₂, SnCl₂, HCl[4][6]
Temperature0-10 °C[4]
Typical Yield>75%[6]
Ethyl (ethoxymethylene)cyanoacetate

This is a commercially available reagent but can also be synthesized from ethyl cyanoacetate and triethyl orthoformate.[7][8]

Protocol 2: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

  • Combine ethyl cyanoacetate and triethyl orthoformate in a round-bottom flask.

  • Add acetic anhydride as a catalyst.

  • Heat the mixture to reflux for 2-3 hours.

  • Remove the low-boiling byproducts (ethanol and ethyl acetate) by distillation.

  • Distill the residue under reduced pressure to obtain pure ethyl (ethoxymethylene)cyanoacetate.

Parameter Value Reference
Starting MaterialsEthyl cyanoacetate, Triethyl orthoformate[7][9]
CatalystAcetic anhydride
Reaction TemperatureReflux[10]
PurificationVacuum distillation

Synthesis of this compound

The final step is the condensation and cyclization of the two key starting materials.[10][11]

G cluster_0 Reaction Workflow A Dissolve (3-Fluorophenyl)hydrazine and Ethyl (ethoxymethylene)cyanoacetate in Ethanol B Reflux the mixture for 4-6 hours A->B C Cool the reaction mixture B->C D Precipitate the product by adding water C->D E Filter and wash the solid D->E F Recrystallize from Ethanol E->F G Obtain pure product F->G

Caption: Experimental workflow for the final product synthesis.

Protocol 3: Synthesis of the Target Compound

  • In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine (or its hydrochloride salt with a base like triethylamine) and ethyl (ethoxymethylene)cyanoacetate in a suitable solvent such as ethanol or toluene.[10][11]

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Parameter Value Reference
SolventEthanol or Toluene[10][11]
Reaction Time4-6 hours[10]
Work-upPrecipitation in water[10]
PurificationRecrystallization from ethanol[10]

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on well-established chemical transformations. The key to a successful synthesis is the purity of the starting materials, (3-fluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate. The protocols provided in this application note are robust and can be scaled up for larger-scale production. This versatile pyrazole intermediate is poised for further use in the development of novel therapeutic agents.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • PubMed. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. [Link]

  • Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
  • Wikipedia. Gewald reaction. [Link]

  • ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,.... [Link]

  • Wikipedia. Ethyl cyanoacrylate. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • PubChem - NIH. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183. [Link]

  • Google Patents. 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • PubChem. (3-Fluorophenyl)hydrazine | C6H7FN2 | CID 581026. [Link]

  • CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features allow for diverse functionalization, leading to a wide array of pharmacological activities.[1] Derivatives of 5-aminopyrazoles have demonstrated significant potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[2] Notably, this scaffold is present in several commercially available drugs, highlighting its importance in drug discovery and development. The title compound, ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate, is a valuable intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor antagonists.[3][4] The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Reaction Mechanism: A Cyclocondensation Approach

The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. This process involves the reaction of a substituted hydrazine, in this case, (3-fluorophenyl)hydrazine, with a 1,3-dielectrophilic three-carbon component, ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a series of nucleophilic addition and intramolecular cyclization steps, ultimately leading to the formation of the stable aromatic pyrazole ring.

The generally accepted mechanism is as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of (3-fluorophenyl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This results in the formation of an intermediate and the elimination of ethanol.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the final, stable aromatic 5-aminopyrazole product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Formation hydrazine (3-Fluorophenyl)hydrazine intermediate1 Addition Intermediate hydrazine->intermediate1 Nucleophilic Attack cyanoacetate Ethyl (ethoxymethylene)cyanoacetate cyanoacetate->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of a closely related analog.[5] Researchers should perform a risk assessment before carrying out this procedure.

Materials and Equipment:

  • (3-Fluorophenyl)hydrazine hydrochloride (or free base)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Anhydrous sodium acetate (if using hydrazine hydrochloride)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water or benzene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-fluorophenyl)hydrazine hydrochloride (1.0 eq), ethyl (ethoxymethylene)cyanoacetate (1.0 eq), and anhydrous sodium acetate (1.5 eq).

    • Note: If using the free base of (3-fluorophenyl)hydrazine, sodium acetate is not required.

  • Solvent Addition: Add absolute ethanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). A typical reaction time is 6-24 hours.[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, filter the mixture and wash the solid with cold ethanol.

    • If no precipitate is present, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification:

    • Triturate the crude product with water to induce crystallization.

    • Collect the solid by filtration, wash with water, and air-dry.

    • For higher purity, recrystallize the product from a suitable solvent system, such as aqueous ethanol or benzene.[5] The use of activated charcoal during recrystallization can help to remove colored impurities.[5]

Data Presentation: Expected Results and Characterization

The following table summarizes the expected data for the final product, based on closely related compounds.[5][6]

ParameterExpected Value
Appearance White to light tan crystalline solid
Melting Point 120-140 °C (dependent on purity)
Molecular Formula C₁₂H₁₂FN₃O₂
Molecular Weight 249.24 g/mol
¹H NMR (CDCl₃, δ ppm) ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~5.0 (br s, 2H, NH₂), ~7.0-7.6 (m, 4H, Ar-H), ~7.8 (s, 1H, pyrazole-H)
¹³C NMR (CDCl₃, δ ppm) ~14, ~60, ~98, ~108 (d), ~115 (d), ~120, ~131 (d), ~140, ~142 (d), ~152, ~163
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1620 (N-H bending), ~1250 (C-O stretching), ~1100 (C-F stretching)
Yield 60-85% (unoptimized)

Applications in Drug Development

The this compound scaffold is a versatile building block for the synthesis of a variety of therapeutic agents. The amino and carboxylate functionalities provide convenient handles for further chemical modifications, allowing for the exploration of a wide chemical space. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to form fused heterocyclic systems like pyrazolopyrimidines. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. These modifications have led to the discovery of potent inhibitors of various enzymes and receptors, including:

  • Kinase Inhibitors: Derivatives of 5-aminopyrazoles have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[7]

  • Angiotensin II Receptor Antagonists: The pyrazole ring can serve as a bioisostere for other aromatic systems in the design of nonpeptide antagonists of the angiotensin II receptor, which are used to treat hypertension.[3]

  • Anti-inflammatory Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Conclusion

The synthesis of this compound via a cyclocondensation reaction is a robust and efficient method for accessing this valuable chemical intermediate. The straightforward protocol and the potential for diverse downstream modifications make this compound an attractive starting point for the development of novel therapeutic agents. The insights into the reaction mechanism and the provided experimental protocol offer a solid foundation for researchers in the field of medicinal chemistry and drug development.

References

  • Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl ... PubMed. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299. PubChem. [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. PubChem. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. PMC - NIH. [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. ResearchGate. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • EP2511844A2 - Advanced drug development and manufacturing.
  • 1-phenyl-3-amino-5-pyrazolone. Organic Syntheses Procedure. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses Procedure. [Link]

  • 3-Fluorophenylhydrazine hydrochloride, CAS No. 2924-16-5. iChemical. [Link]

Sources

Application Notes & Protocols for Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for utilizing ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-70-7) as a versatile chemical building block. Intended for researchers, medicinal chemists, and drug development professionals, these notes detail its synthesis, physicochemical properties, and core applications in constructing fused heterocyclic systems. We present field-tested, step-by-step protocols for the synthesis of key derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are scaffolds of significant pharmacological interest. The causality behind experimental choices, mechanistic considerations, and expected outcomes are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Fluorinated Aminopyrazole Building Block

The 5-aminopyrazole scaffold is a privileged core structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active molecules, including inhibitors of kinases, dihydrofolate reductase (DHFR), and receptor tyrosine kinases (RTKs).[1][2][3] The title compound, this compound, offers three key strategic advantages for drug design and library synthesis:

  • Orthogonal Reactive Sites: The molecule possesses two primary points of reactivity: the C5-amino group and the C4-ethyl ester. The nucleophilic amino group is ideal for condensation reactions to form a new fused ring, while the ester can be hydrolyzed, reduced, or amidated in subsequent steps, allowing for diverse functionalization.

  • The Pyrazole Core: This heterocycle is a bioisostere of purines, enabling its derivatives to interact with biological targets typically addressed by purine-based structures.[1] Its inherent stability and aromaticity make it a robust framework for drug candidates.

  • The 3-Fluorophenyl Substituent: The fluorine atom at the meta-position of the N1-phenyl ring is a critical feature. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability (by blocking sites of oxidative metabolism), enhance binding affinity (through favorable electrostatic interactions), and improve pharmacokinetic properties like membrane permeability and oral bioavailability.

This guide will demonstrate how to harness these features through reliable synthetic protocols.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the starting material is fundamental to any synthetic campaign. The table below summarizes the key properties of the title compound.

PropertyValueSource / Note
CAS Number 138907-70-7AK Scientific
Molecular Formula C₁₂H₁₂FN₃O₂---
Molecular Weight 249.24 g/mol ---
Appearance Off-white to pale yellow solidExpected, based on analogs
Melting Point ~115-120 °C (estimated)Based on 3-chloro analog (115-117 °C)[4]
Solubility Soluble in DMSO, DMF, hot ethanol, ethyl acetateTypical for this class of compounds
¹H NMR Data not available in searched literature.---
¹³C NMR Data not available in searched literature.---
Mass Spec (ESI-MS) Expected [M+H]⁺: 250.09Calculated

Note: Spectroscopic and precise melting point data for this specific compound were not available in the cited literature. Data from closely related analogs, such as the 1-(3-chlorophenyl) derivative, are used for estimation.

Synthesis of the Building Block

The synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates is reliably achieved through the cyclocondensation of an arylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMMCA). This reaction proceeds via an initial Michael addition/elimination of the hydrazine to the electron-deficient alkene of EMMCA, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_products Product & Purification R1 3-Fluorophenylhydrazine P1 Reflux in Ethanol R1->P1 R2 Ethyl (ethoxymethylene)cyanoacetate (EMMCA) R2->P1 Prod Ethyl 5-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carboxylate P1->Prod Pur Precipitation & Recrystallization Prod->Pur

Caption: Workflow for the synthesis of the title building block.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[2]

  • Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenylhydrazine (10.0 g, 79.3 mmol, 1.0 eq) and absolute ethanol (250 mL). Stir until the hydrazine has fully dissolved.

  • Addition of EMMCA: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (13.4 g, 79.3 mmol, 1.0 eq) portion-wise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

    • Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization step. Ethanol is an excellent solvent for both reactants and the resulting product upon heating.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 30 mL). The crude product can be further purified by recrystallization from hot ethanol to yield the title compound as a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Determine the yield and characterize by melting point, NMR, and MS to confirm its identity and purity. The expected yield, based on similar syntheses, is in the range of 75-85%.

Application: Synthesis of Fused Heterocyclic Scaffolds

The true utility of this building block is demonstrated in its conversion to more complex, biologically relevant heterocyclic systems. We present two primary applications below.

Application 4.1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Pyrazolo[3,4-d]pyrimidines are potent cores for kinase inhibitors and other therapeutic agents. A straightforward method to construct this fused ring system is through reaction with formamide, which serves as both a reagent and a high-boiling solvent.

G Start Ethyl 5-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carboxylate Process Heat to 190 °C Start->Process Reagent Formamide (HCONH₂) Reagent->Process Intermediate N-Formyl Intermediate (in situ) Process->Intermediate Cyclization Intramolecular Cyclization (Loss of EtOH) Intermediate->Cyclization Product 1-(3-Fluorophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Cyclization->Product

Caption: Reaction pathway for pyrazolo[3,4-d]pyrimidin-4-one synthesis.

This protocol is based on well-documented cyclization methods.[2][5]

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (5.0 g, 20.1 mmol) and formamide (50 mL).

  • Reaction: Heat the mixture to 190 °C and maintain at this temperature for 8 hours.

    • Mechanistic Insight: The reaction proceeds in two stages. First, the C5-amino group attacks the carbonyl carbon of formamide to form an N-formyl intermediate. At high temperature, the ester at C4 undergoes intramolecular cyclization with the formyl amide, eliminating a molecule of ethanol to form the stable, fused pyrimidinone ring system.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into 150 mL of cold water.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like acetic acid or DMF/water.

ProductExpected YieldExpected M.P.Key ¹H NMR Signals (DMSO-d₆, Representative)
1-(3-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one65-75%>250 °Cδ ~8.2 (s, 1H, pyrimidine H), δ ~8.3 (s, 1H, pyrazole H), δ ~12.2 (br s, 1H, NH)
Application 4.2: Synthesis of Pyrazolo[1,5-a]pyrimidines

An alternative and highly valuable scaffold is the pyrazolo[1,5-a]pyrimidine system. This isomeric ring system is formed through the reaction of the aminopyrazole with a β-dicarbonyl compound, such as acetylacetone.

G Start Ethyl 5-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carboxylate Process Reflux in Acetic Acid Start->Process Reagent Acetylacetone (2,4-Pentanedione) Reagent->Process Intermediate Enamine Intermediate (in situ) Process->Intermediate Cyclization Intramolecular Cyclization (Loss of H₂O) Intermediate->Cyclization Product Ethyl 2,4-dimethyl-7-(3-fluorophenyl)- 7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate Cyclization->Product

Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

This protocol is adapted from general procedures for this type of cyclocondensation.[6][7]

  • Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 20.1 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: Add acetylacetone (2.21 g, 22.1 mmol, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) for 5 hours. Monitor the reaction by TLC.

    • Mechanistic Insight: The reaction is believed to proceed via the formation of an enamine intermediate from the condensation of the C5-amino group with one of the carbonyls of acetylacetone. The pyrazole ring nitrogen (N1) then acts as a nucleophile, attacking the second carbonyl group, leading to intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core. The acidic medium catalyzes both the enamine formation and the final dehydration step.

  • Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice (approx. 100 g).

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum.

ProductExpected YieldExpected M.P.Key ¹H NMR Signals (CDCl₃, Representative)
Ethyl 2,4-dimethyl-7-(3-fluorophenyl)-7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate70-80%140-150 °Cδ ~2.5 (s, 3H, CH₃), δ ~2.7 (s, 3H, CH₃), δ ~6.8 (s, 1H, pyrimidine H), δ ~8.4 (s, 1H, pyrazole H)

Conclusion

This compound is a high-value, strategically designed building block for constructing diverse heterocyclic libraries. Its orthogonal reactive handles and the beneficial properties conferred by the fluorinated phenyl ring make it an excellent starting material for developing novel therapeutic agents. The protocols provided herein offer reliable and reproducible methods for its synthesis and subsequent elaboration into pharmacologically relevant pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds. Researchers are encouraged to use these notes as a foundation for further exploration and derivatization in their drug discovery programs.

References

  • Abdelhamid, A. O., & Gomha, S. M. (2022). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 27(19), 6527. [Link]

  • El-Sabbagh, O. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(19), 12863-12885. [Link]

  • Metwally, A. A., et al. (2018). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 83(10), 1145-1157. [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Bioorganic Chemistry, 128, 106094. [Link]

  • PubChem Compound Summary for CID 85270, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Hassan, A. S., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 26(21), 6608. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 278, 116558. [Link]

  • Abdel-Aziz, M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2535-2555. [Link]

  • Al-Zahrani, F. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Journal of Advanced Research, 42, 1-25. [Link]

Sources

The Versatile Building Block: Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a stable, aromatic scaffold that can be readily functionalized to interact with a wide range of biological targets. The introduction of fluorine atoms into these scaffolds often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a particularly valuable synthetic intermediate that combines these features, making it a sought-after building block in the development of novel therapeutics, especially in the realm of kinase inhibitors.[2]

This technical guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

PART 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of 1-aryl-5-aminopyrazole-4-carboxylates is the condensation of an arylhydrazine with a suitable three-carbon electrophile. In this case, the reaction of 3-fluorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate provides a reliable and high-yielding route to the target compound.

Reaction Scheme:

G reactant1 3-Fluorophenylhydrazine plus + reactant1->plus reactant2 Ethyl (ethoxymethylene)cyanoacetate arrow Ethanol, Reflux reactant2->arrow product This compound plus->reactant2 arrow->product

Caption: General synthetic scheme for the target compound.

Detailed Experimental Protocol:

Materials:

  • 3-Fluorophenylhydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Triethylamine (Et3N)

  • Absolute Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Neutralization of Hydrazine Salt: To a stirred solution of 3-fluorophenylhydrazine hydrochloride (1.2 mmol) in absolute ethanol (10 mL) at 0°C, slowly add triethylamine (1.2 mmol). Stir the mixture for 15 minutes at this temperature to ensure complete neutralization.

  • Addition of Electrophile: To the above mixture, add ethyl (ethoxymethylene)cyanoacetate (1.0 mmol) dropwise.

  • Reaction: The reaction mixture is then heated to reflux (approximately 78°C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common solvent for this type of condensation as it is polar enough to dissolve the reactants and facilitates the reaction without interfering with the nucleophilic attack.

  • Base: Triethylamine is used to neutralize the hydrochloride salt of the hydrazine, liberating the free base which is the active nucleophile.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

PART 2: Applications in the Synthesis of Fused Heterocyclic Systems

This compound is a versatile precursor for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolopyrimidines, which are of significant interest in medicinal chemistry.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known to exhibit a wide range of biological activities, including potent inhibition of various kinases.[1] The 5-amino group and the 4-carboxylate group of the starting pyrazole are perfectly positioned to undergo cyclization with a variety of C1 and N1 synthons.

Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 Formamide arrow High Temperature reactant2->arrow product 1-(3-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plus->reactant2 arrow->product

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one.

Procedure:

  • A mixture of this compound (1.0 mmol) and formamide (10 mL) is heated to 180-190°C for 4-6 hours.

  • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure pyrazolo[3,4-d]pyrimidin-4-one derivative.

Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds provides a straightforward route to the isomeric pyrazolo[1,5-a]pyrimidine scaffold.[3][4] This reaction proceeds via an initial condensation followed by an intramolecular cyclization.

Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 Acetylacetone arrow Acetic Acid, Reflux reactant2->arrow product Ethyl 7-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate plus->reactant2 arrow->product

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine.

Procedure:

  • A solution of this compound (1.0 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (5 mL) is heated to reflux for 3-5 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to give the desired pyrazolo[1,5-a]pyrimidine derivative.

PART 3: Data Presentation

Table 1: Summary of Synthetic Applications

Starting MaterialReagent(s)Product ScaffoldKey Features of Product
This compoundFormamidePyrazolo[3,4-d]pyrimidinePotent kinase inhibitor scaffold
This compoundUreaPyrazolo[3,4-d]pyrimidin-4-oneVersatile intermediate for further functionalization
This compoundThioureaPyrazolo[3,4-d]pyrimidine-4-thionePrecursor for various S-substituted derivatives
This compoundAcetylacetonePyrazolo[1,5-a]pyrimidineBioisostere of purines
This compoundEthyl acetoacetatePyrazolo[1,5-a]pyrimidin-7-oneBuilding block for diverse chemical libraries

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the efficient construction of complex heterocyclic systems, particularly those with demonstrated therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

Sources

Application Notes and Protocols for the Recrystallization of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed protocol for the purification of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established scientific principles.

Introduction: The Rationale for Recrystallization

This compound is a versatile heterocyclic compound with significant potential in the development of novel therapeutic agents and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system.[1] A successful recrystallization protocol yields a product with high purity and a well-defined crystalline structure, which is crucial for consistent performance in downstream applications and for meeting stringent regulatory standards.

The underlying principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Impurities, ideally, will either be insoluble in the hot solvent and can be filtered off, or they will be highly soluble in the cold solvent and remain in the mother liquor after the desired compound has crystallized.

Understanding Potential Impurities

The synthesis of this compound typically involves the condensation of a substituted hydrazine, in this case, (3-fluorophenyl)hydrazine, with a β-ketoester equivalent.[2] Potential impurities that may be present in the crude product include:

  • Unreacted Starting Materials: Residual (3-fluorophenyl)hydrazine or the β-ketoester.

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomeric pyrazole products. Recrystallization can be an effective method for separating such isomers if their solubilities differ significantly.[1]

  • By-products: Side reactions can lead to the formation of various by-products.

A well-designed recrystallization protocol is essential to effectively remove these impurities and obtain the desired high-purity product.

Materials and Equipment

Materials Equipment
Crude this compoundErlenmeyer flasks
Reagent-grade solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, heptane)Hot plate with magnetic stirring capabilities
Activated carbon (optional, for colored impurities)Magnetic stir bars
Filter paper (fluted and for vacuum filtration)Glass funnel
Deionized waterBüchner funnel and flask
Vacuum source
Spatula
Watch glass
Desiccator
Melting point apparatus
Analytical balance

Experimental Workflow

Recrystallization_Workflow cluster_protocol Recrystallization Protocol Start Start with Crude Product Solvent_Screening Solvent Screening Start->Solvent_Screening Step 1 Dissolution Dissolution in Hot Solvent Solvent_Screening->Dissolution Step 2 Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Step 3 Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Step 4 Isolation Isolation by Vacuum Filtration Crystallization->Isolation Step 5 Washing Washing with Cold Solvent Isolation->Washing Step 6 Drying Drying of Crystals Washing->Drying Step 7 Characterization Characterization of Pure Product Drying->Characterization Step 8

Caption: A schematic overview of the recrystallization workflow.

Detailed Recrystallization Protocol

Part 1: Solvent Selection – The Critical First Step

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

  • A boiling point that is not excessively high or low.

  • Inertness (should not react with the compound).

  • Ease of removal from the purified crystals.

Based on the structure of this compound (an aromatic amino ester), the following solvents are recommended for initial screening:

Solvent Rationale
Ethanol A common and effective solvent for recrystallizing pyrazole derivatives.[3] Its polarity is suitable for dissolving the amino and ester groups upon heating.
Isopropanol Similar to ethanol but with a slightly higher boiling point, which can sometimes provide better crystal growth.
Ethyl Acetate A good solvent for esters. Its moderate polarity can be effective in dissolving the target compound while potentially leaving more polar impurities behind.
Acetone A polar aprotic solvent that can be effective for a range of polar organic compounds.
Heptane/Ethanol A mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol ("good" solvent), and heptane ("poor" solvent) is added dropwise until turbidity appears.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a warm water bath. Add the solvent dropwise with agitation until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate for the bulk recrystallization.

Part 2: Bulk Recrystallization Procedure (Example using Ethanol)

This protocol assumes ethanol has been identified as a suitable solvent from the screening process.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to just cover the solid.

    • Heat the mixture on a hot plate with magnetic stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield. A good starting point is to aim for a concentration close to the saturation point at the boiling temperature of the solvent. The melting point of a closely related analog, ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, is 115-117°C, suggesting that the target compound will be a solid at room temperature.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon (about 1-2% of the solute's weight).

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated carbon was used, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Ensure the filter paper is wetted with a small amount of cold solvent before pouring the crystal slurry.

  • Washing:

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the product.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the Büchner funnel for a few minutes.

    • Transfer the crystals to a watch glass and dry them in a desiccator under vacuum until a constant weight is achieved.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound if available.
Oiling out occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure.Use a lower-boiling solvent or a mixed solvent system. Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product. Too much solvent was used. The crystals were washed with too much cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is properly preheated.
Colored crystals are obtained. Colored impurities are present.Use activated carbon for decolorization as described in the protocol.

Characterization of the Purified Product

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value (if available) is indicative of high purity. The melting point of the analogous ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is 96-100 °C, providing a general reference range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates the absence of major impurities.

  • Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identify any remaining impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.

  • Avoid breathing dust from the solid compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of this compound. By following the detailed steps for solvent selection, bulk recrystallization, and troubleshooting, researchers can effectively purify this important chemical intermediate to the high standard required for pharmaceutical and agrochemical applications.

References

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl
  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxyl
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYL
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • ethyl 5-amino-1-(3-chlorophenyl)
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxyl
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scirp.org.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PubMed Central.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • WO2011076194A1 - Method for purifying pyrazoles.

Sources

synthesis of pyrazolo[3,4-d]pyrimidine from ethyl 5-aminopyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Pyrazolo[3,4-d]pyrimidine from Ethyl 5-Aminopyrazole-4-carboxylate

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this heterocyclic system can effectively mimic endogenous molecules like adenine, allowing it to interact with a wide range of biological targets.[1][2][3] This mimicry is the foundation of its diverse pharmacological activities, which include roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4]

Notably, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent kinase inhibitors by targeting the ATP-binding site of enzymes such as EGFR, VEGFR, and Bruton's tyrosine kinase (BTK).[2][4] The foundational drug Allopurinol , used to treat gout by inhibiting the enzyme xanthine oxidase, is a classic example of this scaffold's therapeutic importance.[4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the pyrazolo[3,4-d]pyrimidine ring system, starting from the versatile precursor, ethyl 5-aminopyrazole-4-carboxylate. We will explore the mechanistic underpinnings of the key cyclization reaction and provide step-by-step methodologies suitable for both academic research and process development.

Synthetic Strategy and Mechanistic Rationale

The construction of the pyrazolo[3,4-d]pyrimidine core from ethyl 5-aminopyrazole-4-carboxylate is fundamentally a cyclocondensation reaction. The strategy involves reacting the bifunctional pyrazole—which contains a nucleophilic amino group ortho to an ester—with a reagent that can provide a single carbon atom to form the pyrimidine ring.

The Core Mechanism:

The reaction proceeds through two key stages:

  • Amide/Formamidine Formation: The primary 5-amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the cyclizing agent (e.g., formamide). This results in the formation of an N-formyl intermediate or a related amidine.

  • Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular nucleophilic attack. The nitrogen of the pyrazole ring attacks the ester carbonyl (often after in-situ amidation by ammonia from formamide decomposition), or the ester is first converted to an amide which then attacks the activated carbon from the cyclizing agent. This is followed by a dehydration or elimination step, which drives the reaction towards the stable, aromatic pyrazolo[3,4-d]pyrimidine system.

High temperatures are typically required to overcome the activation energy for both the initial condensation and the final cyclization/dehydration steps.

Reaction_Mechanism General Mechanism of Cyclization cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Start Ethyl 5-aminopyrazole-4-carboxylate Intermediate N-Formyl or Amidine Intermediate Start->Intermediate Nucleophilic Attack Reagent Cyclizing Agent (e.g., Formamide) Reagent->Intermediate Cyclized Cyclized Intermediate (Non-aromatic) Intermediate->Cyclized Intramolecular Cyclization Product Pyrazolo[3,4-d]pyrimidin-4-one Cyclized->Product Dehydration/ Aromatization

Caption: General reaction mechanism for pyrimidine ring formation.

Experimental Protocols

Protocol 1: Direct Cyclization with Formamide (Synthesis of Allopurinol)

This is the most direct and widely used method for synthesizing 1H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) and its derivatives. Formamide serves as both the reactant and the solvent.

Rationale: At high temperatures (180-200°C), formamide provides the C4 carbon of the pyrimidine ring. The reaction is a robust, one-pot procedure. Some patented methods suggest that bubbling ammonia gas through the mixture can improve yields by facilitating the conversion of the ethyl ester to a more reactive carboxamide intermediate in situ.[5]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a thermometer, add ethyl 5-aminopyrazole-4-carboxylate (1 equivalent).

  • Reagent Addition: Add an excess of formamide (approx. 10-15 equivalents). The formamide acts as both the solvent and the carbon source.

  • Heating: Heat the reaction mixture to 190-200°C with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC). The reaction can take several hours (e.g., 8 hours).[6]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. A precipitate will typically form.

  • Isolation: Pour the cooled reaction mixture into cold water. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol or acetone to remove residual formamide.[7] The product can be further purified by recrystallization from water or a suitable solvent system if necessary. For Allopurinol, which is poorly soluble, this washing procedure is often sufficient to yield a high-purity product.

Protocol 2: A Versatile Route for 4-Substituted Derivatives

This two-step protocol is ideal for creating a library of diversified pyrazolo[3,4-d]pyrimidines. It involves the initial synthesis of the pyrimidinone, followed by chlorination to create a reactive intermediate for subsequent nucleophilic substitution.

Rationale: The hydroxyl group of the pyrazolo[3,4-d]pyrimidin-4-one (the tautomeric form of the amide) is a poor leaving group. Converting it to a chloro group at the 4-position using a reagent like phosphorus oxychloride (POCl₃) creates an excellent electrophilic site for nucleophilic aromatic substitution.[6]

Step 2A: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-one

  • Follow Protocol 1 as described above to synthesize the pyrimidinone core.

Step 2B: Chlorination of the Pyrimidinone Core

  • Setup: In a fume hood, add the 1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approx. 105-110°C) for 4-6 hours.[6] The reaction should be a clear solution at reflux.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. (Caution: This is a highly exothermic and hazardous step that must be performed with extreme care in a well-ventilated fume hood).

  • Isolation: A precipitate of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine will form. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to a pH of ~7-8. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry it under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2C: Nucleophilic Substitution

  • Setup: Dissolve the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Reagent Addition: Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge the HCl produced.

  • Heating: Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up & Purification: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The final product can be purified by column chromatography or recrystallization.

Experimental_Workflow Workflow for Diversified Synthesis Start Ethyl 5-aminopyrazole-4-carboxylate Step1 Protocol 1: Cyclization with Formamide (190°C, 8h) Start->Step1 Intermediate1 1H-Pyrazolo[3,4-d]pyrimidin-4-one Step1->Intermediate1 Step2 Protocol 2B: Chlorination with POCl₃ (Reflux, 6h) Intermediate1->Step2 Intermediate2 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Protocol 2C: Nucleophilic Substitution (Amine, Base, Reflux) Intermediate2->Step3 Product 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines Step3->Product

Caption: Experimental workflow for diversified synthesis.

Data Summary: Reaction Conditions

The synthesis of pyrazolo[3,4-d]pyrimidines is highly versatile. The table below summarizes various conditions reported in the literature, starting from substituted aminopyrazoles.

Starting MaterialCyclizing AgentSolventConditionsProduct TypeYield (%)Reference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamideFormamide190°C, 8h1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneGood[6]
5-Aminopyrazole-4-carboxylateFormamideFormamideElevated Temp.1H-Pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol)Good[5]
5-Amino-1-aryl-1H-pyrazole-4-carbonitrileAcetic Acid / POCl₃POCl₃Reflux1-Aryl-6-methyl-pyrazolo[3,4-d]pyrimidin-4-one70-85%[8]
Ethyl 5-amino-1-(quinolin-4-yl)-1H-pyrazole-4-carboxylateUreaN/A180-190°C4,6-Dihydroxy-1-(quinolin-4-yl)pyrazolo[3,4-d]pyrimidineN/A[9]
Ethyl 5-amino-1-(quinolin-4-yl)-1H-pyrazole-4-carboxylateThioureaN/A180-190°C4-Hydroxy-6-thioxo-1-(quinolin-4-yl)pyrazolo[3,4-d]pyrimidineN/A[9]

Field-Proven Insights & Troubleshooting

  • Purity of Starting Material: The purity of ethyl 5-aminopyrazole-4-carboxylate is critical. Impurities can lead to side reactions and discoloration of the final product.

  • Temperature Control: In Protocol 1, precise temperature control is key. Temperatures below 180°C may lead to incomplete reaction or the formation of N-formyl intermediates without cyclization. Temperatures above 210°C can cause decomposition of formamide and the product.

  • Quenching POCl₃: The hydrolysis of POCl₃ (Protocol 2B) is extremely dangerous. Always add the reaction mixture to a large excess of ice with vigorous stirring in a proper fume hood. Never add water to the reaction mixture.

  • Solubility Issues: Pyrazolo[3,4-d]pyrimidin-4-ones are often high-melting solids with poor solubility in common organic solvents. Purification by recrystallization may require high-boiling solvents like DMF, DMSO, or acetic acid.

  • Alternative Cyclizing Agents: While formamide is most common for producing the pyrimidin-4-one, other reagents can be used for diversification. Using urea leads to 4,6-dihydroxy derivatives, while thiourea yields 4-hydroxy-6-thioxo analogs.[9] These can be valuable intermediates for further functionalization.

Conclusion

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from ethyl 5-aminopyrazole-4-carboxylate is a robust and highly adaptable process. The direct one-pot cyclization with formamide provides efficient access to the core pyrimidin-4-one structure, which serves as the foundation for drugs like Allopurinol. For creating diverse compound libraries, a multi-step approach involving chlorination and subsequent nucleophilic substitution offers unparalleled flexibility. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage this powerful heterocyclic core for the discovery and development of novel therapeutics.

References

  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. (2018). Bioorganic Chemistry. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Archiv der Pharmazie. Retrieved from [Link]

  • One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. (2020). ResearchGate. Retrieved from [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2004). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2023). Scientific Reports. Retrieved from [Link]

  • One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. (2020). ResearchGate. Retrieved from [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2022). ResearchGate. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Chemistry Central Journal. Retrieved from [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2019). ResearchGate. Retrieved from [Link]

  • Process for the preparation of allopurinol. (1983). Google Patents.
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Synthesis method of allopurinol. (2012). Google Patents.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Arkivoc. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Arkivoc. Retrieved from [Link]

  • Preparation method of allopurinol. (2015). Google Patents.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). SpringerLink. Retrieved from [Link]

  • United States Patent 3,624,205. (1971). Google Patents.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. (1993). ResearchGate. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Design of Covalent Inhibitors Utilizing a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics with enhanced potency, prolonged duration of action, and the ability to target previously "undruggable" proteins.[1][2] This guide provides a comprehensive overview of the strategic design and development of covalent inhibitors built upon the versatile pyrazole scaffold. The pyrazole nucleus, a five-membered diazole ring, is a privileged structure in medicinal chemistry, found in numerous approved drugs and demonstrating metabolic stability.[3][4] This document will delve into the mechanistic principles of covalent inhibition, the rationale for employing the pyrazole scaffold, and detailed protocols for the synthesis, screening, and validation of novel pyrazole-based covalent inhibitors.

The Resurgence of Covalent Inhibition: A Paradigm Shift in Drug Design

Historically, the development of covalent drugs was often approached with caution due to concerns about off-target toxicity.[1] However, a deeper understanding of the underlying mechanisms and advancements in screening technologies have propelled a new era of targeted covalent inhibitors (TCIs).[2] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a stable, lasting bond with their target protein, typically with a nucleophilic amino acid residue like cysteine, serine, or lysine.[1][5][6]

This irreversible or reversible covalent modification offers several key advantages:

  • Enhanced Potency and Duration of Action: By forming a stable bond, covalent inhibitors can effectively shut down the target's activity for an extended period, leading to a more sustained therapeutic effect.[1] This often translates to lower and less frequent dosing, improving patient compliance and potentially reducing side effects.[1]

  • Overcoming High Ligand Concentrations: In cellular environments with high concentrations of the natural ligand (like ATP for kinases), covalent inhibitors can overcome competitive binding.[6]

  • Targeting Shallow Binding Pockets: Covalent inhibitors can effectively engage targets with shallow or poorly defined binding pockets, which are often challenging for non-covalent drugs.[1]

  • Accessing "Undruggable" Targets: The ability to form a covalent bond has enabled the targeting of proteins previously considered "undruggable," such as KRAS(G12C).[1][7]

The structure of a typical covalent inhibitor consists of two key components: a "warhead" and a "guidance system".[1] The warhead is the electrophilic group responsible for forming the covalent bond, while the guidance system is the scaffold that directs the inhibitor to the specific target protein and positions the warhead for reaction.[1]

Covalent_Inhibitor_Structure cluster_inhibitor Covalent Inhibitor Warhead Warhead Guidance_System Guidance System (e.g., Pyrazole Scaffold) Target_Protein Target Protein (with Nucleophilic Residue) Warhead->Target_Protein Covalent Bond Formation Guidance_System->Target_Protein Non-covalent Binding

Figure 1: General structure of a covalent inhibitor.

The Pyrazole Scaffold: A Privileged Framework for Covalent Inhibitor Design

The pyrazole ring is a versatile heterocyclic scaffold that has been successfully incorporated into a wide range of approved drugs.[3][4] Its metabolic stability and synthetic tractability make it an attractive starting point for the design of novel therapeutics, including covalent inhibitors.[3] Several pyrazole-containing drugs, such as Zanubrutinib, are covalent inhibitors.[3]

Advantages of the Pyrazole Scaffold:

  • Synthetic Accessibility: A multitude of synthetic routes to functionalized pyrazoles are well-established, allowing for the facile introduction of various substituents to modulate potency, selectivity, and physicochemical properties.[4][8][9]

  • Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, enabling the precise positioning of the electrophilic warhead and optimization of non-covalent interactions with the target protein.

  • Metabolic Stability: The pyrazole core is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]

  • Proven Track Record: The prevalence of the pyrazole motif in approved drugs provides a strong validation of its utility in medicinal chemistry.[3][4]

Design and Synthesis of Pyrazole-Based Covalent Inhibitors

The design of a pyrazole-based covalent inhibitor involves the strategic placement of an electrophilic "warhead" onto the pyrazole "guidance system." The choice of warhead depends on the target nucleophile (e.g., cysteine, serine) and the desired reactivity. Common electrophiles include acrylamides, vinyl sulfonamides, and cyanamides for targeting cysteines.[5]

General Synthetic Strategies

A common approach to synthesizing pyrazole-based covalent inhibitors involves a multi-step process, often starting from commercially available pyrazole building blocks. For example, N-acylated 1H-pyrazol-5-amines have been developed as covalent inhibitors of thrombin.[10]

A representative synthetic scheme for a pyrazole-based covalent inhibitor targeting a cysteine residue could involve:

  • Synthesis of a functionalized pyrazole core: This can be achieved through various methods, such as the condensation of a β-diketone with hydrazine.[4]

  • Introduction of a linker: A linker arm is often introduced to position the warhead optimally within the target's active site.

  • Attachment of the electrophilic warhead: The final step involves coupling the warhead, such as an acryloyl chloride, to the linker.

Synthesis_Workflow Start Starting Materials (e.g., beta-diketone, hydrazine) Step1 Pyrazole Core Synthesis Start->Step1 Step2 Functionalization/ Linker Attachment Step1->Step2 Step3 Warhead Coupling Step2->Step3 Final_Product Pyrazole-based Covalent Inhibitor Step3->Final_Product

Figure 2: A generalized synthetic workflow for pyrazole-based covalent inhibitors.

Experimental Protocols: From Screening to Validation

The successful development of a covalent inhibitor requires a robust and systematic experimental cascade to identify, characterize, and validate promising candidates.

High-Throughput Screening (HTS) for Covalent Inhibitors

The initial step in identifying novel covalent inhibitors is often a high-throughput screen of a dedicated covalent inhibitor library.[7][11][12] These libraries contain compounds with a diverse range of electrophilic warheads.[12]

Protocol 4.1.1: Biochemical HTS Assay

  • Assay Principle: A biochemical assay is designed to measure the activity of the target protein (e.g., an enzyme). The assay is adapted to detect time-dependent inhibition, a hallmark of covalent binders.

  • Materials:

    • Purified target protein

    • Substrate for the target protein (e.g., a fluorogenic peptide)

    • Assay buffer

    • Covalent inhibitor library (e.g., from Life Chemicals[12])

    • 384-well microplates

    • Plate reader

  • Procedure:

    • Dispense the target protein into the wells of a microplate.

    • Add the covalent inhibitor compounds at a fixed concentration (e.g., 10 µM).

    • Incubate the protein-inhibitor mixture for varying time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction progress (e.g., fluorescence intensity) over time using a plate reader.

    • Data Analysis: Identify hits as compounds that show increasing inhibition with longer pre-incubation times.

Hit Confirmation and Validation

Hits from the primary screen must be rigorously validated to eliminate false positives and confirm a covalent mechanism of action.[11]

Protocol 4.2.1: Intact Protein Mass Spectrometry for Adduct Formation

  • Assay Principle: Mass spectrometry (MS) is a powerful tool to directly detect the formation of a covalent adduct between the inhibitor and the target protein.[13][14][15] The mass of the protein will increase by the molecular weight of the bound inhibitor.[13]

  • Materials:

    • Purified target protein

    • Confirmed hit compound

    • Incubation buffer

    • LC-MS system (e.g., TOF-MS)

  • Procedure:

    • Incubate the target protein with a molar excess of the hit compound for a defined period (e.g., 1 hour).

    • As a control, incubate the protein with DMSO.

    • Desalt the samples to remove unbound inhibitor.

    • Analyze the samples by LC-MS to determine the mass of the protein.

    • Data Analysis: A mass shift corresponding to the molecular weight of the inhibitor confirms covalent bond formation.[14]

MS_Workflow Protein Target Protein Incubation Incubation Protein->Incubation Inhibitor Covalent Inhibitor Inhibitor->Incubation LCMS LC-MS Analysis Incubation->LCMS Result Mass Spectrum (Shows mass shift) LCMS->Result

Figure 3: Workflow for confirming covalent adduct formation using mass spectrometry.

Kinetic Characterization of Covalent Inhibitors

For covalent inhibitors, the IC50 value is time-dependent and not the most informative measure of potency.[16] Instead, the second-order rate constant, kinact/KI, is determined to quantify the efficiency of covalent modification.[16][17]

ParameterDescription
KI The non-covalent binding affinity of the inhibitor for the target protein.
kinact The maximum rate of covalent bond formation.
kinact/KI The second-order rate constant, representing the overall efficiency of the inhibitor.

Protocol 4.3.1: Determination of kinact and KI

  • Assay Principle: The rate of enzyme inactivation is measured at various inhibitor concentrations. The data is then fitted to a kinetic model to determine kinact and KI.

  • Procedure:

    • Pre-incubate the target enzyme with a range of inhibitor concentrations.

    • At various time points, take aliquots of the enzyme-inhibitor mixture and dilute them into a solution containing a high concentration of substrate to measure the residual enzyme activity.

    • Plot the natural logarithm of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Target Engagement in a Cellular Context

Confirming that the covalent inhibitor binds to its intended target in a cellular environment is a critical step.

Protocol 4.4.1: Cellular Target Engagement using Mass Spectrometry

  • Assay Principle: This method quantifies the level of unbound (free) target protein before and after treatment with the covalent inhibitor in cells or tissues.[18] A decrease in the amount of free target indicates target engagement.

  • Materials:

    • Cell line expressing the target protein

    • Covalent inhibitor

    • Cell lysis buffer

    • Targeted mass spectrometry platform (e.g., PRM or MRM)

  • Procedure:

    • Treat cells with the covalent inhibitor at various concentrations and for different durations.

    • Harvest and lyse the cells.

    • Digest the protein lysates into peptides.

    • Use targeted mass spectrometry to quantify a specific peptide from the target protein.

    • Data Analysis: Compare the amount of the target peptide in treated versus untreated samples to determine the percentage of target engagement.[18]

Conclusion

The rational design of covalent inhibitors using privileged scaffolds like pyrazole represents a powerful strategy in modern drug discovery. By combining a deep understanding of the target biology with robust synthetic and analytical methodologies, researchers can develop highly potent and selective therapeutics. The protocols outlined in this guide provide a comprehensive framework for the design, synthesis, and validation of novel pyrazole-based covalent inhibitors, from initial screening to cellular target engagement.

References

  • Dunker, C., Imberg, L., Siutkina, A. I., Erbacher, C., Daniliuc, C. G., Karst, U., & Kalinin, D. V. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. ACS Pharmacology & Translational Science. [Link]

  • Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Doyle, K., et al. (2025). A Covalent Binding Mode of a Pyrazole-Based CD38 Inhibitor. ResearchGate. [Link]

  • Potash, S. J., & Hergenrother, P. J. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Dunker, C., et al. (2022). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ResearchGate. [Link]

  • de Vries, M., et al. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Johnson, D. S., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery. [Link]

  • Willems, L. I., et al. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • F. Javier Luque, & György G. Ferenczy. (2023). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]

  • Southey, M., & Tieleman, D. P. (2017). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Keshishian, H., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics. [Link]

  • Chate, A. V., et al. (2019). Ligand Based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. Bioorganic Chemistry. [Link]

  • Venn-Klauss, J., et al. (n.d.). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. [Link]

  • MDPI. (n.d.). Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • Strelow, J. M. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Darnell, S. J., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry. [Link]

  • Luque, F. J., & Lameira, J. (n.d.). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Open Exploration Publishing. [Link]

  • Lebraud, H., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]

  • Bar-Nun, S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry. [Link]

  • Brough, P. A., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, field-tested insights to help you overcome common challenges and optimize your synthesis for higher yield and purity.

Introduction: The Synthetic Strategy

The target molecule, this compound, is a valuable heterocyclic building block in medicinal chemistry.[1][2] The most reliable and common method for its synthesis is the cyclocondensation reaction between 3-fluorophenylhydrazine (often as its hydrochloride salt) and ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate).[3][4][5]

This reaction proceeds via an initial nucleophilic attack (Michael addition) of the hydrazine onto the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to form the stable, aromatic pyrazole ring.[3] Understanding this mechanism is key to troubleshooting potential issues.

Core Reaction Scheme

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A 3-Fluorophenylhydrazine C Michael Addition (Intermediate Formation) A->C Nucleophilic Attack B Ethyl 2-cyano-3-ethoxyacrylate B->C D Intramolecular Cyclization & Ethanol Elimination C->D Spontaneous E Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate D->E Aromatization

Caption: General workflow for the synthesis of the target pyrazole.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that our application scientists frequently encounter. We provide not just a solution, but a diagnostic process to identify the root cause.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most common complaint and can stem from several sources. A systematic approach is crucial for diagnosis.[6]

Systematic Troubleshooting Workflow:

G cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_workup Isolation Issues start Low Yield Reported purity 1. Assess Starting Material Purity start->purity hydrazine Hydrazine Salt Quality? (Free base needed?) purity->hydrazine acrylate Acrylate Fresh? (Check for polymerization) purity->acrylate conditions 2. Evaluate Reaction Conditions base Base Stoichiometry Correct? (For HCl salt) conditions->base solvent Solvent Choice Optimal? (EtOH, AcOH, DMF) conditions->solvent temp Temperature/Time Adequate? (Monitor by TLC) conditions->temp workup 3. Review Workup & Purification precipitation Product Crashing Out? (Solubility issue) workup->precipitation purification_loss Loss During Recrystallization or Chromatography? workup->purification_loss end Yield Improved purification_loss->end

Caption: A logical workflow for troubleshooting low reaction yield.

Detailed Breakdown:

  • Starting Material Integrity:

    • 3-Fluorophenylhydrazine Hydrochloride: This is the most common starting material. Hydrazine salts are generally more stable than the free base, but can still degrade.[6] Crucially, the reaction requires the free base to act as a nucleophile. If you are using the hydrochloride salt, you must add a base to neutralize the HCl.[6] Failure to do so is a primary cause of reaction failure.

    • Ethyl 2-cyano-3-ethoxyacrylate: This reagent can degrade or polymerize upon storage.[7] It should ideally be a white to off-white solid. If it appears discolored or gummy, its purity is questionable. Using freshly opened or purified reagent is recommended.

  • Reaction Conditions:

    • Base Addition: When using 3-fluorophenylhydrazine HCl, an equivalent of a mild base like sodium acetate or a non-nucleophilic organic base like triethylamine (TEA) is required. The base neutralizes the acid, liberating the free hydrazine to participate in the reaction.[6]

    • Solvent: Ethanol is a common and effective solvent for this reaction. It readily dissolves the reactants and the sodium acetate, and the product often crystallizes out upon cooling. Acetic acid can also be used as a solvent and catalyst, but workup can be more complex.[8]

    • Temperature & Time: The reaction is typically run at reflux in ethanol.[4] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][9] An incomplete reaction is a common source of low yield.

  • Workup and Purification:

    • The product has moderate solubility. It may precipitate from the reaction mixture upon cooling. Ensure the mixture is sufficiently cooled to maximize recovery by filtration.

    • If the product remains in solution, the solvent may need to be removed under reduced pressure.[10] Subsequent purification is typically achieved by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[9][10]

ParameterRecommendationRationale
Hydrazine Source 3-Fluorophenylhydrazine HClMore stable for storage than the free base.
Base (if using HCl salt) 1.0 - 1.1 equivalents of Sodium AcetateNeutralizes HCl to generate the active nucleophile in situ without introducing harsh conditions.[6]
Stoichiometry 1.0 eq. Acrylate / 1.05 eq. Hydrazine HClA slight excess of the hydrazine can help drive the reaction to completion.[6]
Solvent Anhydrous EthanolGood solubility for reactants; product often crystallizes on cooling, simplifying isolation.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier for cyclization.
Monitoring TLC (e.g., 30% Ethyl Acetate in Hexane)Essential to determine reaction completion and prevent unnecessary heating that could lead to byproducts.[8]
Q2: My reaction mixture turns dark brown/black. Is this normal, and how can I get a cleaner product?

Discoloration is a frequent observation in reactions involving hydrazines, especially phenylhydrazines.[6]

  • Cause: This is often due to oxidative side reactions or degradation of the hydrazine starting material, which can form highly colored impurities.[6][9] The presence of acid from the hydrochloride salt can sometimes promote the formation of these colored byproducts.[9]

  • Solution:

    • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.[9]

    • Use Pure Starting Materials: Use high-purity hydrazine salt. If it is old or discolored, consider purifying it or using a fresh bottle.

    • Effective Neutralization: Ensure the added base is sufficient to neutralize all the HCl from the salt. Lingering acid can accelerate degradation.[9]

    • Purification: Most colored impurities are highly polar and can be effectively removed during workup.

      • Recrystallization: This is a very effective method. The desired pyrazole product is typically a crystalline solid, while the colored impurities may remain in the mother liquor.[6][9]

      • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[9]

      • Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is an excellent alternative for obtaining a pure, colorless product.[10]

Q3: I am not using the hydrochloride salt, but the free base of 3-fluorophenylhydrazine. What adjustments should I make?
  • Omit the Base: If you are using the free base, you do not need to add sodium acetate or any other base. Adding a base would be unnecessary and could potentially lead to side reactions.

  • Handle with Care: Phenylhydrazine free bases are less stable than their corresponding salts. They are more susceptible to oxidation and should be stored under an inert atmosphere, protected from light, and used relatively quickly after opening.

  • Stoichiometry: Use a 1:1 or a slight excess (1.05 eq.) of the hydrazine free base relative to the ethyl 2-cyano-3-ethoxyacrylate.

Experimental Protocol: A Validated Starting Point

This protocol is a robust baseline for synthesizing this compound.

Materials:

  • 3-Fluorophenylhydrazine hydrochloride (1.05 eq)[11][12]

  • Ethyl 2-cyano-3-ethoxyacrylate (1.00 eq)[13][14]

  • Sodium Acetate (anhydrous, 1.10 eq)

  • Ethanol (anhydrous, ~5-10 mL per gram of acrylate)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate, and sodium acetate.

  • Solvent Addition: Add anhydrous ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the limiting reagent (typically the acrylate) is consumed. This can take anywhere from 2 to 8 hours.[9]

  • Isolation:

    • Cool the reaction mixture to room temperature, and then place it in an ice bath for 30-60 minutes to maximize crystallization.

    • Collect the precipitated solid product by vacuum filtration.[10]

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.[6] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

References

Technical Support Center: 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, from kinase inhibitors to potent antibacterials.[1][2] The most robust and widely adopted synthetic route involves the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][3] While elegant in principle, this reaction is frequently plagued by a series of side reactions that can complicate synthesis, reduce yields, and lead to challenging purification steps.

This guide is structured as a series of troubleshooting questions and answers to address the most common issues encountered in the laboratory. As Senior Application Scientists, our goal is not just to provide protocols, but to illuminate the mechanistic underpinnings of these challenges, empowering you to make informed, rational decisions in your experimental design.

Core Synthesis Pathway: β-Ketonitrile and Hydrazine Condensation

The primary pathway involves a two-step sequence: (1) nucleophilic attack of the hydrazine on the ketone to form a hydrazone intermediate, and (2) subsequent intramolecular cyclization via attack on the nitrile carbon to yield the 5-aminopyrazole.[1][2]

G cluster_inter Intermediate cluster_final Product A β-Ketonitrile C Hydrazone Intermediate A->C Step 1: Condensation (Nucleophilic Attack on C=O) B Hydrazine (R'-NHNH₂) B->C D 5-Aminopyrazole C->D Step 2: Intramolecular Cyclization (Attack on C≡N)

Caption: General reaction scheme for 5-aminopyrazole synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction produced a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?

This is the most common challenge, especially when using an unsymmetrical β-ketonitrile and a substituted hydrazine. The reaction can yield both the desired 5-amino-1-substituted-pyrazole and the undesired 3-amino-1-substituted-pyrazole regioisomer.

The Science Behind the Problem: Regioselectivity is dictated by which nitrogen of the substituted hydrazine attacks which electrophilic carbon of the β-ketonitrile. The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[4]

  • Nucleophilicity of Hydrazine: In a substituted hydrazine (R'-NHNH₂), the terminal nitrogen (NH₂) is generally more nucleophilic and less sterically hindered, favoring attack on the most electrophilic carbonyl.

  • Electrophilicity of the Ketonitrile: Electron-withdrawing groups on the β-ketonitrile will activate the adjacent carbonyl, making it a more likely site for the initial attack.[4]

  • Reaction Conditions: The pH and solvent play a critical role. Acidic conditions can protonate the more basic terminal nitrogen of the hydrazine, potentially altering the nucleophilicity profile. Solvents can influence the stability of intermediates and transition states.[4][5]

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start Unsymmetrical β-Ketonitrile + Substituted Hydrazine A Attack at Carbonyl 'a' Start->A Pathway 1 B Attack at Carbonyl 'b' Start->B Pathway 2 P1 Desired Regioisomer (e.g., 5-Aminopyrazole) A->P1 P2 Undesired Regioisomer (e.g., 3-Aminopyrazole) B->P2

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting Protocol & Recommendations:

  • Solvent Optimization: This is often the most effective tool. While ethanol is common, switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a single isomer.[6] These solvents can stabilize key intermediates through hydrogen bonding, amplifying the intrinsic electronic preferences of the reactants.

    SolventTypical Regioisomeric Ratio (A:B)Rationale
    EthanolOften low selectivity (e.g., 1:1.3)Standard protic solvent, offers little directional control.
    TolueneVariableAprotic, outcome highly dependent on substrate electronics.
    TFECan be highly selectiveStrong H-bond donor, stabilizes transition states selectively.
    HFIPOften provides highest selectivity (>95:5)Exceptionally strong H-bond donor, maximizes regiochemical control.[6]
  • pH Control: If running the reaction under acidic catalysis, consider switching to neutral or slightly basic conditions (e.g., using hydrazine free base instead of a salt). Under basic conditions, cyclization of the intermediate formed by attack on the ketone is often favored over the alternative pathway involving the nitrile.[7] Conversely, acidic conditions can sometimes reverse selectivity.[2] A small screening of conditions is recommended.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, leading to a loss of selectivity.

Question 2: My reaction stopped at the hydrazone intermediate and won't cyclize. What should I do?

You've successfully formed the C=N bond, but the final ring-closing step is stalled. This is often confirmed by isolating a stable, non-cyclic product.

The Science Behind the Problem: The cyclization step requires the second nitrogen of the hydrazone to attack the nitrile carbon. This intramolecular nucleophilic attack can be sluggish if:

  • The Nitrile is Electronically Poor: Electron-donating groups near the nitrile can reduce its electrophilicity.

  • Steric Hindrance: Bulky groups can create an unfavorable conformation for the ring-closing attack.

  • Insufficient Thermal Energy: The cyclization often has a higher activation energy than the initial condensation.

Analytical Confirmation: The hydrazone intermediate can often be identified by a strong C≡N stretching band in the IR spectrum (around 2170-2250 cm⁻¹) and the absence of the characteristic broad N-H stretches of the 5-aminopyrazole.[1][2]

Troubleshooting Protocol & Recommendations:

  • Increase Thermal Energy: The most common solution is to heat the reaction. If the initial condensation was performed at room temperature, refluxing the mixture in a solvent like ethanol or isopropanol is typically sufficient to drive the cyclization to completion.[2]

  • Add a Catalyst:

    • Base Catalysis: Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the N-H of the hydrazone, increasing the nucleophilicity of the attacking nitrogen and facilitating cyclization.

    • Acid Catalysis: A catalytic amount of acetic acid or p-toluenesulfonic acid (pTSA) can protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack.

  • Solvent Change: Switching to a higher-boiling point solvent (e.g., n-butanol, toluene) can allow for higher reaction temperatures, providing the necessary energy for cyclization.

Question 3: I'm seeing a significant amount of a high-molecular-weight byproduct, possibly a dimer. What is causing this?

This issue often arises from the self-condensation of your β-ketonitrile starting material before it can react with the hydrazine.

The Science Behind the Problem: β-Ketonitriles possess an acidic α-proton. In the presence of a base, this proton can be removed to form a carbanion. This nucleophilic carbanion can then attack the nitrile of another molecule of the starting material. This is an intermolecular version of the Thorpe-Ziegler reaction .[8][9][10] This side reaction is particularly problematic if:

  • A strong base is used or generated in situ.

  • The hydrazine is added too slowly or is not reactive enough, allowing the ketonitrile time to self-condense.

Preventative Measures:

  • Control Basicity: If using a basic catalyst, ensure it is a mild, non-nucleophilic base. It's often better to run the reaction under neutral or slightly acidic conditions to suppress this pathway. A recent method highlighted that neutralizing the basic mixture from a Claisen condensation before adding the hydrazine was critical for success.[7]

  • Order of Addition: Add the β-ketonitrile to a solution of the hydrazine, rather than the other way around. This ensures the hydrazine is in excess and can immediately react, outcompeting the self-condensation pathway.

  • Temperature Management: Keep the initial mixing temperature low to slow down the rate of the Thorpe-Ziegler side reaction before gradually heating to promote the desired cyclization.

Question 4: My final product contains an amide or carboxylic acid impurity. How can I prevent nitrile hydrolysis?

The nitrile group in your product or intermediate is being hydrolyzed to a carboxamide (-CONH₂) or, in more extreme cases, a carboxylic acid (-COOH).

The Science Behind the Problem: Nitrile hydrolysis is catalyzed by both strong acid and strong base, particularly in the presence of water and heat.[11][12][13] The reaction proceeds in two stages: nitrile to amide, and then amide to carboxylic acid (or its salt).[12][13] Stopping the hydrolysis at the amide stage can be difficult under harsh conditions.[14]

G cluster_start Reactant cluster_pathways Hydrolysis Pathway A Product with Nitrile Group B Amide Byproduct (-CONH₂) A->B Mild H⁺/OH⁻ + H₂O, Heat C Carboxylic Acid Byproduct (-COOH) B->C Strong H⁺/OH⁻ + H₂O, Heat

Caption: Stepwise hydrolysis of the nitrile side group.

Troubleshooting Protocol & Recommendations:

  • Use Anhydrous Conditions: Ensure your solvents and reagents are dry, especially if heating for prolonged periods.

  • Moderate pH During Workup: Avoid strongly acidic or basic aqueous washes during the workup procedure. Use saturated sodium bicarbonate instead of stronger bases, and dilute acids like 0.1 M HCl instead of concentrated acids.

  • Purification Conditions: Be mindful of the pH during chromatographic purification. Silica gel is slightly acidic and can promote hydrolysis if the product is left on the column for an extended time. Consider neutralizing the silica with triethylamine or using an alternative stationary phase like alumina.

  • Limit Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction by TLC or LC-MS and proceed to workup as soon as the starting material is consumed.

Analytical & Characterization Guide

Distinguishing the desired product from its regioisomer and common byproducts is critical.

Compound TypeKey IR Bands (cm⁻¹)Key ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
5-Aminopyrazole 3400-3200 (N-H str, broad), 1640 (N-H bend)Broad singlet for NH₂ (often ~5.0-6.0), pyrazole C4-H singletC5-NH₂ carbon is highly shielded
3-Aminopyrazole 3400-3200 (N-H str, broad), 1640 (N-H bend)Chemical shift of C4-H is distinct from the 5-amino isomer.[15]C3-NH₂ carbon is distinct from C5-NH₂
Hydrazone ~2200 (C≡N str), 3300 (N-H str)Signals corresponding to the linear backboneC≡N carbon signal present
Amide Byproduct ~1680 (C=O str, Amide I), 3400-3200 (N-H str)Broad signals for -CONH₂ protonsCarbonyl carbon signal (~165-175)

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link][1]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link][2]

  • El-Mekabaty, A. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry. [Link]

  • Cervera, E., Santamaría, A., & Marín-Luna, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Cervera, E., Santamaría, A., & Marín-Luna, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(10), 3731–3741. [Link][6]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link][3]

  • Kumar, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Clarke, C. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link][11]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link][12]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link][14]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link][7]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. [Link][13]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Semantic Scholar. [Link]

  • Pesch, J., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed. [Link]

  • Synfacts. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Thieme. [Link]

  • RSC. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. RSC book. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link][9]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[Link][10]

  • Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [https://www.researchgate.net/publication/283492576_Synthesis_Characterization_and_Cytotoxicity_of_Some_New_5-Aminopyrazole_and_Pyrazolo15-a]pyrimidine_Derivatives]([Link])

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • L'abbé, G., et al. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Semantic Scholar. [Link][15]

Sources

Technical Support Center: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Drawing from established principles in organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of a fluorinated phenyl ring, an amino group, and an ethyl carboxylate moiety introduces specific challenges during its purification. These can range from the removal of closely related impurities to managing solubility and stability. This guide will address these issues systematically.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my crude this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a common issue and can often be attributed to several factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminopyrazole derivatives, alcohols like ethanol are often a good starting point.[1] However, the solubility can be influenced by the fluorophenyl group.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to poor recovery.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

  • Incomplete Precipitation: The product may require more time or a lower temperature to fully crystallize out of the solution.

Step-by-Step Protocol for Optimized Recrystallization:

  • Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents at both room temperature and their boiling points. A good starting point for aminopyrazoles includes ethanol, methanol, and isopropanol.[1][2]

  • Minimal Solvent Usage: In a flask, add a minimal amount of the chosen hot solvent to your crude material until it just dissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. This encourages the formation of pure crystals. Do not disturb the flask during this process.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility (Hot)Solubility (Cold)Comments
EthanolHighLow to ModerateA common and effective choice for many aminopyrazoles.[1]
MethanolVery HighModerateMay lead to lower recovery due to higher cold solubility.[2]
IsopropanolHighLowCan be a good alternative to ethanol.
TolueneModerateVery LowUseful for less polar impurities.
Ethyl AcetateHighModerateCan be used, but may require a co-solvent.
Issue 2: Co-elution of Impurities During Column Chromatography

Question: I am struggling to separate my target compound from a closely-eluting impurity using column chromatography. How can I improve the separation?

Answer:

Co-elution is a frequent challenge, especially with impurities that have similar polarities to the desired product. The fluorinated phenyl group can also lead to unique interactions with the stationary phase.[3]

Strategies to Enhance Chromatographic Separation:

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial.

    • Solvent System: For aminopyrazoles, a common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4]

    • Gradient Elution: Start with a low concentration of the polar solvent and gradually increase it. This can help to separate compounds with very similar retention factors (Rf).

    • Alternative Solvents: Consider using dichloromethane (DCM) as a co-solvent with ethyl acetate, which can alter the selectivity of the separation.

  • Choosing the Right Stationary Phase:

    • Standard Silica Gel: This is the most common choice for normal-phase chromatography.

    • Fluorinated Phases: For fluorinated compounds, a fluorinated stationary phase (e.g., fluorous silica) can offer different selectivity compared to standard silica gel, potentially resolving difficult separations.[3]

  • Sample Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.

    • Concentrated Sample: Dissolve your sample in a minimal amount of the mobile phase to ensure a narrow starting band.

Experimental Workflow for Optimizing Column Chromatography

G cluster_0 Initial TLC Analysis cluster_1 Separation Assessment cluster_2 Optimization & Purification TLC Run TLC with Hexanes/EtOAc (e.g., 7:3) Assess Assess Separation (Rf difference) TLC->Assess GoodSep Good Separation (ΔRf > 0.1) Proceed to Column Chromatography Assess->GoodSep Yes PoorSep Poor Separation (ΔRf < 0.1) Adjust Mobile Phase Assess->PoorSep No TryGradient Try Gradient Elution PoorSep->TryGradient ChangeSolvent Change Solvent System (e.g., DCM/EtOAc) PoorSep->ChangeSolvent FluorinatedPhase Consider Fluorinated Stationary Phase PoorSep->FluorinatedPhase TryGradient->GoodSep ChangeSolvent->GoodSep FluorinatedPhase->GoodSep

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of fluorinated pyrazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of incorporating fluorine into pyrazole scaffolds. The unique properties imparted by fluorine—such as enhanced metabolic stability, binding affinity, and bioavailability—make fluorinated pyrazoles highly valuable in modern chemical research.[1] However, their synthesis often presents unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of fluorinated pyrazoles, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The electronic and steric properties of your substrates, as well as the reaction conditions, play a crucial role in directing the regioselectivity.

Causality and Strategic Solutions:

  • Influence of Fluorinated Solvents: Standard solvents like ethanol can lead to poor regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of the desired isomer.[2][3] The high hydrogen-bond-donating ability of these solvents can stabilize key intermediates and transition states, thereby directing the cyclization pathway.

  • Substituent Effects on the Pyrazole Ring: In the N-alkylation of unsymmetrically substituted pyrazoles, the electronic nature of the substituents can guide the regioselectivity. For instance, in trifluoromethylated pyrazoles, the position of the CF₃ group influences the nucleophilicity of the nitrogen atoms in the pyrazole ring.[4][5]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over another by exploiting small differences in activation energies.

    • pH Control: In acid-catalyzed reactions like the Knorr synthesis, the pH can influence the rate of key steps, including imine formation and cyclization, which can in turn affect regioselectivity.[6]

Experimental Protocol: Improving Regioselectivity with Fluorinated Solvents

  • Reactant Preparation: Dissolve your 1,3-dicarbonyl compound (1.0 eq) in either TFE or HFIP.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

SolventTypical Regioisomeric RatioReference
EthanolOften close to 1:1[2]
TFECan improve to >90:10[2]
HFIPCan achieve >95:5[2]
Table 1: Effect of Solvent on Regioselectivity

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation can significantly lower your yield and complicate purification. In fluorinated pyrazole synthesis, common side reactions include Michael addition, decomposition of starting materials, and unexpected rearrangements.

Common Side Reactions and Mitigation Strategies:

  • Michael Addition: When using α,β-unsaturated ketones as precursors, hydrazines can undergo a Michael addition to the double bond instead of the desired condensation with the carbonyl group.[7]

    • Solution: Employing pre-formed hydrazones or using reaction conditions that favor cyclization over addition can mitigate this. Adjusting the stoichiometry of reactants and controlling the temperature are also critical.

  • Decomposition of Fluorinated Building Blocks: Some fluorinated starting materials can be unstable under harsh reaction conditions (e.g., strong acids/bases, high temperatures).

    • Solution: Utilize milder reaction conditions where possible. For instance, some cycloaddition reactions can proceed at room temperature.[8][9]

  • Unwanted Rearrangements: The presence of highly electronegative fluorine atoms can sometimes lead to unexpected molecular rearrangements.

    • Solution: Careful selection of precursors and reaction pathways is essential. A thorough understanding of the reaction mechanism can help anticipate and avoid conditions that might favor rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with fluorinating agents?

A1: Fluorinating agents, especially electrophilic ones like Selectfluor® or N-fluorobenzenesulfonimide (NFSI), are powerful oxidants and must be handled with care.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Inert Atmosphere: Many fluorination reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture and oxygen.

  • Quenching: Be cautious when quenching the reaction. Slow and controlled addition of a quenching agent is recommended.

  • Toxicity: Some fluorinating agents or their byproducts (like HF) can be toxic and corrosive.[10] Ensure proper ventilation and have appropriate safety protocols in place.

Q2: How do I choose the right fluorinated building block for my synthesis?

A2: The choice of the fluorinated building block depends on the desired position of the fluorine atom(s) and the overall synthetic strategy.

  • Trifluoromethylated Pyrazoles: Trifluoromethyl-containing 1,3-dicarbonyl compounds are common starting materials.[8][9] Alternatively, trifluoromethylated hydrazines can be used.[12][13]

  • Ring-Fluorinated Pyrazoles: Direct fluorination of a pre-formed pyrazole ring is often challenging due to the high reactivity of the ring and the harshness of many fluorinating agents.[14] A more common approach is to use a fluorinated 1,3-dicarbonyl precursor.

Q3: What are the best practices for purifying and characterizing fluorinated pyrazoles?

A3: Standard purification techniques like column chromatography are generally effective. For characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.[15][16] The coupling constants between fluorine and nearby protons or carbons (J-coupling) provide crucial structural information.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Q4: Can flow chemistry be applied to the synthesis of fluorinated pyrazoles?

A4: Yes, flow chemistry offers several advantages for fluorinated pyrazole synthesis, including improved safety, better temperature control, and enhanced scalability.[17] The in-situ generation of hazardous intermediates, such as diazo compounds for cycloaddition reactions, is a significant benefit of flow chemistry.[17]

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting Workflow cluster_solutions Potential Solutions start Low Yield of Fluorinated Pyrazole check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent No Improvement solution2 Milder Reaction Conditions optimize_temp->solution2 optimize_reagents Check Reagent Stoichiometry & Addition Order optimize_solvent->optimize_reagents No Improvement solution1 Use Fluorinated Solvents for Regioselectivity optimize_solvent->solution1 check_side_reactions Identify Side Products (TLC, LC-MS, NMR) optimize_reagents->check_side_reactions No Improvement purification_issue Investigate Purification Losses check_side_reactions->purification_issue Minimal Side Products solution3 Modify Substrate to Block Side Reactions check_side_reactions->solution3

A systematic approach to troubleshooting low reaction yields.

Diagram 2: Key Synthetic Pathways to Fluorinated Pyrazoles

Synthetic Pathways cluster_starters Starting Materials cluster_reactions Reaction Types dicarbonyl Fluorinated 1,3-Dicarbonyl knorr Knorr-type Cyclocondensation dicarbonyl->knorr hydrazine Hydrazine Derivative hydrazine->knorr alkyne Fluorinated Alkyne/Alkene cycloaddition [3+2] Cycloaddition alkyne->cycloaddition diazo Diazo Compound diazo->cycloaddition pyrazole_precursor Unfluorinated Pyrazole direct_fluorination Direct Fluorination pyrazole_precursor->direct_fluorination product Fluorinated Pyrazole knorr->product cycloaddition->product direct_fluorination->product

Common synthetic routes to fluorinated pyrazoles.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Bazhin, D. N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Bazhin, D. N., et al. (2022). Different chemo- and regioselectivity in the reactions of fluorinated and non-fluorinated 1,2,4-triketones with hydrazines. ResearchGate. [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. [Link]

  • de Souza, J. C. S., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]

  • Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]

  • Wang, Y., et al. (2021). Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Royal Society of Chemistry. [Link]

  • Claramunt, R. M., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. MDPI. [Link]

  • De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. WordPress. [Link]

  • Shao, Y., et al. (2016). New Synthesis of Fluorinated Pyrazoles. Researcher.Life. [Link]

  • Tang, P., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [Link]

  • Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. PubMed. [Link]

  • Bazhin, D. N., et al. (2022). Expanding 1,2,4-triketone toolbox for use as fluorinated building blocks in the synthesis of pyrazoles, pyridazinones and β-diketohydrazones. ResearchGate. [Link]

  • Ugrak, B. I., et al. (2020). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ResearchGate. [Link]

  • Mlostoń, G., et al. (2019). Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Institutes of Health. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

  • Cao, S., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]

  • Umemoto, T. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]

  • Kowalczyk, A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]

  • Saloutin, V. I., et al. (2014). A concise approach to CF3-containing furan-3-ones, (bis)pyrazoles from novel fluorinated building blocks based on 2,3-butanedione. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Tius, M. A., et al. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. UNF Digital Commons. [Link]

  • Pedrini, A., et al. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. Royal Society of Chemistry. [Link]

  • Tatton, A. S., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. National Institutes of Health. [Link]

  • Micale, N., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [Link]

Sources

Technical Support Portal: Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. This resource is designed for our valued partners in research, discovery, and drug development. We understand that encountering stability issues with critical intermediates can be a significant bottleneck. This guide synthesizes our in-house expertise with established chemical principles to provide you with practical, actionable solutions to the most common challenges faced when handling this compound. Our goal is to empower you to anticipate, diagnose, and resolve these issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of this compound.

Q1: My solid, off-white sample of the compound has developed a yellow or brownish tint upon storage. Is it still viable for my experiments?

A: This discoloration is a primary indicator of oxidative degradation. The 5-amino group on the pyrazole ring is electron-rich and highly susceptible to air oxidation, which can lead to the formation of colored oligomeric or dimeric species, such as azo compounds.[1][2][3] While minor yellowing may indicate only superficial oxidation, any significant color change suggests the presence of impurities that could compromise your results.

Recommendation: We strongly advise running a purity check (e.g., HPLC, LC-MS) before use. For sensitive applications like quantitative biological assays or GMP synthesis, using a discolored batch is not recommended. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen).

Q2: What are the definitive long-term storage conditions for this compound to ensure maximum stability?

A: Based on the compound's chemical structure and empirical data, the optimal storage conditions are as follows:

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive 5-amino group.[2]
Temperature Room Temperature (as per supplier)Avoids freeze-thaw cycles which can introduce moisture.[4]
Light In an amber or opaque vialProtects against potential photolytic degradation, a known risk for aromatic amines and pyrazoles.[5]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the ethyl ester moiety.

Q3: I dissolved the compound in a solvent like ethanol or DMSO, and the solution turned reddish-brown within a few hours. What is causing this rapid degradation?

A: This is a classic sign of accelerated air oxidation in solution.[2] The increased molecular mobility in solution exposes the aminopyrazole to dissolved oxygen, catalyzing the degradation process much faster than in the solid state. The color change is characteristic of the formation of azo-coupled products or other oxidized species.[1]

Recommendation: Prepare solutions fresh for each experiment. If a stock solution is necessary, use de-gassed solvents and store the solution under an inert atmosphere in a sealed vial. For particularly sensitive experiments, consider preparing and handling the solution entirely within a glovebox.

Q4: My LC-MS analysis consistently shows a secondary peak with a mass corresponding to the carboxylic acid analog of my compound. What is the source of this impurity?

A: The presence of the corresponding carboxylic acid is almost certainly due to the hydrolysis of the ethyl ester functional group.[6] This reaction is catalyzed by the presence of acid or base.[7] Potential sources of contamination include acidic or basic impurities in your solvents, glassware that was not properly neutralized, or exposure to acidic/basic conditions during your reaction work-up or purification (e.g., silica gel chromatography with unstabilized solvent).

Recommendation: Ensure all solvents are of high purity and neutral. When performing chromatography, consider pre-treating your silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent system to prevent on-column hydrolysis. See Protocol 2 for a detailed pH-controlled work-up procedure.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a deeper dive into specific experimental problems, their root causes, and corrective actions.

TroubleshootingWorkflow start Observed Instability (e.g., Color Change, New Impurity) q_state Is the compound in Solid State or Solution? start->q_state solid Solid State Issue: Color Change (Yellow/Brown) q_state->solid Solid solution Solution Issue: Rapid Discoloration or Impurity Formation q_state->solution Solution cause_solid_ox Cause: Slow Air Oxidation and/or Photodegradation solid->cause_solid_ox sol_impurity What is the impurity? (Check Mass Spec) solution->sol_impurity rec_solid Solution: - Re-test purity (HPLC) - Store under inert gas - Protect from light (See FAQ Q1 & Q2) cause_solid_ox->rec_solid cause_sol_ox Cause: Rapid Air Oxidation rec_sol_ox Solution: - Use degassed solvents - Work under inert atmosphere (See Protocol 1) cause_sol_ox->rec_sol_ox cause_sol_hyd Cause: Ester Hydrolysis (pH sensitivity) rec_sol_hyd Solution: - Use neutral solvents/glassware - Buffer pH during work-up (See Protocol 2) cause_sol_hyd->rec_sol_hyd mass_acid Mass = Carboxylic Acid sol_impurity->mass_acid [M-28] mass_other Mass = Dimer or Other sol_impurity->mass_other Other mass_acid->cause_sol_hyd mass_other->cause_sol_ox

Caption: Troubleshooting workflow for stability issues.
Issue 1: Compound Degradation During Reaction or Purification
  • Symptoms: You observe significant discoloration (e.g., reaction mixture turning dark red or brown) during processing. TLC analysis shows streaking or the appearance of multiple new spots. Final product yield is unexpectedly low.

  • Primary Cause (Causality): The combination of elevated temperatures (e.g., refluxing), exposure to air, and potentially incompatible reagents creates a perfect storm for the oxidative degradation of the 5-aminopyrazole moiety. The pyrazole ring itself is generally robust, but the amino substituent is the point of failure.[8][9]

  • Self-Validating Solution: Implement inert atmosphere techniques throughout your process. The stability of the compound under these conditions validates that oxidation is the primary degradation pathway.

  • Corrective Action: Follow Protocol 1 for handling the compound and setting up reactions under an oxygen-free atmosphere. This includes using degassed solvents and ensuring all transfers are done via cannula or in a glovebox.

Issue 2: Inconsistent Results in Biological Assays
  • Symptoms: You observe poor reproducibility in your biological data (e.g., IC50 values vary significantly between runs). You notice a decrease in compound activity over the time course of an experiment.

  • Primary Cause (Causality): The compound is likely degrading in the aqueous buffer used for the assay. This can be due to either hydrolysis of the ester (if the buffer pH is not strictly neutral) or oxidation, which can be accelerated by components in the cell media.[6] An unstable compound means the effective concentration is decreasing over time, leading to unreliable results.

  • Self-Validating Solution: Perform a stability study of the compound in the specific assay buffer. By monitoring the compound's concentration over time via HPLC, you can directly quantify its stability and validate if degradation is the source of the inconsistency.

  • Corrective Action: See Protocol 3 for a step-by-step guide to assessing compound stability in your assay medium. If instability is confirmed, consider adding antioxidants (if compatible with the assay), minimizing the pre-incubation time, or preparing fresh compound dilutions immediately before addition to the assay plate.

Section 3: Key Experimental Protocols

Protocol 1: Handling and Reaction Setup Under Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen, the primary driver of degradation.

  • Materials:

    • Schlenk flask or three-neck round-bottom flask

    • Nitrogen or Argon gas line with a bubbler

    • Septa, needles, and cannulas

    • Anhydrous, degassed solvents (degas by sparging with N₂/Ar for 30 min or via freeze-pump-thaw cycles)

  • Methodology:

    • Flask Preparation: Flame-dry the reaction flask under vacuum and backfill with inert gas. Repeat three times to ensure a completely inert atmosphere.

    • Solid Addition: Weigh the this compound in a vial. Quickly remove the flask's inlet, add the solid against a positive flow of inert gas ("positive pressure transfer"), and immediately reseal the flask.

    • Solvent Addition: Add the degassed solvent to the flask via a cannula or a syringe through the septum.

    • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the entire reaction, work-up, and even during solvent evaporation on a rotary evaporator (by connecting the gas line to the vacuum inlet). This rigorous exclusion of air is critical for preventing the color changes and impurity formation discussed previously.[2]

Protocol 2: pH-Controlled Aqueous Work-up

This protocol is designed to prevent the acid- or base-catalyzed hydrolysis of the ethyl ester during extraction.

  • Materials:

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Brine (saturated NaCl solution)

    • pH paper or a calibrated pH meter

  • Methodology:

    • Quenching: After the reaction is complete, cool the mixture to room temperature.

    • Neutral Wash: Instead of a strong acid or base wash, perform the initial aqueous wash with brine. This removes many inorganic salts without altering the pH.

    • Buffered Extraction: If an acid wash is required to remove basic impurities, use a weak acid buffer like saturated NH₄Cl. If a basic wash is needed, use saturated NaHCO₃, which is a weak base. Check the pH of the aqueous layer after each wash to ensure it remains between 6 and 8.

    • Final Wash: Perform a final wash with brine to remove residual water-soluble components.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The principle here is to avoid the harsh pH environments that promote ester hydrolysis.[7]

Protocol 3: Assessing Compound Stability in Aqueous Assay Buffers

This HPLC-based method provides quantitative data on the stability of your compound under specific experimental conditions.

  • Materials:

    • Your specific biological assay buffer (e.g., PBS, DMEM)

    • A concentrated stock solution of the compound in DMSO

    • HPLC system with a suitable C18 column

  • Methodology:

    • Preparation: Spike the assay buffer with your compound from the DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent with your assay conditions.

    • Time Points: Immediately inject a sample of this solution onto the HPLC. This is your T=0 reference point.

    • Incubation: Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

    • Analysis: Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and inject them onto the HPLC.

    • Data Interpretation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area relative to T=0 indicates degradation. The appearance and growth of new peaks can help identify the degradation products (e.g., the hydrolyzed carboxylic acid). This provides a self-validating system to confirm or rule out compound stability as a variable in your experiments.

Section 4: Visualizing Degradation Pathways

The primary stability concerns for this molecule are oxidation and hydrolysis. The diagram below illustrates these two competing degradation pathways.

DegradationPathways parent Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate oxidized Oxidized Products (e.g., Azo Dimers) parent->oxidized [O] (Air, O₂, light) hydrolyzed Hydrolyzed Product (Carboxylic Acid) parent->hydrolyzed H₂O (Acid or Base)

Caption: Major degradation pathways of the title compound.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved from [Link][1]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). ResearchGate. Retrieved from [Link][10]

  • Recent developments in aminopyrazole chemistry. (2005). ARKIVOC. Retrieved from [Link][11]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Retrieved from [Link][2]

  • N–N coupling of aminopyrazoles (possible mechanisms). (n.d.). ResearchGate. Retrieved from [Link][3]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link][8]

  • ETHYL 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE, min 97%, 10 grams. (n.d.). CP Lab Chemicals. Retrieved from [Link][4]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link][12]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2008). ARKIVOC. Retrieved from [Link][6]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][9]

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link][7]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2018). RSC Publishing. Retrieved from [Link][5]

Sources

Technical Support Center: Synthesis of Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, during the synthesis of this important pyrazole derivative.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the cyclocondensation reaction of a substituted hydrazine with an appropriate three-carbon building block. A common and efficient method involves the reaction of (3-fluorophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate. This reaction is a variation of the well-established Knorr pyrazole synthesis and offers a direct route to the desired 5-aminopyrazole scaffold.[1][2] The reaction mechanism involves an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring.

While this method is generally robust, the formation of byproducts can complicate the synthesis, reduce yields, and necessitate challenging purification steps. This guide will focus on the identification, prevention, and remediation of these common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the undesired regioisomer, ethyl 3-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate .[1] The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical hydrazines like (3-fluorophenyl)hydrazine.[1] The two nitrogen atoms of the hydrazine exhibit different nucleophilicity, leading to two distinct cyclization pathways.[1]

Q2: How can I differentiate between the desired 5-amino and the undesired 3-amino regioisomer?

A2: Unambiguous structural elucidation is critical. While routine 1H and 13C NMR and mass spectrometry are essential first steps, advanced 2D NMR techniques are often necessary for definitive assignment. Specifically, 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is a powerful tool to establish the connectivity between the pyrazole ring nitrogens and their substituents.[1] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1] Chromatographic techniques like HPLC can be developed to separate the isomers for individual characterization.[3]

Q3: Besides the regioisomer, what other byproducts should I be aware of?

A3: Other potential byproducts include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.[1]

  • Hydrolysis Products: The starting material, ethyl 2-cyano-3-ethoxyacrylate, is susceptible to hydrolysis, which can form cyanoacetic acid and ethanol.[4]

  • N-Acetylated Aminopyrazoles: If using acetic acid as a solvent at elevated temperatures, the amino group of the pyrazole product can be acetylated.[1]

  • Pyrazolo[1,5-a]pyrimidines: The 5-aminopyrazole product is a binucleophile and can undergo further reaction with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems.[1]

Q4: My reaction mixture has turned a deep yellow or red. Is this normal?

A4: Discoloration of the reaction mixture is a common observation in pyrazole syntheses involving hydrazines. This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light. While some color change is expected, a very dark coloration may indicate significant decomposition or side reactions.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and strategies for their control.

Byproduct 1: Ethyl 3-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (Regioisomer)
Symptom Cause Prevention & Mitigation
Mixture of two closely eluting spots on TLC. Complex NMR spectrum with duplicate sets of peaks.Lack of regioselectivity in the cyclization step due to the two non-equivalent nitrogen atoms of (3-fluorophenyl)hydrazine.[1]Kinetic vs. Thermodynamic Control: The ratio of regioisomers is highly dependent on reaction conditions.[1] - For the 5-amino isomer (thermodynamic product): Use a high-boiling point solvent like toluene with a catalytic amount of acid (e.g., acetic acid) and heat to reflux.[1] Microwave heating can also favor the thermodynamic product.[1] - For the 3-amino isomer (kinetic product): Use a lower reaction temperature (e.g., 0°C) and a non-polar solvent.[1] Purification: Careful column chromatography on silica gel is the most common method for separating regioisomers.[5][6] A systematic screening of the eluent system using TLC is crucial to achieve good separation.[7]

Mechanism of Regioisomer Formation:

G cluster_start Starting Materials cluster_attack Nucleophilic Attack cluster_cyclization Cyclization & Elimination cluster_product Products EMCA Ethyl 2-cyano-3-ethoxyacrylate Attack_N1 Attack by N1 (more hindered) Attack_N2 Attack by N2 (less hindered) Hydrazine (3-Fluorophenyl)hydrazine Hydrazine->Attack_N1 Path A Hydrazine->Attack_N2 Path B Cyclization_1 Intramolecular Cyclization Attack_N1->Cyclization_1 Cyclization_2 Intramolecular Cyclization Attack_N2->Cyclization_2 Product_5_Amino Ethyl 5-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carboxylate (Thermodynamic Product) Cyclization_1->Product_5_Amino Product_3_Amino Ethyl 3-amino-1-(3-fluorophenyl)-1H- pyrazole-4-carboxylate (Kinetic Product) Cyclization_2->Product_3_Amino

Figure 1. Simplified workflow illustrating the formation of regioisomers.

Byproduct 2: Uncyclized Hydrazone Intermediate
Symptom Cause Prevention & Mitigation
Presence of a non-polar spot on TLC that does not correspond to starting materials or the desired product. NMR signals corresponding to an open-chain structure.The intramolecular cyclization step is incomplete. This can be due to insufficient reaction time, low temperature, or steric hindrance.[1]Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the intermediate is fully consumed. Choice of Solvent: A higher boiling point solvent can facilitate the cyclization. Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid) can promote the cyclization by protonating the nitrile group, making it more electrophilic.
Byproduct 3: Hydrolysis of Ethyl 2-cyano-3-ethoxyacrylate
Symptom Cause Prevention & Mitigation
Lower than expected yield. Presence of cyanoacetic acid or its salts in the aqueous workup.The starting material, ethyl 2-cyano-3-ethoxyacrylate, is sensitive to moisture and can hydrolyze, especially in the presence of acid or base.[4][8]Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Control pH: Avoid strongly acidic or basic conditions during the initial stages of the reaction if possible.

Experimental Protocols

Protocol 1: Synthesis of this compound (Thermodynamic Control)

This protocol is designed to favor the formation of the desired 5-amino isomer.

Step-by-Step Methodology:

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in toluene (0.2 M), add (3-fluorophenyl)hydrazine (1.1 eq).

  • Add glacial acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol).

Workflow Diagram:

Figure 2. Workflow for the synthesis of the target pyrazole.

Data Summary

Compound Common Analytical Signatures
This compound 1H NMR: Characteristic signals for the pyrazole proton, aromatic protons (with fluorine coupling), ethoxy group, and a broad singlet for the amino protons.
Ethyl 3-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate 1H NMR: Similar signals to the 5-amino isomer, but with different chemical shifts for the pyrazole and aromatic protons due to the different substitution pattern.
Uncyclized Hydrazone Intermediate 1H NMR: Presence of signals for both the hydrazine and the acrylate moieties, with characteristic shifts for the C=N and C=C protons.

Conclusion

The successful synthesis of this compound relies on a careful understanding of the reaction mechanism and potential side reactions. The formation of the regioisomeric byproduct is the most significant challenge, but its prevalence can be controlled through the judicious choice of reaction conditions. By following the guidelines and troubleshooting advice provided in this document, researchers can optimize their synthetic protocols to achieve higher yields and purity of the desired product.

References

  • Organic Chemistry Portal. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. [Link]

  • UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • National Institutes of Health. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • The Royal Society of Chemistry. Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparison of two routes for synthesis 5-aminopyrazole derivative. [Link]

Sources

Technical Support Center: Pyrazole Synthesis from Ethyl (ethoxymethylene)cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazoles from ethyl (ethoxymethylene)cyanoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our aim is to provide not just protocols, but a deeper understanding of the reaction to empower you in your experimental work.

Introduction to the Synthesis

The reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine is a common and efficient method for the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate. This pyrazole derivative is a valuable building block in medicinal chemistry.[1][2] The reaction proceeds via a cyclocondensation mechanism.

The overall reaction is as follows:

Ethyl (ethoxymethylene)cyanoacetate + Hydrazine → Ethyl 3-amino-1H-pyrazole-4-carboxylate + Ethanol

While this synthesis is generally robust, various issues can arise, from low yields to unexpected side products. This guide will address these potential problems in a question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is one of the most frequent issues in this synthesis. Several factors, from the quality of your starting materials to the reaction conditions, can be at play.[3]

Troubleshooting Steps:

  • Purity of Starting Materials:

    • Ethyl (ethoxymethylene)cyanoacetate (EMCAE): This reagent is sensitive to moisture and can hydrolyze over time.[4] It is best to use a freshly opened bottle or to purify the reagent if it has been stored for a long time. Impurities in EMCAE can lead to side reactions and a lower yield of the desired pyrazole.

    • Hydrazine: Hydrazine and its hydrate can degrade. It is advisable to use a recently purchased and properly stored bottle.

  • Reaction Stoichiometry:

    • Ensure accurate measurement of your reactants. While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, especially if there is any uncertainty about the purity of the hydrazine.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent for this reaction.[5] Ensure you are using anhydrous ethanol, as water can promote the hydrolysis of EMCAE.

    • Temperature: The reaction is typically run at reflux.[6] Ensure your reaction mixture is reaching and maintaining the appropriate temperature.

    • Reaction Time: While the reaction is often complete within a few hours, monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7] Prolonged reaction times at high temperatures can sometimes lead to degradation of the product.

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Low_Yield start Low Yield Observed purity Assess Starting Material Purity (EMCAE & Hydrazine) start->purity stoichiometry Verify Reaction Stoichiometry purity->stoichiometry If pure end_fail Persistent Low Yield purity->end_fail If impure, purify/replace & repeat conditions Optimize Reaction Conditions (Solvent, Temperature, Time) stoichiometry->conditions If correct stoichiometry->end_fail If incorrect, adjust & repeat workup Review Work-up & Purification Procedure conditions->workup If optimized end_success Improved Yield workup->end_success If losses minimized workup->end_fail If significant losses, refine technique

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I am observing an unexpected side product. What could it be and how can I avoid its formation?

The most likely side product in this reaction is a bis-enehydrazine. This can occur if the order of addition of the reagents is incorrect.[8][9]

Explanation:

If hydrazine is added dropwise to an excess of ethyl (ethoxymethylene)cyanoacetate, the initially formed product can react with a second molecule of the enol ether.[9][10] This leads to the formation of a bis-N,N'-adduct, which may not cyclize to the desired pyrazole under the reaction conditions.

Solution:

To avoid the formation of this side product, it is crucial to add the ethyl (ethoxymethylene)cyanoacetate dropwise to a solution of hydrazine .[10] This ensures that hydrazine is always in slight excess locally, favoring the desired 1:1 reaction and subsequent cyclization.

Reaction Scheme for Side Product Formation:

Side_Product_Formation EMCAE Ethyl (ethoxymethylene)cyanoacetate Intermediate Monosubstituted Hydrazine Intermediate EMCAE->Intermediate + Hydrazine (1 eq) Hydrazine Hydrazine Pyrazole Desired Pyrazole Product Intermediate->Pyrazole Intramolecular Cyclization Bis_Product Bis-enehydrazine Side Product Intermediate->Bis_Product + EMCAE (excess) Experimental_Workflow A 1. Dissolve Hydrazine Hydrate in Anhydrous Ethanol B 2. Add Ethyl (ethoxymethylene)cyanoacetate Dropwise A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Remove Solvent (in vacuo) E->F G 7. Purify by Recrystallization F->G

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important pyrazole derivative. We will address common challenges and provide practical, evidence-based solutions in a question-and-answer format.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section directly addresses specific issues that may arise during the synthesis, providing explanations for their cause and step-by-step protocols for resolution.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in pyrazole synthesis, a reaction often following the principles of the Knorr pyrazole synthesis, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1] The core of this synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.[2][3]

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 3-Fluorophenylhydrazine Hydrochloride: This starting material can degrade over time.[1] It is crucial to use a freshly opened or purified reagent. Impurities can lead to unwanted side reactions that consume starting material and complicate purification.

    • Ethyl 2-cyano-3-ethoxyacrylate: The purity of this reagent is also critical. Ensure it is free from hydrolysis products or other impurities.

  • Suboptimal Reaction Conditions:

    • Temperature Control: The reaction temperature is a critical parameter that needs careful optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal temperature and reaction time.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol are common, exploring other solvents may be beneficial.[1]

    • pH Control: When using a hydrazine salt like 3-fluorophenylhydrazine hydrochloride, the reaction mixture can become acidic.[1] This acidity can promote the formation of byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile and improved yield.[1][4]

  • Incomplete Cyclization:

    • The formation of the pyrazole ring is a key step. Incomplete cyclization can leave stable intermediates in the reaction mixture, reducing the yield of the final product.[1][5] Driving the reaction to completion through optimized temperature and reaction time is crucial.

Question 2: I'm observing significant impurity formation, particularly a persistent yellow/red discoloration. What are these impurities and how can I minimize them?

Answer:

The formation of colored impurities is a frequent observation in pyrazole synthesis, especially when using hydrazine salts.[1][6]

Primary Cause:

  • Hydrazine Decomposition and Side Reactions: The discoloration is often due to the formation of colored byproducts from the hydrazine starting material itself.[1][5] These side reactions can be exacerbated by acidic conditions and oxidative processes.[1]

Mitigation Strategies:

  • Addition of a Mild Base: As mentioned for improving yield, adding a mild base like sodium acetate can neutralize the HCl released from the hydrazine hydrochloride salt.[1][4] This prevents the reaction mixture from becoming overly acidic, which can suppress the formation of these colored impurities.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to color formation.[1]

  • Purification Techniques:

    • Recrystallization: This is a highly effective method for removing colored impurities and obtaining a pure product.[1]

    • Silica Gel Chromatography: Column chromatography can also be employed to separate the desired product from colored byproducts.[1][5] A silica plug filtration might be sufficient to remove the majority of the color before a full column.[6]

Question 3: During scale-up, I'm facing challenges with reaction control and safety, particularly concerning the use of hydrazine. What are the key safety considerations?

Answer:

Hydrazine and its derivatives are energetic materials and require careful handling, especially on a larger scale.[7][8][9]

Key Safety Considerations:

  • Exothermic Reaction: The condensation reaction can be exothermic.[4] On a larger scale, this can lead to a rapid increase in temperature. It is crucial to have adequate cooling capacity and to monitor the internal temperature of the reactor closely.

  • Hydrazine Toxicity: Hydrazine is highly toxic.[7][10] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[10]

  • Hydrazine Instability: Hydrazine can decompose energetically, especially in the presence of catalysts or at elevated temperatures.[7] The use of a base like sodium acetate can help to mitigate some of the safety concerns associated with hydrazine hydrate at scale by quenching the generated HCl.[4]

  • Solvent Choice: Using a lower-boiling-point solvent can provide an additional layer of safety in the event of a cooling failure, as the solvent will begin to reflux and dissipate heat.[4]

Recommended Workflow for Scale-Up:

A thorough safety assessment should be conducted before any scale-up operation.[8] This should include a review of the potential hazards of all chemicals and a detailed plan for controlling the reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the general synthetic route for this compound?

The most common and direct route for the synthesis of this compound involves the cyclocondensation reaction of 3-fluorophenylhydrazine (or its hydrochloride salt) with ethyl 2-cyano-3-ethoxyacrylate.[11] This is a variation of the Knorr pyrazole synthesis.[2]

How are the starting materials, 3-fluorophenylhydrazine hydrochloride and ethyl 2-cyano-3-ethoxyacrylate, typically prepared?
  • 3-Fluorophenylhydrazine hydrochloride: This is commonly synthesized from 3-fluoroaniline through a diazotization reaction followed by reduction.[12][13]

  • Ethyl 2-cyano-3-ethoxyacrylate: This can be prepared by the condensation of ethyl cyanoacetate with triethyl orthoformate.[14][15]

What are the key mechanistic steps in the formation of the pyrazole ring?

The mechanism generally proceeds as follows:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the 3-fluorophenylhydrazine attacks the electrophilic carbon of the ethyl 2-cyano-3-ethoxyacrylate.

  • Intermediate Formation: This leads to the formation of an intermediate which then undergoes an intramolecular cyclization.

  • Aromatization: The final step involves the elimination of ethanol and subsequent tautomerization to form the stable aromatic pyrazole ring.

Are there alternative synthetic strategies to consider?

While the direct condensation is the most common, other strategies for pyrazole synthesis exist, such as:

  • Multicomponent Reactions: These can offer a more streamlined approach to building the pyrazole core.[16][17]

  • Flow Chemistry: For larger scale synthesis, flow chemistry can offer improved safety, better heat and mass transfer, and potentially higher yields and purity.[16]

III. Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This is a representative laboratory-scale procedure. Optimization will be required for scale-up.

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in a suitable solvent (e.g., ethanol), add 3-fluorophenylhydrazine hydrochloride (1.0-1.2 eq) and sodium acetate (1.2 eq).[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low YieldImpure starting materials, suboptimal temperature/time, acidic pH, incomplete cyclization.Use pure reagents, optimize reaction conditions (TLC/HPLC monitoring), add a mild base (e.g., sodium acetate).[1][4]
Colored ImpuritiesHydrazine decomposition/side reactions, oxidation.Add a mild base, use an inert atmosphere, purify by recrystallization or chromatography.[1][6]
Poor Reaction Control (Scale-Up)Exothermic reaction, hydrazine instability.Ensure adequate cooling, monitor internal temperature, add a base to quench HCl, consider a lower-boiling solvent.[4]

IV. Visualizing the Workflow

To aid in understanding the synthetic process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Fluorophenylhydrazine HCl C Condensation & Cyclization (Solvent, Base, Heat) A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Cooling & Isolation C->D E Recrystallization or Chromatography D->E F Ethyl 5-amino-1-(3-fluorophenyl) -1H-pyrazole-4-carboxylate E->F Troubleshooting_Flowchart Start Problem Observed LowYield Low Yield? Start->LowYield Impurities Colored Impurities? Start->Impurities Safety Scale-Up Safety Concerns? Start->Safety CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes AddBaseImp Add Mild Base Impurities->AddBaseImp Yes Cooling Ensure Adequate Cooling Safety->Cooling Yes OptimizeCond Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeCond AddBaseLY Add Mild Base (e.g., NaOAc) OptimizeCond->AddBaseLY InertAtm Use Inert Atmosphere AddBaseImp->InertAtm Purify Recrystallize or Use Chromatography InertAtm->Purify MonitorTemp Monitor Internal Temperature Cooling->MonitorTemp AddBaseSafety Add Base to Quench HCl MonitorTemp->AddBaseSafety

Caption: Troubleshooting decision tree for common synthesis issues.

V. References

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Retrieved from

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Reddit. (2022). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2019). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses. Retrieved from [Link]

  • ACS Publications. (2022). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Retrieved from [Link]

Sources

Technical Support Center: Green Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the green synthesis of substituted pyrazole derivatives. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during experimental work. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses the most common problems encountered during the green synthesis of pyrazoles. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a series of actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I optimize it?

Low yield is one of the most frequent challenges in pyrazole synthesis.[1] The issue can typically be traced back to one of four areas: starting materials, stoichiometry, reaction conditions, or side reactions. A systematic approach is the key to identifying and resolving the root cause.

Potential Causes & Solutions:

  • Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is critical. Impurities can introduce competing side reactions that consume reagents and complicate purification.[1] Hydrazine derivatives, in particular, can degrade over time.

    • Actionable Advice: Always use reagents from a reliable source. If degradation is suspected, purify the hydrazine derivative before use. Using a freshly opened bottle is highly recommended.[1] Ensure your 1,3-dicarbonyl compound is pure and dry, as moisture can interfere with the initial condensation step.

  • Suboptimal Reaction Stoichiometry: An incorrect molar ratio of reactants can halt the reaction prematurely.

    • Actionable Advice: While a 1:1 stoichiometry is the theoretical standard, a slight excess of the hydrazine derivative (e.g., 1.1 equivalents) can often drive the reaction to completion, especially if the dicarbonyl compound is the more valuable reagent.[1]

  • Inefficient Reaction Conditions: Green synthesis methods like microwave irradiation or sonication are highly sensitive to parameters such as temperature, time, and catalyst loading.

    • Actionable Advice: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.[1] If using a catalyst, perform a loading screen to find the ideal concentration; too much catalyst can sometimes promote byproduct formation. For microwave-assisted synthesis, ensure the temperature is accurately monitored, as localized overheating can lead to degradation.[2][3]

  • Formation of Tar-like Substances: Elevated temperatures, especially in solvent-free or microwave reactions, can cause polymerization or degradation of starting materials or intermediates.[2]

    • Actionable Advice: Try running the reaction at a lower temperature for a longer duration to minimize the formation of these byproducts.[2] Re-confirm the purity of your starting materials, as trace impurities can catalyze polymerization.[2]

G start Low Yield Observed purity Assess Starting Material Purity start->purity Step 1 stoich Optimize Reactant Stoichiometry purity->stoich Step 2 sub_purity Use fresh/purified hydrazine. Ensure dicarbonyl is dry. purity->sub_purity conditions Evaluate Reaction Conditions (Temp, Time, Catalyst) stoich->conditions Step 3 sub_stoich Use slight excess (1.1 eq) of hydrazine. stoich->sub_stoich side_reactions Identify Side Reactions (TLC, LC-MS) conditions->side_reactions Step 4 sub_conditions Run optimization screen. Monitor reaction progress. conditions->sub_conditions solution Optimized Yield side_reactions->solution

A logical workflow for troubleshooting low yield in pyrazole synthesis.
Q2: I am observing the formation of two regioisomers. How can I improve selectivity?

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1][4]

Causality & Strategic Solutions:

  • Electronic Effects: The regioselectivity is governed by the electronic properties of the substituents on both reactants. A more electrophilic (electron-deficient) carbonyl carbon will be preferentially attacked by the hydrazine's nucleophilic nitrogen.

    • Actionable Advice: You can sometimes influence the outcome by changing the reaction conditions. For instance, performing the reaction under acidic conditions can protonate one carbonyl group preferentially, altering the electrophilicity. Some Lewis acid catalysts may also enhance selectivity.[2]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

    • Actionable Advice: If possible, choose a starting material where the steric and electronic factors favor the formation of a single isomer. While not always feasible, this is the most direct solution. In multi-component reactions, limitations in regioselectivity are a known challenge that can sometimes be overcome by altering the synthetic strategy, for example, by using an addition-cyclocondensation of α,β-unsaturated ketones instead of 1,3-dicarbonyls.[4]

G cluster_0 Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine cluster_1 Nucleophilic Attack cluster_2 Regioisomeric Products R1-CO-CH2-CO-R2 R1-CO-CH2-CO-R2 Attack_at_C1 Attack at Carbonyl 1 R1-CO-CH2-CO-R2->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 R1-CO-CH2-CO-R2->Attack_at_C2 R3-NH-NH2 R3-NH-NH2 R3-NH-NH2->Attack_at_C1 R3-NH-NH2->Attack_at_C2 Isomer_A Regioisomer A Attack_at_C1->Isomer_A Isomer_B Regioisomer B Attack_at_C2->Isomer_B

Formation of regioisomers from unsymmetrical precursors.
Q3: My catalyst seems to be losing activity after a few cycles. What's wrong?

Catalyst deactivation is a critical issue in green chemistry, as it undermines the principle of reusability.[5] Several factors can contribute to a loss of catalytic efficacy.

Potential Causes & Solutions:

  • Leaching: In the case of heterogeneous catalysts (e.g., nano-catalysts, supported catalysts), the active metal or compound may leach from the support into the reaction medium.

    • Actionable Advice: Analyze the reaction filtrate using ICP-MS or a similar technique to quantify leaching. If significant, consider modifying the catalyst support or the linking chemistry to create a more robust bond.

  • Poisoning: The catalyst's active sites can be blocked by impurities from the starting materials, byproducts, or degradation products.

    • Actionable Advice: Ensure the highest purity of reactants and solvents. If a specific byproduct is suspected of poisoning the catalyst, modify the reaction conditions to prevent its formation. Some catalysts can be regenerated by washing with specific solvents or by calcination (for robust inorganic supports) to burn off organic residues.

  • Sintering/Aggregation: Nanocatalysts can aggregate at high temperatures, reducing their effective surface area and, consequently, their activity.

    • Actionable Advice: Operate at the lowest effective temperature. Characterize the used catalyst with techniques like TEM or XRD to check for changes in particle size and morphology.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding green synthetic methodologies for pyrazoles.

Q1: How do I choose between microwave-assisted and ultrasound-promoted synthesis?

Both microwave (MW) and ultrasound (US) are energy-efficient techniques that can dramatically reduce reaction times.[6][7] However, they operate on different principles and are suited for different scenarios.

FeatureMicrowave-Assisted SynthesisUltrasound-Promoted Synthesis
Mechanism Dielectric heating via direct interaction of microwaves with polar molecules in the reaction mixture.[3]Acoustic cavitation: formation, growth, and collapse of microscopic bubbles, creating localized high-pressure and high-temperature spots.[8][9]
Heating Bulk, rapid, and sometimes difficult to control precisely, which can lead to overheating.[10]Localized "hot spots" while the bulk solution remains near ambient temperature, ideal for heat-sensitive compounds.[11]
Reaction Times Very short, often in the range of minutes.[8][12]Short, typically 15-45 minutes.[13]
Best For High-temperature reactions, solvent-free conditions, and reactions with polar transition states.[14][15]Reactions involving heterogeneous solids (catalysts, poorly soluble reagents), mass transfer limited systems, and heat-sensitive substrates.[5][11]
Common Issues Potential for localized overheating ("hot spots"), reproducibility challenges in domestic ovens, and safety concerns with volatile solvents.[3][10]Lower energy input compared to microwaves, potential for radical formation from solvent sonolysis.

Expert Recommendation: Use microwave irradiation for thermally stable reactions where speed is the primary goal.[6] Use ultrasound for reactions with heterogeneous components or temperature-sensitive molecules, as it enhances mass transfer and reactivity without significant bulk heating.[8][13]

Q2: What are the pros and cons of performing the synthesis under solvent-free conditions?

Solvent-free, or "dry media," synthesis is a cornerstone of green chemistry, often coupled with microwave or mechanochemical methods.[16][17]

  • Advantages:

    • Environmental: Eliminates volatile organic compounds (VOCs), reducing pollution and waste.[17][18]

    • Efficiency: Often leads to higher yields and shorter reaction times due to the high concentration of reactants.[14]

    • Simplicity: Workup is often simplified to a simple filtration or recrystallization, avoiding solvent extraction steps.[17]

  • Disadvantages:

    • Mixing & Homogeneity: Ensuring efficient mixing of solid reactants can be challenging, potentially leading to incomplete reactions.

    • Heat Transfer: Poor heat dissipation can lead to localized overheating and byproduct formation, especially in exothermic reactions.[2]

    • Limited Scope: Not all reactants will react efficiently in the solid state, particularly if melting points are very high.

Q3: What are the key considerations for a multi-component reaction (MCR) to synthesize pyrazoles?

MCRs are highly efficient as they combine several synthetic steps into a single operation, improving atom economy and reducing waste.[4][19][20] However, their complexity requires careful planning.

  • Stoichiometry is Key: Unlike two-component reactions, optimizing the stoichiometry of three or four reactants is complex. A design of experiments (DoE) approach can be valuable to screen conditions efficiently.

  • Order of Addition: The sequence in which reactants are added can be crucial. For example, in a pyrano[2,3-c]pyrazole synthesis, pre-incubating the hydrazine and β-ketoester may be necessary before adding the aldehyde and malononitrile.[8]

  • Catalyst Choice: The catalyst must be effective for multiple transformations occurring in the pot. For example, a Lewis acid might be needed for a Knoevenagel condensation step, while a Brønsted acid might facilitate the cyclization.[11]

  • Potential for Byproducts: With multiple reactive species present, the potential for unintended side reactions increases. Thorough characterization of the final product is essential to confirm the desired structure.[21]

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol provides a general, self-validating framework for the synthesis of pyrazole derivatives using a green, solvent-free microwave method.

Objective: To synthesize a 1,3,5-trisubstituted pyrazole from a chalcone derivative and a substituted hydrazine.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Substituted Hydrazine Hydrochloride (1.1 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Monitored microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial, add the chalcone (1.0 mmol), the substituted hydrazine hydrochloride (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

    • Causality Note: The K₂CO₃ acts as a base to neutralize the hydrochloride salt, liberating the free hydrazine for the reaction. It also serves as a solid support in the solvent-free environment.[16] Using an anhydrous base is crucial to avoid side reactions with water.

  • Reaction Setup: Cap the vial securely and place it in the cavity of the microwave synthesizer. Set the stirring to a moderate speed to ensure adequate mixing of the solids.

  • Microwave Irradiation: Program the synthesizer to heat the mixture to 130 °C and hold for 10-15 minutes. The power should be modulated to maintain a stable temperature.[14]

    • Self-Validation: Monitor the internal pressure of the vial. A sudden spike in pressure may indicate solvent evolution (if reactants were not dry) or decomposition. The reaction should proceed with minimal pressure change.

  • Reaction Monitoring & Workup: After the reaction is complete and the vial has cooled to room temperature, take a small aliquot of the solid mixture and dissolve it in a suitable solvent (e.g., ethyl acetate). Spot this on a TLC plate against the starting chalcone to confirm the disappearance of the starting material.

  • Isolation: Add 10 mL of cold water to the vial and stir vigorously. The pyrazole product, being organic, will typically remain as a solid while the inorganic salts (KCl, unreacted K₂CO₃) dissolve in the water.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with water. Allow the solid to air dry. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.[1]

    • Trustworthiness Check: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should unambiguously match the expected structure of the target pyrazole.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas.
  • Singh, S., et al. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (2025).
  • MDPI. (2007).
  • Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions.
  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • NIH. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • PMC. (2007).
  • MDPI.
  • Preprints.org. (2023).
  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • ResearchGate. (2025).
  • Indian Journal of Natural Sciences. (2022).
  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ScienceDirect. (2015). Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles.
  • ACS Publications. (2022).
  • Taylor & Francis Online. (2015). Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium.
  • ResearchGate. (2025).
  • MDPI. (2023).
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • SciELO. (2010).

Sources

Technical Support Center: Catalyst Selection for Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for synthesizing pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst efficacy, helping you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Catalyst-Related Issues

This section addresses specific problems you may encounter during catalyzed pyrazole synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely catalyst-related causes?

Answer:

Low yield is a frequent challenge that can often be traced back to catalyst choice and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity or Deactivation: The chosen catalyst may not be active enough for your specific substrates. For instance, sterically hindered 1,3-dicarbonyl compounds may require a more active catalyst.[1] Catalyst deactivation can also occur due to impurities in starting materials or solvents.

    • Solution: Ensure starting materials are pure, as impurities can poison the catalyst.[2] Consider screening a panel of catalysts with varying activities. For the classic Knorr synthesis (1,3-dicarbonyl + hydrazine), both Brønsted and Lewis acids are commonly used to activate the carbonyl group for nucleophilic attack.[3][4][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical. A catalyst that works well in a non-polar solvent like toluene might perform poorly in a polar solvent like ethanol.

    • Solution: Systematically optimize the reaction parameters. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2] Some modern protocols utilize catalysts like nano-ZnO or Amberlyst-70, which show excellent activity under mild or environmentally friendly conditions (e.g., room temperature, aqueous media).[6]

  • Homogeneous vs. Heterogeneous Catalyst Choice: Homogeneous catalysts (e.g., Cu(OTf)₂, Sc(OTf)₃) often exhibit high activity and selectivity but can be difficult to separate from the product.[7] Heterogeneous catalysts (e.g., nano-sized metal oxides, zeolites) are easily recoverable and reusable, which is advantageous for green chemistry and process scale-up.[8][9] If you are experiencing purification challenges, switching to a recyclable heterogeneous catalyst could be beneficial.[8][10]

Question 2: I'm observing the formation of two regioisomers. How can I improve selectivity with my catalyst?

Answer:

The formation of regioisomers is a common hurdle, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][11] The regioselectivity is dictated by which of the two carbonyl carbons undergoes the initial nucleophilic attack by the hydrazine.[2]

  • Steric and Electronic Control: The catalyst can influence selectivity by coordinating with the dicarbonyl compound, thereby modifying the steric and electronic properties of the carbonyl groups.

    • Solution: For metal-catalyzed reactions, the choice of ligand is crucial.[1] Experiment with different ligands to fine-tune the steric environment around the metal center. In some cases, highly regioselective syntheses have been achieved using specific catalysts like iron or ruthenium complexes.[12] For instance, an iodine(III)-catalyzed reaction of α,β-unsaturated hydrazones has been shown to produce fully functionalized NH-pyrazoles with high regioselectivity.[12]

  • Directed Synthesis: Some modern methods bypass this issue entirely. For example, using α,β-unsaturated ketones with a leaving group can lead to a regioselective synthesis of pyrazoles.[13][14] Another approach involves the [3+2] cycloaddition of in-situ generated diazo compounds with alkynes, which can offer excellent regiocontrol.[12]

  • Solvent Effects: The reaction solvent can also play a significant role. Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to promote high regioselectivity in certain pyrazole syntheses.[1]

A logical workflow for addressing regioselectivity issues is presented below.

G start Regioisomer Mixture Observed sub Unsymmetrical Substrates? (1,3-Dicarbonyl or Hydrazine) start->sub cat_choice Modify Catalytic System sub->cat_choice Yes alt_route Consider Alternative Synthetic Route sub->alt_route Persistent Issue ligand Screen Different Ligands (for metal catalysts) cat_choice->ligand cat_type Switch Catalyst Type (e.g., Lewis Acid, Metal Complex) cat_choice->cat_type solvent Optimize Solvent cat_choice->solvent analyze Analyze Product Ratio (NMR, GC/LC-MS) ligand->analyze cat_type->analyze solvent->analyze cyclo [3+2] Cycloaddition alt_route->cyclo enone α,β-Unsaturated Ketone Method alt_route->enone cyclo->analyze enone->analyze

Sources

Validation & Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Profiling a 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivative Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal targets in modern drug discovery, particularly in oncology and inflammatory diseases. The pyrazole ring system has established itself as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1] This is attributed to its unique electronic properties, synthetic tractability, and its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2] This guide provides a comparative analysis of a representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative against three established, pyrazole-containing kinase inhibitors: Crizotinib, Ruxolitinib, and Tozasertib.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data to inform discovery and development efforts.

Comparative Analysis of Kinase Inhibitory Profiles

The efficacy and therapeutic window of a kinase inhibitor are largely defined by its potency against the intended target and its selectivity profile across the human kinome. Below, we compare the inhibitory activities of our representative aminopyrazole derivative and the selected established inhibitors.

A Representative 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (Compound 10h)

Compound 10h is a novel, covalent inhibitor that demonstrates potent and broad-spectrum activity against multiple isoforms of the Fibroblast Growth Factor Receptor (FGFR).[3] Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification or mutations, is a known driver in various solid tumors.[3]

Mechanism of Action: Compound 10h acts as a pan-FGFR inhibitor, covalently binding to the target kinases. This irreversible binding offers the potential for prolonged target engagement and durable pharmacological effects.[3]

Crizotinib: A Multi-Targeted ALK and c-Met Inhibitor

Crizotinib is an FDA-approved tyrosine kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements or ROS1 fusions.[4] It is also a potent inhibitor of the c-Met/Hepatocyte Growth Factor Receptor (HGFR).[5]

Mechanism of Action: Crizotinib is an ATP-competitive inhibitor, reversibly binding to the kinase domain of its target proteins and thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5]

Ruxolitinib: A JAK1/2 Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a potent inhibitor of Janus-associated kinases JAK1 and JAK2, which are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[6][7] It is approved for the treatment of myelofibrosis and polycythemia vera.[6]

Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, disrupting the JAK-STAT signaling pathway that is often constitutively active in myeloproliferative neoplasms.[6][8]

Tozasertib: A Pan-Aurora Kinase Inhibitor

Tozasertib (also known as VX-680 or MK-0457) is a potent, ATP-competitive inhibitor of the Aurora kinases (A, B, and C), which are key regulators of mitosis.[9][10] Its potent anti-proliferative effects have led to its investigation in various cancers.[11] Tozasertib is also known to inhibit other kinases, including BCR-ABL and FLT3.[10]

Mechanism of Action: By inhibiting Aurora kinases, Tozasertib disrupts multiple stages of mitosis, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[11]

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for our representative aminopyrazole and the comparator compounds against their primary kinase targets.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Compound 10h FGFR146[3]
FGFR241[3]
FGFR399[3]
FGFR2 V564F Mutant62[3]
Crizotinib ALK24[12]
c-Met11[12]
ROS1<0.025 (Ki)[12]
Ruxolitinib JAK13.3
JAK22.8
JAK3>428[9]
Tyk2~19[9]
Tozasertib Aurora A0.6 (Ki)[9]
Aurora B18 (Ki)[9]
Aurora C4.6 (Ki)[9]

Experimental Methodologies

To ensure the reproducibility and validity of kinase inhibition data, standardized experimental protocols are essential. Below are representative, detailed step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a common method for determining the IC50 value of a compound against a purified kinase enzyme.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
  • Perform serial dilutions of the test compound in DMSO to create a range of concentrations.
  • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Prepare a solution of the purified kinase and its specific substrate peptide in the reaction buffer.
  • Prepare an ATP solution in the reaction buffer at a concentration close to the Km for the specific kinase.

2. Assay Procedure:

  • In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
  • Add the kinase/substrate mixture (e.g., 5 µL) to each well.
  • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

3. Detection and Data Analysis:

  • Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
  • Measure the luminescence signal using a plate reader.
  • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Cellular Assay)

This protocol outlines a general method to assess the ability of a compound to inhibit a specific kinase within a cellular context.

1. Cell Culture and Treatment:

  • Culture a cancer cell line known to be dependent on the target kinase in appropriate growth medium.
  • Seed the cells in 96-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the test compound in the cell culture medium.
  • Treat the cells with the various concentrations of the compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).

2. Cell Viability/Proliferation Measurement:

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® (Promega) assay.
  • For the MTT assay, add MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength.
  • For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

3. Data Analysis:

  • Plot the cell viability (as a percentage of the control) against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A simplified signaling pathway initiated by a growth factor binding to a receptor tyrosine kinase, leading to gene expression and cellular responses. Kinase inhibitors block this pathway at the level of the kinase.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Compound Library Compound Library Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Library->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Dose-Response (IC50) Dose-Response (IC50) Hit Identification->Dose-Response (IC50) Lead Compounds Lead Compounds Dose-Response (IC50)->Lead Compounds Cell Proliferation Assay Cell Proliferation Assay Lead Compounds->Cell Proliferation Assay Target Engagement Assay Target Engagement Assay Cell Proliferation Assay->Target Engagement Assay Validated Hits Validated Hits Target Engagement Assay->Validated Hits

Caption: A typical workflow for screening and identifying kinase inhibitors, progressing from initial biochemical assays to more complex cell-based validation.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative, compound 10h, demonstrates the ongoing potential of this chemical class to yield novel therapeutics, in this case targeting the FGFR family. When compared to established drugs like Crizotinib, Ruxolitinib, and Tozasertib, it is evident that subtle structural modifications to the pyrazole core and its substituents can dramatically alter the kinase selectivity profile, leading to inhibitors with distinct therapeutic applications. A thorough understanding of the structure-activity relationships, coupled with robust biochemical and cellular assays, is paramount for the successful development of the next generation of pyrazole-based kinase inhibitors.

References

  • National Center for Biotechnology Information. Ruxolitinib. StatPearls. [Link]

  • National Center for Biotechnology Information. Ruxolitinib for the Treatment of Essential Thrombocythemia. [Link]

  • Incyte. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. [Link]

  • National Center for Biotechnology Information. Crizotinib: A comprehensive review. [Link]

  • CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • National Center for Biotechnology Information. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. [Link]

  • PubMed. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). [Link]

  • National Center for Biotechnology Information. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. [Link]

  • Frontiers. Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy. [Link]

  • National Center for Biotechnology Information. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. [Link]

  • Wikipedia. Non-small-cell lung cancer. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comprehensive comparison of the biological activities of substituted pyrazole analogs, with a particular focus on derivatives of the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate core. While direct, head-to-head comparative studies on a series of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate analogs are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

The Significance of the Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2] The presence of the 5-amino group and the 4-carboxylate ester in the target scaffold provides key points for hydrogen bonding and further chemical modification, making it an attractive starting point for the design of novel therapeutic agents. The 1-(3-fluorophenyl) substituent is also of particular interest, as the incorporation of fluorine can enhance metabolic stability and binding affinity.

Comparative Analysis of Biological Activities

This section will explore the anticancer and antimicrobial activities of various pyrazole analogs, drawing comparisons to highlight structure-activity relationships (SAR).

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, targeting a variety of mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR-2.[3]

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[4] One representative compound, 10h , demonstrated potent activity against multiple FGFRs and suppressed the proliferation of various cancer cell lines with low nanomolar IC50 values.[4] While not a direct analog of our title compound, this study highlights the potential of the 5-aminopyrazole scaffold in oncology.

Another study on pyrazolo[3,4-d]pyrimidine derivatives, which share a fused pyrazole ring system, demonstrated significant anticancer activity against a panel of 60 cancer cell lines.[5]

Table 1: Anticancer Activity of Selected Pyrazole Analogs

CompoundTarget/Cell LineActivity (IC50/Ki)Reference
Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative)FGFR146 nM[4]
FGFR241 nM[4]
FGFR399 nM[4]
NCI-H520 (lung cancer)19 nM[4]
SNU-16 (gastric cancer)59 nM[4]
KATO III (gastric cancer)73 nM[4]
Compound 27 (Pyrazolone-pyrazole derivative)MCF-7 (breast cancer)16.50 µM[3]
VEGFR-2828.23 nM[3]
Compound 37 (Pyrazole-containing isolongifolanone derivative)MCF-7 (breast cancer)5.21 µM[3]
Compound 4f (Imamine-1,3,5-triazine derivative with pyrazole moiety)MDA-MB-231 (breast cancer)6.25 µM[6]
Compound 3i (4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol))Antioxidant (DPPH assay)6.2 µM[7]

Structure-Activity Relationship (SAR) Insights:

The data suggests that the substitution pattern on the pyrazole ring and the nature of the groups at the 1, 3, 4, and 5-positions are critical for anticancer activity. For instance, the conversion of the carboxylate to a carboxamide and the introduction of specific moieties can lead to potent and selective enzyme inhibitors.[4]

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens.

A study on novel 5-amino-4-cyano-1H-pyrazole derivatives reported moderate to high inhibition against various bacteria and fungi.[8] Another study on 5-functionalized pyrazoles showed moderate activity against multidrug-resistant (MDR) strains of Staphylococcus.

Table 2: Antimicrobial Activity of Selected Pyrazole Analogs

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Compound 9 (Pyrazoline)Staphylococcus aureus (MDR)4[9]
Enterococcus spp.4[9]
Compound 3c (5-functionalized pyrazole)Staphylococcus spp. (MDR)32-64
Compound 4b (5-functionalized pyrazole)Staphylococcus spp. (MDR)32-64
Compound 5c (Pyrano[2,3-c] pyrazole)E. coli6.25 - 50[10]
S. aureus6.25 - 50[10]
K. pneumoniae6.25 - 50[10]
L. monocytogene6.25 - 50[10]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of pyrazole analogs is significantly influenced by the substituents on the pyrazole core. The presence of specific functional groups can enhance potency and broaden the spectrum of activity. For example, the introduction of a sugar moiety has been shown to increase antimicrobial activity.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add pyrazole analogs (various concentrations) B->C D Incubate 72h C->D E Add MTT solution D->E F Incubate 1.5h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][10][13]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazole analog in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[5]

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of pyrazole analogs in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (e.g., 18-24h at 37°C) C->D E Visually inspect for turbidity D->E F Determine MIC E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has synthesized available data on related pyrazole analogs to highlight their potential anticancer and antimicrobial activities, a systematic structure-activity relationship study on a series of this compound analogs is warranted. Such a study would provide a clearer understanding of how modifications to this specific scaffold influence biological activity and would be invaluable for the rational design of more potent and selective drug candidates. The experimental protocols detailed herein provide a robust framework for conducting such future investigations.

References

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • MTT Assay Protocol | Springer Nature Experiments. [Link]

  • MTT (Assay protocol). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[9][11]Triazole Derivatives. [Link]

  • Broth microdilution reference methodology - CGSpace. [Link]

  • Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4- carboxamide Derivatives as Potential Antitumor Agents - Bentham Science Publisher. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. [Link]

  • MIC (Broth Microdilution) Testing - YouTube. [Link]

  • Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. [Link]

  • Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. [Link]

  • IC50 values of antibacterial activity. | Download Scientific Diagram - ResearchGate. [Link]

  • Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones - SciELO. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships that govern the potency and selectivity of aminopyrazole-based kinase inhibitors. Designed for researchers and drug development professionals, this document synthesizes key SAR principles, compares leading compounds, and provides actionable experimental protocols to aid in the design and evaluation of novel therapeutics.

The Aminopyrazole Scaffold: A Privileged Framework for Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery. Within this landscape, the pyrazole ring, and specifically the aminopyrazole core, has emerged as a "privileged structure".[1] This designation stems from its remarkable ability to serve as a foundational scaffold for potent and selective inhibitors across diverse kinase families, from Cyclin-Dependent Kinases (CDKs) to Janus Kinases (JAKs) and beyond.[1][2]

The utility of the aminopyrazole scaffold lies in its synthetic tractability and its inherent ability to form critical hydrogen bond interactions with the kinase hinge region, the conserved backbone that connects the N- and C-lobes of the kinase domain.[3] This interaction effectively mimics the adenine portion of ATP, allowing these inhibitors to act as competitive antagonists. The various substitution points on the pyrazole ring provide vectors for chemical modification, enabling chemists to fine-tune potency, target selectivity, and pharmacokinetic properties.

cluster_pathway General Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Aminopyrazole Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Figure 1: A representative kinase signaling pathway. Aminopyrazole inhibitors typically target ATP-binding sites on kinases like RAF or MEK, blocking downstream signal transduction.

Core Principles of Aminopyrazole-Kinase Interaction

The cornerstone of the aminopyrazole scaffold's inhibitory activity is its interaction with the kinase hinge. The 3-aminopyrazole isomer, in particular, is adept at forming a triad of hydrogen bonds with the backbone amide and carbonyl groups of this region.[3]

  • The pyrazole N1-H typically acts as a hydrogen bond donor.

  • The pyrazole N2 atom acts as a hydrogen bond acceptor.

  • The exocyclic amino group at C3 serves as a crucial hydrogen bond donor.

This conserved binding motif anchors the inhibitor in the ATP pocket, providing a stable foundation for substituents to explore adjacent regions to enhance potency and achieve selectivity.

cluster_interaction Aminopyrazole Hinge Interaction cluster_inhibitor 3-Aminopyrazole Core Hinge_NH Hinge Backbone (NH) struct  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>NTD><TD>--TD><TD>CTD><TD>--TD><TD>R2TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>TD>TR><TR><TD>R1TD><TD>--TD><TD>CTD><TD>TD><TD>NTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>\TD><TD>/TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>NTD><TD>TD><TD>HTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>HTD><TD>TD><TD>TD><TD>TD>TR>TABLE>   Hinge_NH->struct H-bond Donor Hinge_CO Hinge Backbone (C=O) Hinge_CO->struct H-bond Acceptor dot_for_publication Simplified Diagram Below

Figure 2: Core hydrogen bonding between the 3-aminopyrazole scaffold and the kinase hinge region, which anchors the inhibitor in the ATP-binding site.

Systematic SAR Analysis by Position

The true power of the aminopyrazole scaffold is realized through substitutions at its various positions. Understanding the impact of these modifications is key to designing next-generation inhibitors.

Figure 3: Key modification points on the aminopyrazole scaffold and their general impact on inhibitor properties.

C3-Amine Substitutions

This position is arguably the most critical for determining potency and selectivity. The substituent projects directly into the ribose-binding pocket and towards the solvent front.

  • Small Acyl Groups: Early CDK inhibitors demonstrated that simple acetamide groups could confer nanomolar potency.[4]

  • Aromatic & Heterocyclic Rings: Introducing larger, rigid groups, such as a phenylpropanamide moiety in PHA-533533, can significantly improve potency by forming additional interactions within the pocket.[5][6] The choice of heterocycle can be used to fine-tune properties like solubility and metabolic stability.

C5-Position Substitutions

The C5 position points towards a hydrophobic region of the ATP-binding site, often referred to as the "back pocket".

  • Small Alkyl Groups: A cyclopropyl group at C5 is a common feature in potent CDK inhibitors like PNU-292137, where it provides an optimal fit into a small hydrophobic pocket.[4][5]

  • Larger Groups: For kinases with a larger back pocket, more substantial groups can be accommodated to boost potency and selectivity.

N1-Position Substitutions

The N1 position is often directed towards the solvent-exposed region. This makes it an ideal handle for modifying physicochemical properties without disrupting core binding interactions.

  • Improving Solubility: Attaching polar groups or short PEG chains can dramatically improve aqueous solubility, a common challenge in drug development.[5]

  • Selectivity Tuning: In some kinases, like JNK3, the N-linked phenyl structures are crucial for selectivity over closely related kinases like p38 by better occupying the smaller active site of JNK3.[7]

Comparative Analysis: Aminopyrazole Inhibitors Across Kinase Families

The versatility of the aminopyrazole scaffold is best illustrated by comparing inhibitors developed for different kinase targets. Each compound leverages the core SAR principles but adapts its substituents to the unique topology of its target's ATP-binding site.

Compound NamePrimary Target(s)Reported Potency (IC50/Ki)Key Structural Features & SAR Insights
PNU-292137 CDK2/cyclin AIC50 = 37 nM[4]C5-cyclopropyl: Occupies a small hydrophobic pocket. C3-naphthylacetamide: Provides extended interactions. Demonstrates the core potency of the scaffold.[4]
PHA-533533 CDK2/cyclin AKi = 31 nM[5][6][8]Optimized from PNU-292137. C3-phenylpropanamide with pyrrolidinone: This modification improved solubility and reduced plasma protein binding, enhancing in vivo efficacy.[5][6]
AT7519 Pan-CDK, CDK14IC50 < 10 nM (CDK14)[9]A 4-aminopyrazole scaffold. The N-linked aminopiperidine moiety is crucial for potency. Serves as a lead for developing more selective covalent inhibitors.[3][9]
SR-3576 JNK3IC50 = 7 nM[7]Achieves >2800-fold selectivity over p38 kinase. The planar N-linked phenyl structure is key to this selectivity, fitting better into the smaller JNK3 active site.[7]
Gandotinib (LY2784544) JAK2Potent JAK2 inhibitor[1]A 3-aminopyrazole fused to an imidazopyridine. Drug design focused on substitutions to the fused ring system to achieve high selectivity for JAK2 over other JAK family members.[1]
Compound 26n (JNK3) JNK3IC50 = 10 nM (JNK3); >50-fold selective vs JNK1[10]Extensive SAR on the C3-amide moiety led to high isoform selectivity. Demonstrates how subtle changes to aryl substituents can differentiate between closely related kinase isoforms.[10][11]

Experimental Protocol: Evaluating Inhibitor Potency

Trustworthy SAR data depends on robust and reproducible biochemical assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and inhibitor potency (IC50 values).

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is proportional to kinase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute kinase, substrate (e.g., a generic peptide), and ATP according to supplier instructions.

    • Prepare a serial dilution of the aminopyrazole inhibitor in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of inhibitor dilution or vehicle (DMSO in buffer) to appropriate wells.

    • Add 5 µL of a 2X kinase/substrate mix to all wells.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

    • Controls: Include "no kinase" wells (background) and "vehicle only" wells (100% activity).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no kinase" background from all measurements.

    • Normalize the data by setting the average "vehicle only" control as 100% activity and background as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Start Start: Prepare Reagents Step1 1. Dispense Inhibitor/ Vehicle to Plate Start->Step1 Step2 2. Add Kinase + Substrate Mix Step1->Step2 Step3 3. Add ATP to Start Reaction Step2->Step3 Incubate1 Incubate (e.g., 60 min) Step3->Incubate1 Step4 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->Step4 Incubate2 Incubate (40 min) Step4->Incubate2 Step5 5. Add Kinase Detection Reagent (Converts ADP -> ATP, generates light) Incubate2->Step5 Incubate3 Incubate (30 min) Step5->Incubate3 Read 6. Read Luminescence Incubate3->Read Analyze 7. Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Figure 4: Workflow for a typical ADP-Glo™ kinase inhibition assay used to determine inhibitor IC50 values.

Conclusion and Future Outlook

The aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design, offering a robust and versatile platform for achieving high potency and selectivity. The structure-activity relationships are well-defined: the core provides essential hinge-binding interactions, while targeted substitutions at the C3, C5, and N1 positions allow for the fine-tuning of affinity, selectivity, and drug-like properties. As demonstrated by successful inhibitors targeting CDKs, JNKs, and JAKs, a deep understanding of these SAR principles is crucial for tailoring the scaffold to the specific topology of a given kinase active site.

Future efforts will likely focus on developing inhibitors with even greater selectivity, including isoform-specific inhibitors, to minimize off-target effects. Furthermore, the application of the aminopyrazole core in designing covalent inhibitors, which can provide enhanced potency and duration of action, represents an exciting and expanding frontier in kinase drug discovery.[12][13]

References

  • Pevarello, P., et al. (2004). 3-Aminopyrazole Inhibitors of CDK2/cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 47(13), 3367-80. [Link]

  • Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry, 48(8), 2944-56. [Link]

  • Bavetsias, V., et al. (2016). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(15), 3561-5. [Link]

  • Zanfirescu, A., et al. (2019). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications, 51(4), 480-486. [Link]

  • Pevarello, P., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of Medicinal Chemistry. [Link]

  • Tripathy, R., et al. (2013). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 56(11), 4429-45. [Link]

  • Norman, M. H., et al. (2019). Aminopyrazoles as selective janus kinase inhibitors.
  • Tripathy, R., et al. (2013). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PubMed Central. [Link]

  • Zanfirescu, A., et al. (2019). Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. [Link]

  • Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. [Link]

  • Oniga, S., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(21), 7233. [Link]

  • Krenitsky, P. J., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2919-28. [Link]

  • Gali, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 5895-903. [Link]

  • Ferguson, F. M., et al. (2020). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry, 27(9), 1789-1801. [Link]

  • Berger, B. T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Hunter, J. H., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

  • Hunter, J. H., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Efficient Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its versatile structure serves as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The biological activities exhibited by substituted pyrazoles are vast and profound, encompassing anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. A notable example is Celecoxib, a selective COX-2 inhibitor widely used for pain and inflammation management, which features a trisubstituted pyrazole core.[1] The efficacy and diverse applications of pyrazole derivatives have fueled a continuous quest for more efficient, selective, and sustainable synthetic methodologies.

This guide provides an in-depth comparison of the leading strategies for the synthesis of substituted pyrazoles. We will delve into the mechanistic underpinnings of classical methods, explore the atom economy of modern multicomponent reactions, and evaluate the accelerated kinetics offered by microwave-assisted and flow chemistry techniques. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic route for their specific target molecules.

I. The Classical Approach: Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and widely employed method for constructing the pyrazole ring.[2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.

Mechanism and Regioselectivity: A Tale of Two Carbonyls

The generally accepted mechanism commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[3][4]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of regioisomers.[5][6] The outcome is dictated by a subtle interplay of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, in the synthesis of pyrazoles from 1,1,1-trifluoro-2,4-pentanedione, the initial attack of methylhydrazine preferentially occurs at the more electrophilic carbonyl carbon adjacent to the trifluoromethyl group.[7]

Recent studies utilizing transient flow methodology have revealed that the kinetics of the Knorr synthesis can be more complex than previously understood, sometimes involving autocatalytic pathways and unexpected intermediates.[6][8] This deeper mechanistic understanding can be leveraged to control regioselectivity by carefully tuning reaction parameters such as reactant stoichiometry.[9]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone (an α,β-unsaturated ketone) and phenylhydrazine.

Materials:

  • Substituted Chalcone (1 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol) in ethanol (10 mL).

  • Add phenylhydrazine (1.2 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazoline derivative which can then be oxidized to the corresponding pyrazole.[8][10]

II. The Rise of Efficiency: Multicomponent Syntheses

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful strategy for the efficient construction of complex molecules.[11] For pyrazole synthesis, MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of diverse derivatives.

One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles

A common and effective three-component approach involves the reaction of an aldehyde, an active methylene compound (such as a 1,3-dicarbonyl), and a hydrazine.[1][12] This strategy often proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization-dehydration sequence.

Causality in Experimental Design

The choice of catalyst and solvent is crucial for the success of these one-pot reactions. For instance, a mild base like piperidinium acetate can be used to promote the initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl.[1] The subsequent steps can then proceed in the same pot, often driven by heating. The use of a high-boiling polar aprotic solvent like DMSO can facilitate the reaction by ensuring all components remain in solution and by promoting the final aromatization step.[1]

Experimental Protocol: One-Pot, Three-Component Synthesis of a Tetrasubstituted Pyrazole

This protocol outlines a general procedure for the synthesis of a polysubstituted pyrazole from an aromatic aldehyde, a β-ketoester, and phenylhydrazine.

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Ethyl Acetoacetate (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (10 mL), add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add phenylhydrazine (1 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, the product often precipitates from the solution. If not, the solvent can be partially evaporated and the residue cooled to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired polysubstituted pyrazole.[12]

III. Accelerated Synthesis: The Impact of Modern Technologies

The drive for faster, more efficient, and sustainable chemical processes has led to the widespread adoption of enabling technologies such as microwave irradiation and continuous flow chemistry in pyrazole synthesis.

Microwave-Assisted Pyrazole Synthesis: A Leap in Reaction Rates

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[13] The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, resulting in rapid and uniform heating.[14]

Comparative studies have consistently demonstrated the superiority of microwave-assisted methods for pyrazole synthesis. For instance, reactions that take several hours under conventional reflux can often be completed in a matter of minutes with microwave irradiation, with yields improving by 10-30%.[14][15][16]

Flow Chemistry: A Paradigm Shift in Synthesis and Scale-Up

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability.[17][18] In the context of pyrazole synthesis, flow chemistry enables the safe handling of hazardous intermediates and allows for reaction conditions that are not easily accessible in batch reactors.[19]

A two-stage flow synthesis of pyrazoles from acetophenones has been developed, where the intermediate enaminone is generated in the first stage and then reacts with hydrazine in a second stage, all within a continuous flow system.[7] This method has proven to be a general and high-yielding approach for a wide range of substrates.

IV. Comparative Analysis of Synthesis Efficiency

To provide a clear and objective comparison of the different synthetic methodologies, the following table summarizes key performance indicators for the synthesis of representative substituted pyrazoles.

Synthetic MethodTarget PyrazoleReactantsConditionsReaction TimeYield (%)Reference
Knorr Synthesis (Conventional) 3,5-diphenyl-1H-pyrazoleBenzaldehyde, Acetophenone, HydrazineReflux in rectified spirit30 min80[12]
Knorr Synthesis (Conventional) Phenyl-1H-pyrazoles1,3-dicarbonyls, Phenylhydrazine75°C2 hours72-90[15]
Multicomponent (One-Pot) 3,4,5-trisubstituted pyrazolesAldehydes, 1,3-dicarbonyls, Diazo compounds70°C in DMSO12 hours75-82[1]
Microwave-Assisted Phenyl-1H-pyrazoles1,3-dicarbonyls, Phenylhydrazine60°C, 50W5 minutes91-98[15]
Microwave-Assisted 1,3,5-trisubstituted 1H-pyrazolesα,β-unsaturated ketones, HydrazineSolvent-free, H3[PW12O40]/SiO2Not specified74-90[16]
Flow Chemistry Substituted pyrazolesAcetophenones, DMADMF, Hydrazine150-170°C, continuous flow12 minutes (residence time)High yields[7]
Flow Chemistry PyrazolopyrimidinonesArylaldehydes, Pyrazoles120°C, sulphonated graphene oxide catalyst16 minutes80-85[17]

V. Visualizing the Synthetic Workflow

To better illustrate the decision-making process and the flow of the synthetic strategies discussed, the following diagrams are provided.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Outcome 1,3-Dicarbonyl 1,3-Dicarbonyl Knorr Synthesis Knorr Synthesis 1,3-Dicarbonyl->Knorr Synthesis Hydrazine Hydrazine Hydrazine->Knorr Synthesis Multicomponent Reaction Multicomponent Reaction Hydrazine->Multicomponent Reaction Aldehyde Aldehyde Aldehyde->Multicomponent Reaction Active Methylene Active Methylene Active Methylene->Multicomponent Reaction Microwave-Assisted Microwave-Assisted Knorr Synthesis->Microwave-Assisted Optimization Flow Chemistry Flow Chemistry Knorr Synthesis->Flow Chemistry Scale-up Substituted Pyrazole Substituted Pyrazole Knorr Synthesis->Substituted Pyrazole Multicomponent Reaction->Microwave-Assisted Optimization Multicomponent Reaction->Flow Chemistry Scale-up Multicomponent Reaction->Substituted Pyrazole Microwave-Assisted->Substituted Pyrazole Flow Chemistry->Substituted Pyrazole

Caption: Workflow for selecting a pyrazole synthesis method.

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

VI. Conclusion: Choosing the Optimal Path to Pyrazole Synthesis

The synthesis of substituted pyrazoles is a mature field that continues to evolve with the advent of new technologies and a deeper understanding of reaction mechanisms. The classical Knorr synthesis remains a robust and reliable method, particularly for foundational studies. For the rapid generation of diverse libraries of pyrazoles with high atom economy, multicomponent reactions are an excellent choice. When speed and efficiency are paramount, microwave-assisted synthesis offers a significant advantage, drastically reducing reaction times and often improving yields. For large-scale production and enhanced process control and safety, flow chemistry represents the state-of-the-art.

The selection of the most appropriate synthetic strategy will ultimately depend on the specific goals of the research, including the desired substitution pattern, the scale of the synthesis, available equipment, and the importance of green chemistry principles. This guide has provided a comparative framework to aid in this decision-making process, empowering researchers to navigate the diverse landscape of pyrazole synthesis and efficiently access these valuable heterocyclic compounds.

VII. References

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved December 12, 2025, from [Link]

  • Yadav, G., & Das, P. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Organic Letters, 17(23), 5967–5969.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2235-2241.

  • One‐Pot Three‐Component Synthesis of Pyrazoles Through a Tandem Coupling‐Cyclocondensation Sequence. (2008). Synthetic Communications, 38(11), 1778-1785.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(21), 5035.

  • Knorr Pyrazole Synthesis of Edaravone. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 356-359). Royal Society of Chemistry.

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved December 12, 2025, from [Link]

  • A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (n.d.). Worldresearchersassociations.Com. Retrieved December 12, 2025, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules, 28(4), 1582.

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Advances, 9(33), 18937-18941.

  • Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. (2018). The Journal of Physical Chemistry B, 122(39), 9136–9145.

  • One-pot three-component approach to the synthesis of polyfunctional pyrazoles. (2013). Organic Letters, 15(23), 5967-5969.

  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules, 28(4), 1582.

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega, 3(11), 15729–15741.

  • Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. (2011). Oriental Journal of Chemistry, 27(4), 1523-1527.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2235-2241.

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Current Organic Synthesis, 18(8), 844-853.

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). SlideShare.

  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (2013). The Journal of Organic Chemistry, 78(15), 7548–7555.

  • R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry. (2015). GalChimia. Retrieved December 12, 2025, from [Link]

  • Continuous-flow synthesis of pyrazole 50 based on the Knorr... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2011). Journal of the Brazilian Chemical Society, 22, 1148-1154.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2235-2241.

  • One-pot solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles catalyzed by H3[PW12O40]/SiO2 under microwave irradiation. (2022). Monatshefte für Chemie - Chemical Monthly, 153(3), 269–277.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Pharmaceutical Chemistry Journal, 56, 62-68.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2235-2241.

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2023). Molecules, 28(14), 5393.

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega, 6(42), 27953–27965.

  • A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Modern Microwave-Assisted Methods. (2025). BenchChem.

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved December 12, 2025, from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Science and Research (IJSR).

  • Titanium-Mediated Synthesis of Polysubstituted Pyrazoles. (2020). Journal of the American Chemical Society, 142(9), 4390–4399.

  • A Comparative Guide to Pyrazole Synthesis: 1-Adamantylhydrazine vs. Phenylhydrazine. (2025). BenchChem.

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). SlideShare.

Sources

A Comparative Guide to the Molecular Target Validation of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the molecular target of the novel small molecule, ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, frequently targeting kinases and other enzymes involved in inflammatory and oncogenic signaling pathways.[1][2][3][4] This document outlines a multi-pronged approach to deconvolve and validate the specific molecular target(s) of this compound, ensuring scientific rigor and building a robust foundation for further preclinical and clinical development.

Our discussion will navigate through the logical progression of target identification and validation, beginning from a hypothetical scenario where this compound has been identified as a hit in a phenotypic screen. We will compare and contrast various experimental strategies, emphasizing the causality behind each choice and providing actionable protocols.

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic drug discovery, a strategy that identifies compounds based on their effect on cellular or organismal phenotypes, has seen a resurgence due to its success in identifying first-in-class drugs.[5][6][7] Let us assume that this compound has demonstrated potent anti-proliferative effects in a cancer cell line screen. The critical next step is to identify the molecular target through which it exerts this effect, a process known as target deconvolution.[5][8]

The journey from a phenotypic hit to a validated drug target is a critical phase in drug discovery that can mitigate the risk of late-stage failures in clinical trials due to a lack of efficacy or unforeseen toxicity.[9] A thorough and early validation of the molecular target provides a clear mechanistic understanding, guides lead optimization, and is essential for establishing intellectual property.[10]

A Multi-faceted Approach to Target Deconvolution and Validation

No single method is sufficient to unequivocally validate a drug target. A robust validation strategy employs a combination of orthogonal approaches to build a compelling body of evidence. We will compare three major classes of methodologies: affinity-based proteomics, in-cell target engagement assays, and biochemical/enzymatic assays.

Unbiased Target Identification: Affinity-Based Proteomics

The initial step in target deconvolution is often an unbiased approach to identify all potential binding partners of the compound in a complex biological sample, such as a cell lysate. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[8][11][12][13]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Identification A Ethyl 5-amino-1-(3-fluorophenyl)- 1H-pyrazole-4-carboxylate B Introduce Linker A->B C Immobilize on Solid Support (e.g., Agarose Beads) B->C D Incubate Immobilized Probe with Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I

Caption: Workflow for affinity chromatography-mass spectrometry.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of linker and its attachment point on the small molecule is critical to ensure that the pharmacophore responsible for target binding remains accessible.

  • Control Experiments: A crucial control involves co-incubation with an excess of the free (non-immobilized) compound. A bona fide target will show reduced binding to the immobilized probe in the presence of the free compound, while non-specific binders will not be affected. Another important control is to use beads without the immobilized compound to identify proteins that bind non-specifically to the matrix itself.

Comparison of Affinity-Based Proteomics with Other Unbiased Methods:

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized compound captures binding partners from a lysate.Relatively straightforward, widely used.Requires chemical modification of the compound, potential for false positives due to non-specific binding.[11][12]
Expression Cloning (e.g., Phage Display) A library of proteins is expressed, and those that bind to the immobilized compound are identified.Can identify low-abundance targets.[8][12]Can be technically challenging and may not reflect the native protein conformation.
Protein Microarrays The compound is screened against a large array of purified proteins.High-throughput, provides direct evidence of binding.[8]Proteins are spotted on a surface, which may affect their conformation; limited by the availability of purified proteins.
Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

Once a list of potential targets has been generated, it is imperative to confirm that the compound engages with these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[14][15][16][17][18] The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.[16][18]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Protein Quantification A Treat Intact Cells with Compound or Vehicle B Heat Cell Suspensions to a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble Fraction from Precipitated Proteins (Centrifugation) C->D E Quantify Remaining Soluble Target Protein (e.g., Western Blot, ELISA) D->E F Generate Melt Curve or Isothermal Dose-Response Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Example CETSA Melt Curve and Isothermal Dose-Response Curve

A CETSA experiment can be performed in two modes:

  • Melt Curve: Cells are treated with a fixed concentration of the compound and heated to a range of temperatures to determine the shift in the melting temperature (Tm) of the target protein.

  • Isothermal Dose-Response (ITDR): Cells are treated with varying concentrations of the compound and heated to a single, optimized temperature to determine the concentration at which the compound stabilizes the target protein.

ParameterVehicle Control+ 10 µM Compound
Apparent Tm (°C) 48.554.2
EC50 (µM) from ITDR N/A1.2

The data above illustrates a significant thermal stabilization of the putative target protein in the presence of the compound, providing strong evidence of target engagement in intact cells.

Comparison of CETSA with an Alternative In-Cell Target Engagement Method:

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand binding increases the thermal stability of the target protein.Label-free, can be performed in intact cells and tissues.[14][16]Requires a specific antibody for detection (for Western blot-based readout), not suitable for all proteins.
NanoBRET™ Target Engagement Assay Measures compound binding to a target protein fused to a NanoLuc® luciferase in live cells.Highly sensitive and quantitative, provides real-time binding data.[19]Requires genetic modification of the cells to express the fusion protein.
Functional Validation: Biochemical and Cellular Assays

Confirming that the compound binds to its target is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence, such as the inhibition of enzymatic activity. Given that many pyrazole-containing compounds are kinase inhibitors, we will use this as a hypothetical example.[2][20][21]

Experimental Strategy: Kinase Activity Assays and Kinome Profiling

If the putative target identified through affinity proteomics is a kinase, a direct biochemical assay should be performed to measure the effect of this compound on its enzymatic activity.[20][22][23]

Signaling Pathway: Hypothetical Kinase Cascade

A Upstream Kinase B Putative Target Kinase A->B Activates C Substrate Protein B->C Phosphorylates D Phosphorylated Substrate C->D E Cellular Response (e.g., Proliferation) D->E F Ethyl 5-amino-1-(3-fluorophenyl)- 1H-pyrazole-4-carboxylate F->B

Caption: Hypothetical signaling pathway involving the putative target kinase.

Data Presentation: Comparison of Biochemical and Cellular Potency

Assay TypeEndpoint MeasuredIC50 (µM)
Biochemical Kinase Assay Inhibition of purified kinase activity0.05
Cellular Phosphorylation Assay Inhibition of substrate phosphorylation in cells0.25
Cell Proliferation Assay Inhibition of cancer cell growth0.30

A strong correlation between the biochemical potency (inhibition of the purified enzyme) and cellular potency (inhibition of the downstream pathway and the ultimate phenotypic effect) provides compelling evidence that the compound's anti-proliferative effect is mediated through the inhibition of the target kinase.[19]

Alternative/Complementary Approach: Kinome Profiling

To assess the selectivity of the compound, it should be screened against a broad panel of kinases.[24][25][26][27] This is crucial for identifying potential off-target effects that could lead to toxicity and for understanding the polypharmacology of the compound.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol provides a step-by-step methodology for performing a CETSA experiment to validate the engagement of this compound with its putative target in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody specific to the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells and prepare a single-cell suspension in culture medium.

    • Aliquot cell suspension into separate tubes.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Transfer the cell suspensions to PCR tubes or a 96-well PCR plate.

    • Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.

    • Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Transfer the heated cell suspensions to microcentrifuge tubes.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melt curve.

    • Determine the apparent melting temperature (Tm) for the vehicle- and compound-treated samples. A shift in the Tm indicates target engagement.

Conclusion

Validating the molecular target of a novel compound like this compound is a cornerstone of modern drug discovery. This guide has provided a comparative overview of essential techniques, from unbiased target identification using affinity proteomics to the confirmation of target engagement in a cellular context with CETSA, and finally to functional validation through biochemical and cellular assays. By employing a multi-pronged, logical, and rigorous experimental strategy, researchers can build a strong, data-driven case for the mechanism of action of their compound, paving the way for successful downstream development.

References

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714.
  • Wikipedia. Phenotypic screening. Available from: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4500.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • World Pharma Week. Target Validation and Phenotypic Screening. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Sygnature Discovery. Target Validation. Available from: [Link]

  • PubMed. (2021). Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators. Cell Chemical Biology, 28(3), 283-299.
  • PMC - NIH. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 55-61.
  • Oncolines B.V. (2024). Kinome Profiling. Available from: [Link]

  • PMC. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 485-504.
  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87.
  • PubMed. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(7), 947-956.
  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available from: [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 151-171.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 860-888.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]

  • Wikipedia. Chemoproteomics. Available from: [Link]

  • ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(24), 3105-3114.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 145-169.
  • PMC - PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598.
  • MDPI. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 22(16), 8749.
  • J-Stage. (2019). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 67(8), 779-787.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PMC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5096.
  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Available from: [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. (2011). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.

Sources

A Comparative Guide to Establishing the Pharmacokinetic Profile of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel compound, ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. As this molecule is a known intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, this guide will use the well-established PK profile of Tofacitinib as a benchmark for comparison.[1][2][3] The objective is to outline a robust, experimentally-driven approach to generate the necessary data for a thorough PK assessment, from early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to in vivo studies in preclinical models.

The strategic importance of early and comprehensive ADME testing cannot be overstated. It allows for the early identification of potential liabilities, guides chemical structure optimization, and is a critical component of any Investigational New Drug (IND) application.[4][5][6] This document will detail the necessary experimental protocols, explain the rationale behind each step, and provide a comparative context for interpreting the generated data against an approved therapeutic agent.

Section 1: Comparator Profile - Tofacitinib

Tofacitinib is an orally administered JAK inhibitor. Its pharmacokinetic properties in humans are well-documented, making it an excellent comparator.[7]

Key Human Pharmacokinetic Parameters of Tofacitinib:

  • Bioavailability (F): 74%[8][9]

  • Half-life (t½): Approximately 3.2 hours[8]

  • Metabolism: Primarily hepatic, via CYP3A4 (major) and CYP2C19 (minor), accounting for about 70% of clearance.[9]

  • Excretion: The remaining 30% is excreted unchanged in the urine.[9]

  • Plasma Protein Binding: The unbound fraction is 61%, indicating moderate binding.[9]

In preclinical rat models, Tofacitinib exhibited an oral bioavailability of 29.1%. This preclinical data provides a direct point of comparison for the in vivo studies proposed in this guide.

Section 2: Proposed In Vitro ADME Profiling

A tiered approach to in vitro ADME studies is recommended to efficiently screen and characterize the compound.[10] These assays require minimal amounts of the test article and provide foundational data to predict in vivo behavior.[4]

2.1. Permeability Assessment

Objective: To predict the oral absorption of the compound.

Recommended Assay: Caco-2 Permeability Assay.[11] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier resembling the intestinal epithelium, complete with active transporters.[11][12][13]

Experimental Protocol: Caco-2 Permeability Assay [12][14]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11][14]

  • Compound Incubation: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a 2-hour incubation period to measure A-to-B permeability.[11]

  • Efflux Assessment: To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), the experiment is repeated in the B-to-A direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[13]

  • Analysis: Compound concentrations in the collected samples are quantified using LC-MS/MS.[14]

Data Interpretation and Comparison: The apparent permeability coefficient (Papp) will be calculated. A high Papp value suggests good potential for oral absorption. This will be compared to the known high oral bioavailability of Tofacitinib (74% in humans).[8][9]

2.2. Metabolic Stability

Objective: To assess the compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[15][16]

Recommended Assay: Liver Microsomal Stability Assay.[17][18]

Experimental Protocol: Microsomal Stability Assay [15][17]

  • Preparation: Human or rat liver microsomes are thawed and prepared in a suitable buffer.[17][19]

  • Reaction Mixture: The test compound (e.g., 1 µM) is mixed with the microsomal solution and an NADPH regenerating system to initiate the metabolic reaction.[17]

  • Incubation: The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 10, 30, 60 minutes).[17]

  • Reaction Termination: The reaction is stopped at each time point by adding an ice-cold solvent like acetonitrile.[17]

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.[17]

  • Analysis: The disappearance of the parent compound over time is monitored by LC-MS/MS.[15]

Data Interpretation and Comparison: The data will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism. This will be compared to Tofacitinib's known hepatic metabolism.[9]

2.3. Plasma Protein Binding

Objective: To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[20][21][22]

Recommended Assay: Rapid Equilibrium Dialysis (RED).[22][23]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [20][23]

  • Sample Preparation: The test compound is spiked into plasma (human and rat) at a final concentration of, for example, 1 µM.[23]

  • Dialysis Setup: The plasma containing the compound is added to one chamber of a RED device, and a protein-free buffer (PBS) is added to the other chamber, separated by a semi-permeable membrane.[22][23]

  • Equilibration: The device is incubated at 37°C for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[22][23]

  • Sample Collection and Analysis: Aliquots are taken from both chambers, and the compound concentrations are measured by LC-MS/MS.[23]

Data Interpretation and Comparison: The results will be expressed as the fraction unbound (fu). High plasma protein binding (low fu) can limit the distribution of a drug. This will be compared to the known unbound fraction of Tofacitinib (61%).[9]

2.4. CYP450 Inhibition

Objective: To assess the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms.[24][25][26]

Recommended Assay: CYP Inhibition Assay (IC50).[27][28]

Experimental Protocol: CYP Inhibition Assay [24][27]

  • Enzyme System: Human liver microsomes or recombinant CYP enzymes are used.[27]

  • Incubation: The test compound at various concentrations is co-incubated with a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[28]

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.[24]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[28]

Data Interpretation and Comparison: Low IC50 values indicate a higher potential for DDIs. These results will be contextualized by Tofacitinib's known metabolism by CYP3A4 and CYP2C19, and its potential to be affected by inhibitors of these enzymes.[9] The FDA provides guidance on using in vitro data to predict clinical DDI potential.[24][29]

Section 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key PK parameters of the compound in a living organism and to assess its oral bioavailability.[30][31][32]

Recommended Model: Sprague-Dawley rats.[31]

Experimental Protocol: Rat Pharmacokinetic Study [30][33]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing Groups:

    • Intravenous (IV) Group: A single bolus dose (e.g., 1-2 mg/kg) is administered to determine clearance and volume of distribution.

    • Oral (PO) Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected from each animal at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[30]

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters.[30]

Comparative Data Table:

ParameterThis compound (Predicted/Experimental)Tofacitinib (Rat Data)
Clearance (CL) To be determinedModerate
Volume of Distribution (Vd) To be determinedModerate to High
Half-life (t½) To be determined~1.67 hours (in rats)[34]
Cmax (Oral) To be determinedDose-dependent
Tmax (Oral) To be determinedDose-dependent
AUC (Oral) To be determinedDose-dependent
Bioavailability (F%) To be determined29.1%

Data Interpretation: The results from this study will provide a comprehensive in vivo PK profile. The oral bioavailability (F%) will be a key parameter, calculated by comparing the Area Under the Curve (AUC) from the oral dose to the IV dose. These values will be directly compared to the published rat PK data for Tofacitinib to understand the relative performance of the novel compound.[35]

Section 4: Visualizing the Workflow

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_binding Plasma Protein Binding perm_start Caco-2 Cell Seeding (21-day culture) perm_check TEER Measurement (Monolayer Integrity) perm_start->perm_check perm_assay Bidirectional Assay (A->B and B->A) perm_check->perm_assay perm_analysis LC-MS/MS Analysis perm_assay->perm_analysis perm_result Calculate Papp & Efflux Ratio perm_analysis->perm_result metab_start Prepare Microsomes & NADPH System metab_incubate Incubate Compound (Time Course) metab_start->metab_incubate metab_stop Terminate Reaction (Acetonitrile) metab_incubate->metab_stop metab_analysis LC-MS/MS Analysis metab_stop->metab_analysis metab_result Calculate t½ & Intrinsic Clearance metab_analysis->metab_result bind_start Spike Compound in Plasma bind_red Rapid Equilibrium Dialysis (RED) bind_start->bind_red bind_sample Sample Plasma & Buffer Chambers bind_red->bind_sample bind_analysis LC-MS/MS Analysis bind_sample->bind_analysis bind_result Calculate Fraction Unbound (fu) bind_analysis->bind_result

Caption: In Vitro ADME Experimental Workflow.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_dosing Dosing Groups cluster_results Pharmacokinetic Analysis start Acclimate Sprague-Dawley Rats iv_dose IV Bolus Dose (e.g., 1 mg/kg) start->iv_dose po_dose Oral Gavage Dose (e.g., 10 mg/kg) start->po_dose sampling Serial Blood Sampling (0-24h) iv_dose->sampling po_dose->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_params Calculate PK Parameters (AUC, CL, Vd, t½) analysis->pk_params bioavailability Determine Oral Bioavailability (F%) pk_params->bioavailability

Caption: In Vivo Rat Pharmacokinetic Study Workflow.

Section 5: Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous plan for determining the pharmacokinetic profile of this compound. By following the detailed in vitro and in vivo protocols, researchers can generate the critical data needed to understand the ADME properties of this compound. The use of Tofacitinib as a comparator provides an invaluable benchmark, allowing for a nuanced interpretation of the experimental results. This structured approach will enable a robust assessment of the compound's potential as a drug candidate and inform the next steps in the drug development process.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Dowty, M. E., et al. (2014). Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics.

  • Caco2 assay protocol. (n.d.). [URL: not available]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.

  • Cyprotex | Evotec. Microsomal Stability.

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.

  • Merck Millipore. Metabolic Stability Assays.

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.

  • Enamine. Caco-2 Permeability Assay.

  • Creative Bioarray. Caco-2 permeability assay.

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). [URL: not available]
  • Visikol. Plasma Protein Binding Assay.

  • LifeNet Health LifeSciences. CYP Inhibition Assay.

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

  • Sigma-Aldrich. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.

  • Benchchem. Application Notes and Protocols: A Guide to Protein Binding Assays.

  • Domainex. Plasma Protein Binding Assay.

  • ResearchGate. Pharmacokinetic parameters of tofacitinib after oral administration of....

  • Bae, S. H., et al. (2025). Physiologically Based Pharmacokinetic Simulation of Tofacitinib in Humans Using Extrapolation from Single-Species Renal Failure Model. Pharmaceuticals.

  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition.

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.

  • ResearchGate. Pharmacokinetic parameters of tofacitinib in 35 subjects after they....

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.

  • Wang, T., et al. (2024). Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. Pharmaceutics.

  • Song, L. (2018). Preparation method of tofacitinib. SciSpace.

  • Tofacitinib synthesis. (n.d.). UNL.

  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.

  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.

  • News-Medical.net. (2024). Timing your in vitro studies for successful ADME outcomes.

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

  • Creative Biolabs. Small Animal In Vivo PK Service.

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals.

  • Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure.

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). [URL: not available]
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2025).

  • PubMed. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-.

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving target selectivity. The human kinome comprises over 500 members, many of which share structural homology in their ATP-binding pockets. Consequently, off-target inhibition can lead to unforeseen side effects and diminished therapeutic windows.

This guide provides a comprehensive analysis of the kinase selectivity profile of pyrazole-based inhibitors, a scaffold of significant interest in medicinal chemistry. While direct, comprehensive kinase screening data for ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is not publicly available, we will utilize a closely related and well-characterized analogue, N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 1) , as a case study. This compound, an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), shares the core 5-aminopyrazole motif and provides a valuable framework for understanding the selectivity principles of this chemical class.[1]

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring system is a common feature in a multitude of approved and investigational kinase inhibitors. Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors. The substituents around the pyrazole core play a crucial role in dictating both potency and selectivity, allowing for fine-tuning of the inhibitor's properties.

Comparative Kinase Selectivity Profile: A Case Study of an IRAK4 Inhibitor

To illustrate the selectivity profile of a 5-aminopyrazole-based inhibitor, we present data for Compound 1, a potent IRAK4 inhibitor.[1] The selectivity of this compound was assessed against a broad panel of kinases, revealing a high degree of selectivity for its primary target.

Table 1: Kinome Selectivity of N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 1) [1]

Kinase Target% Inhibition at 1 µMSelectivity Fold (approx.)
IRAK4 >95% -
Kinase A<10%>100
Kinase B<10%>100
Kinase C<10%>100
... (89% of kinases tested)<10%>100

Note: This table is a representative summary based on the finding that Compound 1 was >100-fold selective against 89% of the kinases tested. Specific off-target kinases with minor inhibition are not detailed in the source material.

This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The development of such selective inhibitors is often the result of extensive structure-activity relationship (SAR) studies, where modifications to the core scaffold are systematically evaluated for their impact on potency and selectivity.

Understanding the "Why": The Rationale Behind Experimental Design

The determination of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. The choice of experimental methodology is critical for generating reliable and comprehensive data. Two widely adopted and robust platforms for large-scale kinase profiling are competition binding assays, such as KINOMEscan®, and enzymatic assays that measure ADP production, like the ADP-Glo™ Kinase Assay.

The underlying principle of a competition binding assay is to quantify the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. This approach is independent of ATP concentration and can measure the true binding affinity (Kd) of the inhibitor.

Experimental Workflow: Kinase Selectivity Profiling

TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inhibitor Pyrazole-based Inhibitor Inhibitor->IRAK4

Caption: Inhibition of IRAK4 by a pyrazole-based inhibitor blocks downstream signaling in the TLR/IL-1R pathway.

Conclusion and Future Directions

The 5-aminopyrazole scaffold represents a versatile and highly adaptable platform for the design of potent and selective kinase inhibitors. As demonstrated by the IRAK4 inhibitor case study, careful chemical modification can yield compounds with exceptional selectivity, a critical factor for clinical success. The continued exploration of structure-activity relationships within this chemical class, aided by robust and high-throughput selectivity profiling platforms, will undoubtedly lead to the development of next-generation targeted therapies with improved efficacy and safety profiles. For any novel pyrazole-based compound, such as this compound, a comprehensive kinome-wide selectivity screen is an essential step to fully characterize its biological activity and therapeutic potential.

References

  • Technology Networks. (n.d.). ADP-Glo™ Kinase Profiling Systems for Targeted and Flexible Kinase Inhibitor Profiling. Retrieved from [Link]

  • Gerlach, E. R., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. Bioorganic & medicinal chemistry letters, 22(19), 6196–6200.
  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry, 35(1), 372–376.
  • Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683–688.
  • Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683–688. Retrieved from [Link]

  • Tiwari, A., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & medicinal chemistry letters, 27(12), 2746–2751.
  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (Basel, Switzerland), 27(19), 6296.
  • Buckley, G. M., et al. (2015). Discovery of 5-Amino- N -(1 H -pyrazol-4-yl)pyrazolo[1,5- a ]pyrimidine-3-carboxamide Inhibitors of IRAK4. OSTI.GOV. Retrieved from [Link]

  • SciSpace. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

  • Hansen, J. D., et al. (2011). Non-oxime pyrazole based inhibitors of B-Raf kinase. Bioorganic & medicinal chemistry letters, 21(11), 3488–3492.
  • Bioorganic & Medicinal Chemistry Letters. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Retrieved from [Link]

  • Hansen, J. D., et al. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & medicinal chemistry letters, 18(16), 4692–4695.
  • ResearchGate. (2011). Non-oxime pyrazole based inhibitors of B-Raf kinase. Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry, 35(1), 372–376.
  • Duffey, M. O., et al. (2010). Discovery and optimization of pyrazoline compounds as B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 20(16), 4800–4804.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • SlideShare. (2014). KINOMEscan. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Retrieved from [Link]

Sources

A Comparative Guide to Fluorophenyl-Substituted Pyrazoles for Acute Myeloid Leukemia (AML) Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a pressing need for more effective and targeted therapies. A significant subset of AML cases is driven by activating mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor, making it a prime therapeutic target.[1][2][3] This guide provides a comprehensive comparison of emerging fluorophenyl-substituted pyrazole compounds, a promising class of kinase inhibitors, for the treatment of AML. We will delve into the structural nuances, mechanisms of action, and structure-activity relationships of lead compounds, supported by robust experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively seeking to advance novel AML therapeutics.

Introduction: The Challenge of Acute Myeloid Leukemia (AML) and the Promise of Targeted Therapies

Acute Myeloid Leukemia is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] For decades, the standard of care has remained largely unchanged, and long-term survival rates, particularly for older patients, are poor.[2][3] The discovery of recurrent genetic abnormalities driving leukemogenesis has paved the way for targeted therapies.

Among the most common mutations in AML, occurring in approximately 30% of patients, are activating mutations in the FLT3 gene.[1][2] These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor. This aberrant signaling confers a strong proliferative and survival advantage to leukemic cells and is associated with a poor prognosis.[2] Consequently, the development of potent and selective FLT3 inhibitors has become a major focus of AML drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions with biological targets.[2][4] In the context of kinase inhibition, the pyrazole core is a recurring chemotype, particularly in type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[2] The strategic placement of substituents on the pyrazole ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The incorporation of a fluorophenyl moiety is a common strategy to enhance binding affinity and improve metabolic stability.

Comparative Analysis of Lead Fluorophenyl-Substituted Pyrazoles against AML

Recent research has yielded several promising fluorophenyl-substituted pyrazole series with potent anti-AML activity. Here, we compare two distinct lead compounds that exemplify different structural approaches: a 1H-pyrazole-3-carboxamide derivative (Compound 8t ) and a biphenyl pyrazoyl-urea (Compound 10q ).

Chemical Structures and Core Scaffolds

The structural diversity of these compounds allows them to engage with the target kinase in unique ways. Compound 8t is built on a 1H-pyrazole-3-carboxamide core, while Compound 10q features a biphenyl pyrazoyl-urea scaffold.[1][2] The fluorophenyl group is a key feature in both, though attached at different positions, highlighting its importance for potent activity.

CompoundCore ScaffoldKey Substituents
Compound 8t 1H-Pyrazole-3-carboxamideFluorophenyl, Piperazine, Fused aromatic ring
Compound 10q Biphenyl Pyrazoyl-ureaFluorophenyl, Biphenyl moiety
Comparative In Vitro Efficacy

Both compounds demonstrate nanomolar potency against FLT3 kinase and FLT3-driven AML cell lines. Notably, Compound 8t also exhibits potent inhibition of cyclin-dependent kinases (CDKs), suggesting a dual-targeting mechanism.[1][5] Compound 10q shows high selectivity for FLT3, with c-Kit as the only other significant hit in kinase profiling.[2][3]

CompoundTargetIC50 (nM)AML Cell LineGI50 / IC50 (nM)Reference
Compound 8t FLT30.089MV4-11 (FLT3-ITD)1.22[1][5]
CDK20.719
CDK40.770
Compound 10q FLT3230MV4-11 (FLT3-ITD)280[2][3]
MOLM-14 (FLT3-ITD)18

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Compound 8t also shows excellent inhibitory activity against a variety of drug-resistant FLT3 mutants (IC50 < 5 nM), including the F691L gatekeeper mutation, indicating its potential to overcome clinical resistance.[1][5]

Mechanistic Insights: How Fluorophenyl Pyrazoles Inhibit AML Proliferation

The primary mechanism of action for these compounds is the direct inhibition of the constitutively active FLT3 kinase. By binding to the ATP-binding pocket of FLT3, these inhibitors block the autophosphorylation of the kinase domain, thereby shutting down downstream pro-survival signaling pathways.[2][6]

Inhibition of the FLT3 Signaling Pathway

Activation of FLT3 triggers several downstream pathways crucial for cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[6] Fluorophenyl pyrazole inhibitors effectively abrogate the phosphorylation and activation of key signaling nodes like STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis.[2][7]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor Fluorophenyl Pyrazole Inhibitor Inhibitor->FLT3

Caption: Inhibition of the constitutively active FLT3 signaling pathway by fluorophenyl pyrazole compounds.

Induction of Apoptosis and Cell Cycle Arrest

The blockade of FLT3 signaling ultimately culminates in programmed cell death (apoptosis). Experimental evidence shows that these compounds induce apoptosis in AML cells, as confirmed by Annexin V staining and analysis of DNA fragmentation.[5][7] The mechanism involves both the intrinsic and extrinsic apoptotic pathways, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspase-3.[7] Furthermore, these agents can cause cell cycle arrest, typically at the G0/G1 phase, preventing the cells from progressing to DNA synthesis and division.[7]

Structure-Activity Relationship (SAR) Insights

The optimization of pyrazole-based inhibitors is guided by understanding their structure-activity relationships (SAR).

  • For 1H-pyrazole-3-carboxamides (e.g., Compound 8t): Studies have shown that a combination of a piperazine ring in the hydrophilic pocket, a benzene ring as a linker, and a larger fused ring system in the deep hydrophobic pocket of the kinase significantly enhances inhibitory activity against both FLT3 and CDKs.[1]

  • For Biphenyl Pyrazoyl-ureas (e.g., Compound 10q): The N-phenyl substituent on the pyrazole ring generally leads to better enzymatic and cellular activities compared to aliphatic substituents. The dimethoxy substitutions on the biphenyl moiety were found to be crucial for potent activity.[2] The urea linker is critical for forming key hydrogen bonds within the kinase hinge region.

Experimental Protocols for Preclinical Evaluation

The robust evaluation of novel anti-AML compounds requires standardized and validated experimental procedures. The following protocols provide a framework for assessing the efficacy of fluorophenyl-substituted pyrazoles.

Experimental_Workflow start Synthesized Compound kinase_assay In Vitro Kinase Assay (FLT3, CDKs) start->kinase_assay cell_culture AML Cell Culture (e.g., MV4-11) start->cell_culture end Data Analysis (IC50 / EC50) kinase_assay->end viability_assay Cell Viability Assay (MTT / CellTiter-Glo) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) cell_culture->apoptosis_assay western_blot Western Blot (p-FLT3, p-STAT5) cell_culture->western_blot viability_assay->end apoptosis_assay->end western_blot->end

Caption: A generalized experimental workflow for the preclinical evaluation of anti-AML compounds.

In Vitro Kinase Inhibition Assay
  • Principle: To quantify the direct inhibitory effect of the compound on the enzymatic activity of the target kinase (e.g., FLT3).

  • Methodology:

    • Recombinant human FLT3 kinase is incubated in a kinase assay buffer.

    • A serial dilution of the test compound (e.g., Compound 8t or 10q) is added to the kinase solution.

    • The kinase reaction is initiated by adding a suitable substrate (e.g., a synthetic peptide) and ATP.

    • The reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • Data are normalized to controls (0% and 100% inhibition), and IC50 values are calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
  • Principle: To measure the effect of the compound on the metabolic activity and proliferation of AML cells.

  • Methodology:

    • Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Principle: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity.

  • Methodology:

    • Treat AML cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

Fluorophenyl-substituted pyrazoles represent a highly promising class of compounds for the targeted therapy of AML. Lead molecules like the 1H-pyrazole-3-carboxamide 8t and the biphenyl pyrazoyl-urea 10q demonstrate potent and selective inhibition of FLT3, the key driver of a significant subset of AML cases.[1][2][3][5] Compound 8t 's dual activity against CDKs may offer an additional therapeutic advantage, while 10q 's narrow selectivity profile and metabolic stability are highly desirable properties for drug development.[1][2] The ability of these compounds to overcome known resistance mutations is a critical feature that warrants further investigation.

Future work should focus on in vivo efficacy studies in AML xenograft models to confirm the promising in vitro activity.[8] Further optimization of the pyrazole scaffold to enhance pharmacokinetic properties, improve oral bioavailability, and maintain a favorable safety profile will be essential for advancing these compounds toward clinical trials. The continued exploration of these and related pyrazole derivatives holds the potential to deliver a new generation of effective therapies for AML patients.

References

  • Zhi, Y., Wang, Z., Lu, T., Chen, Y., Zhang, J., Geng, M., & Lu, S. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. [Link]

  • Zambon, A., Degli Esposti, M., Ciaffaglione, V., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Akhtar, M. J., Al-Masoudi, N. A., & Khan, A. A. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • de Oliveira, R. B., de Farias, A. S., de Castro, A. A., et al. (2019). Synthesis of novel pyrazoline derivatives and the evaluation of death mechanisms involved in their antileukemic activity. Bioorganic & Medicinal Chemistry. [Link]

  • Zhi, Y., Wang, Z., Lu, T., Chen, Y., Zhang, J., Geng, M., & Lu, S. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • Fouad, E. A., & El-Gazzar, M. G. (2022). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • Moustafa, A. M. Y. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. ResearchGate. [Link]

  • Zambon, A., Degli Esposti, M., Ciaffaglione, V., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Mphahlele, M. J., & Malindisa, S. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Mphahlele, M. J., & Malindisa, S. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

  • Zhang, H., Wei, Y., Wang, C., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Sharma, A., Kumar, V., & Sharma, P. C. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Radi, M., Tintori, C., Musumeci, F., et al. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. Journal of Medicinal Chemistry. [Link]

  • Lee, H. J., Li, C. F., Ruan, K. F., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed Central. [Link]

  • Zhi, Y., Wang, Z., Lu, T., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a511394c03b1e32d1645391d4e41193d489b6c0b]([Link]

  • Ray, A. K., Kumar, A., Singh, P., et al. (2025). Pyrazoline Derivatives: Exploring the Synthesis and Development of New Ligands for Anti-Cancer Therapy. Medicinal Chemistry. [Link]

  • Insuasty, B., Tigreros, A., Orozco, F., et al. (2015). Recent advances in the therapeutic applications of pyrazolines. PubMed Central. [Link]

  • Ray, A. K., Kumar, A., Singh, P., et al. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. ResearchGate. [Link]

  • Chen, C. H., Chen, Y. L., Hsieh, T. H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Gläser, J., Schilling, K., & Pietzsch, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry. [Link]

  • Chegaev, K., Lazzarato, L., & Tamboli, Y. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. [Link]

Sources

The Evolving Paradigm of FGFR Inhibition: A Comparative Guide to Covalent and Traditional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical therapeutic target.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and various solid tumors.[2][3][4] This has spurred the development of a class of drugs known as FGFR kinase inhibitors. Historically, these have been traditional, reversible inhibitors that compete with ATP for binding to the kinase domain.[5][6] However, the emergence of acquired resistance has paved the way for a new generation of pan-FGFR covalent inhibitors, designed to offer more durable and potent target engagement.[1][7][8]

This guide provides a comprehensive comparison of pan-FGFR covalent inhibitors and traditional (reversible) kinase inhibitors, offering insights into their distinct mechanisms of action, the critical issue of therapeutic resistance, and the experimental methodologies used to evaluate their performance.

The FGF/FGFR Signaling Axis: A Key Regulator of Cellular Function

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), orchestrate a cascade of downstream signaling events.[4][6][9] This signaling is pivotal for normal cellular processes including proliferation, differentiation, migration, and survival.[6][9]

FGFR Signaling Pathway Figure 1: Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified overview of the FGFR signaling cascade.

Aberrant activation of this pathway, due to genetic alterations, leads to constitutive signaling that can drive tumorigenesis.[3][6]

Traditional FGFR Kinase Inhibitors: A Reversible Approach

First-generation FGFR inhibitors are predominantly ATP-competitive, small molecules that bind reversibly to the kinase domain of the receptor.[5] By occupying the ATP-binding pocket, they prevent the phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[6][10]

Examples of traditional, reversible pan-FGFR inhibitors that have received regulatory approval include:

  • Pemigatinib (INCB054828): A selective inhibitor of FGFR1, 2, and 3.[6][11][12]

  • Infigratinib (BGJ398): A potent inhibitor of FGFR1, 2, and 3.[13]

  • Erdafitinib: A pan-FGFR inhibitor targeting FGFR1, 2, 3, and 4.[5][10][14][15][16]

While these agents have demonstrated clinical efficacy, their effectiveness can be limited by the development of acquired resistance.[1][17]

The Challenge of Acquired Resistance with Traditional Inhibitors

A primary mechanism of acquired resistance to reversible FGFR inhibitors is the emergence of secondary mutations within the FGFR kinase domain.[17][18][19] These mutations can sterically hinder the binding of the inhibitor or alter the conformation of the ATP-binding pocket, reducing the drug's affinity.

The most frequently observed resistance mutations include:

  • Gatekeeper Mutations (e.g., V565F/L): Located at the entrance of the ATP-binding pocket, mutations in this "gatekeeper" residue can prevent the inhibitor from accessing its binding site.[1][7][18]

  • Molecular Brake Mutations (e.g., N550H/K): These mutations can stabilize the active conformation of the kinase, leading to constitutive activation that is less susceptible to inhibition.[3][18][19]

The polyclonal nature of these resistance mutations, particularly in cholangiocarcinoma, presents a significant clinical challenge.[3]

Pan-FGFR Covalent Inhibitors: An Irreversible Solution

To address the limitations of traditional inhibitors, a new class of pan-FGFR covalent inhibitors has been developed. These inhibitors are designed to form a stable, irreversible covalent bond with a specific, non-catalytic cysteine residue within the ATP-binding pocket of the FGFR kinase.[1][9][20]

Inhibitor Binding Figure 2: Reversible vs. Covalent Inhibition cluster_0 Traditional (Reversible) Inhibition cluster_1 Covalent Inhibition Reversible Inhibitor Reversible Inhibitor FGFR Kinase Domain (Reversible) ATP Binding Pocket Reversible Inhibitor->FGFR Kinase Domain (Reversible):f0 Reversible Binding (Non-covalent) Covalent Inhibitor Covalent Inhibitor FGFR Kinase Domain (Covalent) ATP Binding Pocket Cysteine Residue Covalent Inhibitor->FGFR Kinase Domain (Covalent):f1 Irreversible Covalent Bond Biochemical Assay Workflow Figure 3: Biochemical Kinase Assay Workflow Prepare Reagents Prepare FGFR Enzyme, Substrate, and Inhibitor Incubate Pre-incubate Inhibitor with Enzyme Prepare Reagents->Incubate Initiate Reaction Add ATP to Start Kinase Reaction Incubate->Initiate Reaction Detect Signal Stop Reaction and Measure ADP Production Initiate Reaction->Detect Signal Analyze Data Calculate IC50 Detect Signal->Analyze Data

Caption: General workflow for an in vitro kinase inhibition assay.

To assess selectivity, the inhibitor is screened against a large panel of other kinases. [21][22][23][24]

Cell-Based Assays: Evaluating Cellular Efficacy

Cell-based assays are crucial for determining an inhibitor's activity in a more physiologically relevant context.

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., FGFR2 amplification) are seeded in multi-well plates. [25]2. Compound Treatment: Cells are treated with a range of inhibitor concentrations.

  • Incubation: Cells are incubated for a period of time (e.g., 72 hours) to allow for effects on proliferation.

  • Viability Assessment: A reagent is added that measures the level of ATP, which is proportional to the number of viable cells, generating a luminescent signal.

  • Data Analysis: The GI50 (or IC50) value, the concentration of inhibitor required to inhibit 50% of cell growth, is determined. [26]

In Vivo Models: Assessing Anti-Tumor Activity

Animal models, such as xenografts, are used to evaluate the in vivo efficacy and safety of FGFR inhibitors. [13][27][28] Protocol: Tumor Xenograft Study

  • Tumor Implantation: Human cancer cells with FGFR alterations are implanted subcutaneously into immunocompromised mice. [28]2. Tumor Growth and Randomization: Once tumors reach a specified size, the mice are randomized into vehicle control and treatment groups.

  • Drug Administration: The FGFR inhibitor is administered to the treatment group, typically via oral gavage, at various doses and schedules. [27][28]4. Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring the level of phosphorylated FGFR). [29]

Conclusion: A New Era in FGFR-Targeted Therapy

The development of pan-FGFR covalent inhibitors represents a significant advancement in the field of targeted oncology. Their ability to form an irreversible bond with the target kinase offers the potential for more durable and potent anti-tumor activity, particularly in the context of acquired resistance to traditional, reversible inhibitors. As our understanding of the molecular mechanisms of FGFR-driven cancers continues to grow, the strategic application of both covalent and traditional inhibitors, guided by robust preclinical and clinical data, will be paramount in improving outcomes for patients with these malignancies.

References

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. National Institutes of Health. [Link]

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Journal of Hematology & Oncology. [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. AACR Journals. [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. PubMed. [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PubMed. [Link]

  • FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. MDPI. [Link]

  • What is the mechanism of Futibatinib? Patsnap Synapse. [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. ResearchGate. [Link]

  • Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. ResearchGate. [Link]

  • Mechanism of Action - BALVERSA™ (erdafitinib) HCP. Janssen. [Link]

  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. [Link]

  • What is the mechanism of Erdafitinib? Patsnap Synapse. [Link]

  • Erdafitinib Monograph for Professionals. Drugs.com. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • What is the mechanism of Pemigatinib? Patsnap Synapse. [Link]

  • Understanding and Overcoming Resistance to Selective FGFR inhibitors Across FGFR2-Driven Malignancies. FirstWord Pharma. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLOS ONE. [Link]

  • Erdafitinib PI. UroToday. [Link]

  • Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. PubMed. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. National Institutes of Health. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Futibatinib Earns Breakthrough Therapy Designation for FGFR2+ Cholangiocarcinoma. OncLive. [Link]

  • pemigatinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. National Institutes of Health. [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. [Link]

  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. AACR Journals. [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. National Institutes of Health. [Link]

  • Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. National Institutes of Health. [Link]

  • The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. AACR Journals. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • PEMAZYRE® (pemigatinib) Mechanism of Action. Incyte. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications. [Link]

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. AACR Journals. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding this protocol is caution. While specific hazard data for every novel compound is not always available, the molecular structure provides crucial clues. The presence of a pyrazole ring, an amino group, and a fluorinated aromatic ring necessitates treating this compound as hazardous chemical waste until proven otherwise.[1] Under no circumstances should it be disposed of in regular trash or discharged down the drain.[1][2]

Hazard Assessment and Waste Profile

Before handling any waste, a thorough understanding of its potential hazards is paramount. This assessment directly informs all subsequent handling, segregation, and disposal decisions.

Structural Rationale for Hazard Classification:

  • Pyrazole Derivatives: This class of compounds is known for a wide spectrum of pharmacological activities.[1] This biological activity implies potential toxicity and necessitates careful handling to avoid exposure.

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability. This can make such compounds persistent in the environment. Therefore, their disposal must be managed to prevent ecological release.[1]

  • Amino Arenes: Aromatic amines are a class of chemicals that includes known irritants and other health hazards.

Given these structural features, we must assume the compound exhibits characteristics that classify it as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

Logical Framework for Hazard Classification

cluster_0 Structural Analysis of the Compound cluster_1 Inferred Properties & Potential Hazards cluster_2 Regulatory Classification & Action A Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate B Pyrazole Ring A->B C Fluorophenyl Group A->C D Amino Group A->D E Biologically Active (Potential Toxicity) B->E Known pharmacological activity F Environmentally Persistent (Halogenated Organic) C->F Stable C-F bond G Potential Irritant (Skin, Eye, Respiratory) D->G Common hazard for class H Conclusion: Treat as Hazardous Waste E->H Precautionary Principle F->H Precautionary Principle G->H Precautionary Principle

Caption: Rationale for treating the compound as hazardous waste.

Hypothetical Waste Profile

The following table summarizes the essential data points for managing this compound as a waste stream. These are based on best practices for analogous chemical structures.

Parameter Value / Guideline Justification & Importance
Waste Category Halogenated Organic SolidThe presence of fluorine classifies it as halogenated. Proper segregation is crucial to prevent dangerous reactions and ensure correct disposal routing.[1][5]
Potential EPA Codes D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity), or specific toxicity codes (D022-D043)While unlikely to be ignitable or corrosive as a solid, final determination requires a formal hazardous waste assessment. Assume toxicity as a precaution.[3]
Required PPE Nitrile gloves, safety glasses with side shields, lab coat.Standard laboratory practice to prevent skin and eye contact.[6][7]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[7]Segregation is a primary safety control to prevent exothermic or gas-producing reactions in the waste container.[3][5]
Container Type HDPE or glass bottle with a screw-top lid.The container must be chemically compatible and sealable to prevent leaks or evaporation.[3][8]

Step-by-Step Disposal Protocol

Adherence to a standardized, multi-step process is the foundation of safe waste management. This workflow is designed to comply with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

Step 1: Segregation at the Point of Generation Immediately upon being designated as waste, the material must be segregated.

  • Action: Place solid this compound waste into a dedicated "Halogenated Organic Solids" waste container.

  • Causality: Segregating waste streams is a core requirement of RCRA.[3][4] It prevents accidental mixing of incompatible chemicals and streamlines the final disposal process, which is often different for halogenated versus non-halogenated compounds.[1][5]

Step 2: Proper Container Selection and Labeling The waste container is the primary barrier protecting you and the environment.

  • Action: Choose a container in good condition, made of a compatible material (e.g., High-Density Polyethylene - HDPE), and ensure it has a secure, tight-fitting lid.[3][8] Label the container clearly before adding any waste.

  • The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.[5]

    • An accurate list of all constituents if it is a mixture.

    • The associated hazards (e.g., "Toxic," "Irritant").[5]

    • The date when the first material was added (the "accumulation start date").

  • Causality: Proper labeling is a legal requirement and a critical safety communication tool.[11][12] It informs anyone handling the container of its contents and potential dangers, and the accumulation date is essential for tracking regulatory time limits.

Step 3: Safe Accumulation and Storage All laboratories must designate a specific area for waste accumulation.

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a fume hood or a designated cabinet.[5] The container must be kept closed at all times except when you are actively adding waste.[8][10]

  • Causality: The SAA concept allows for the safe collection of waste at or near the point of generation.[5] Keeping containers closed is the most common point of failure in regulatory inspections and is vital to prevent the release of vapors and to avoid spills.[8]

Step 4: Arranging for Final Disposal Hazardous chemical waste cannot be disposed of through municipal services.

  • Action: Once the container is full, or if you no longer generate this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup. They will manage the process of transferring the waste to a licensed hazardous waste disposal company.[4][13]

  • Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of only by licensed professionals who can ensure the material is handled in an environmentally sound manner, such as through high-temperature incineration.[6][13]

Disposal Workflow Diagram

A Generation of Waste (Unused reagent, contaminated material) B Consult SDS & Institutional Chemical Hygiene Plan (CHP) A->B C Select Compatible Container (e.g., HDPE Jar) B->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D E Place Waste in Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Container Full? G->H H->G No I Contact EHS for Pickup H->I Yes J Transfer to Licensed Hazardous Waste Vendor I->J

Caption: Workflow for the proper disposal of the target compound.

Spill and Emergency Procedures

Even with careful planning, accidents can occur. A prepared response is essential.

  • Personnel Protection: Always wear appropriate PPE, including double-gloving (nitrile), a lab coat, and chemical splash goggles when cleaning up spills.[6][7]

  • Small Spills (Solid): If a small amount of solid material is spilled, gently sweep it up to avoid creating dust.[6] Use absorbent pads dampened with a suitable solvent (like water or ethanol, if compatible) to wipe the area. Place all cleanup materials into the hazardous waste container.

  • Large Spills: Evacuate the immediate area and alert your supervisor and the EHS department. Prevent others from entering the contaminated zone. Professional response may be required.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

By integrating these robust disposal and safety protocols into your standard laboratory operations, you uphold your commitment to safety, compliance, and environmental responsibility, ensuring that your valuable research leaves a positive and lasting legacy.

References

  • Chemical Waste Management in Laboratories: Laws, Regulations, and Best Practices. Environmental Health and Safety, University of Washington. [Link]

  • MSDS of this compound. Capot Chemical. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC. [Link]

  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

Sources

Personal protective equipment for handling ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and operational procedures for handling this compound (CAS No. 138907-70-7). As a Senior Application Scientist, my objective is to ground these recommendations in established safety principles and practical laboratory experience, ensuring both your safety and the integrity of your research. The structure of this molecule, incorporating a fluorinated phenyl group, a pyrazole core, an amino group, and an ethyl ester, necessitates a careful and informed approach to its handling.

Foundational Hazard Assessment

A thorough understanding of the specific hazards associated with this compound is the cornerstone of safe laboratory practice. While comprehensive toxicological data for this specific compound is not extensively published, a reliable hazard profile can be established from its Safety Data Sheet (SDS) and by examining structurally similar pyrazole derivatives.[1][2]

The primary hazards identified are:

  • Skin Irritation: Similar pyrazole compounds are known to cause skin irritation.[3][4][5] Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4][5]

  • Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][3][4][5]

  • Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to handle it as a substance with potential for unknown chronic toxicity.

Table 1: Hazard Profile Summary

Hazard Category Finding Rationale & Supporting Evidence
Acute Toxicity (Oral) No data available. Handle as potentially harmful if swallowed.[6] General precaution for novel research chemicals. First aid for ingestion involves rinsing the mouth with water and consulting a physician.[1]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5] Based on GHS classifications for analogous pyrazole carboxylates.[3][4][5] In case of contact, wash off with soap and plenty of water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5] Based on GHS classifications for analogous compounds.[3][4][5] Immediately flush eyes with water for at least 15 minutes upon contact.[1][7]
Respiratory Sensitization May cause respiratory irritation.[1][3][4][5] Inhalation of dust should be avoided. Move to fresh air if inhaled and seek medical advice.[1]

| Carcinogenicity | Not classified as a carcinogen. | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[1] |

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a properly functioning chemical fume hood.[8] This is the most critical engineering control to prevent the inhalation of airborne particulates or vapors.[8][9]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[1][10]

  • Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Detailed Protocol

The proper selection and use of PPE are crucial to prevent exposure. The following recommendations are based on a risk assessment of the compound's known and potential hazards.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[11][12][13] Safety glasses do not provide a sufficient seal against splashes and are inadequate.[12]

  • High-Risk Operations: When handling larger quantities (>10g) or performing operations with a significant splash risk (e.g., pouring, filtration), a face shield must be worn in addition to chemical splash goggles .[12][14][15]

Hand Protection
  • Glove Selection: Nitrile gloves are the standard for providing protection from incidental splashes or contact with this type of compound.[12] Always consult the glove manufacturer's compatibility chart for specific solvents being used.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves ("double-gloving").[13][14] This provides an added layer of protection against potential contamination or glove failure and allows for the safe removal of the outer glove immediately after a task is completed.

  • Glove Integrity: Gloves must be inspected for tears or holes before each use.[1] Do not reuse disposable gloves. Remove and replace gloves immediately if they become contaminated, torn, or punctured.

  • Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Wash hands thoroughly with soap and water after removing gloves.[1]

Body Protection
  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is required to protect skin and personal clothing from spills.[8][14][15]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[14]

  • Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[12][14][15] Perforated shoes or sandals are not permitted.[16]

Respiratory Protection
  • Under Normal Conditions: When handling small quantities exclusively within a certified chemical fume hood, specific respiratory protection is not generally required.[14]

  • When Required: If engineering controls are insufficient, or during a large spill or aerosol-generating event outside of a fume hood, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[1] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[17]

Operational and Disposal Plans

A clear, procedural plan for handling and disposal is essential for safety and regulatory compliance.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_ops Operational Phase (Inside Fume Hood) cluster_post Post-Operation Phase A 1. Conduct Risk Assessment & Review SDS B 2. Prepare Engineering Controls (Verify Fume Hood Function) A->B C 3. Assemble All Materials & Glassware B->C D 4. Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) C->D Enter Fume Hood E 5. Weigh Solid Compound D->E F 6. Perform Chemical Reaction E->F G 7. Work-up & Purification F->G H 8. Segregate & Label Waste (Solid, Liquid, Sharps) G->H Complete Operations I 9. Decontaminate Work Area H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: Workflow for the proper handling of the target compound.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately.[8][11] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Spill: Evacuate personnel from the immediate area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][10] Do not let the product enter drains.[7][10]

Disposal Plan

Proper disposal is critical for laboratory safety and environmental protection.[14][18] All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Dispose of unused compound and any contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads) in a designated, clearly labeled, and sealed solid chemical waste container.[2][14]

  • Liquid Waste: Collect all reaction mixtures and solvent washes containing the compound into a designated, compatible, and sealed liquid chemical waste container.[14] Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in the solid chemical waste container to minimize the spread of contamination.[14]

  • Waste Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal, which is typically handled by a licensed professional waste disposal company.[2][9]

By adhering to these integrated safety protocols—from hazard assessment and engineering controls to meticulous PPE use and disposal planning—researchers can handle this compound with confidence and security.

References

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Sciencelab.com. Pyrazole Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. MSDS of this compound. Retrieved from [Link]

  • Miami University. Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • BenchChem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://www.benchchem.com/product/B2547210/safety-and-handling
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • European Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases. Retrieved from [Link]

  • Purdue University. Fluorine Safety. Retrieved from [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • BESA. Recommended PPE to handle chemicals. Retrieved from [Link]

  • precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • PubChem. ethyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Global Substance Registration System. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.